molecular formula C10H15ClN2O2 B177969 ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate CAS No. 112779-13-2

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Cat. No.: B177969
CAS No.: 112779-13-2
M. Wt: 230.69 g/mol
InChI Key: UGWXIBZPXNDLSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGWXIBZPXNDLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550166
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112779-13-2
Record name Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, making it a highly sought-after heterocycle in the development of novel therapeutics.[4] Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potent insecticides and fungicides, as well as pharmaceutical agents targeting a range of diseases.[5][6] The strategic incorporation of a tert-butyl group at the N1 position can enhance metabolic stability and lipophilicity, while the C5-chloro and C4-carboxylate functionalities provide key handles for further molecular elaboration.

This guide provides a comprehensive, in-depth exploration of the synthetic pathway to this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the key transformations, offer detailed, field-proven experimental protocols, and present the information in a clear and accessible format.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most efficiently achieved through a robust two-step sequence. This strategy involves the initial construction of the pyrazole core via a cyclocondensation reaction, followed by a chlorination step to install the C5-chloro substituent.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Chlorination start Ethyl 2-(ethoxymethylene)-3-oxobutanoate + tert-Butylhydrazine intermediate Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate start->intermediate Cyclocondensation intermediate2 Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate final_product This compound intermediate2->final_product Vilsmeier-Haack Chlorination

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate

The initial step involves the formation of the pyrazole ring through the cyclocondensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with tert-butylhydrazine. This reaction is a variation of the classic Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl equivalent and a hydrazine derivative.[7]

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the more nucleophilic nitrogen of tert-butylhydrazine on the enone system of ethyl 2-(ethoxymethylene)-3-oxobutanoate, followed by an intramolecular cyclization and subsequent elimination of ethanol and water to yield the aromatic pyrazole ring.

G reagents Ethyl 2-(ethoxymethylene)-3-oxobutanoate + tert-Butylhydrazine intermediate1 Initial Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate intermediate2->product Dehydration & Aromatization

Figure 2: Mechanistic pathway for the formation of the pyrazole intermediate.

Experimental Protocol

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl 2-(ethoxymethylene)-3-oxobutanoateC9H14O4186.201.0
tert-Butylhydrazine hydrochlorideC4H13ClN2124.611.1
Sodium AcetateC2H3NaO282.031.2
EthanolC2H5OH46.07-
WaterH2O18.02-
Ethyl AcetateC4H8O288.11-
BrineNaCl(aq)--
Anhydrous Sodium SulfateNa2SO4142.04-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) and ethanol.

  • In a separate beaker, dissolve tert-butylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a minimal amount of water and add this solution to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the resulting residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate as a solid.

Part 2: Synthesis of this compound

The second and final step is the chlorination of the 5-hydroxy group of the pyrazole intermediate. This transformation is effectively achieved using a Vilsmeier-Haack type reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).[8][9]

Causality Behind Experimental Choices

The 5-hydroxypyrazole exists in tautomeric equilibrium with its 5-pyrazolone form. The pyrazolone tautomer is the reactive species in the Vilsmeier-Haack reaction. The Vilsmeier reagent, a chloromethyliminium salt, is a potent electrophile that activates the carbonyl oxygen of the pyrazolone, facilitating nucleophilic attack by the chloride ion.

Reaction Mechanism

The mechanism involves the formation of the Vilsmeier reagent from POCl3 and DMF. The pyrazolone tautomer then attacks the Vilsmeier reagent, leading to the formation of an O-iminium intermediate. Subsequent attack by a chloride ion and collapse of the intermediate yields the desired 5-chloropyrazole.[10][11]

G reagents POCl3 + DMF vilsmeier Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- reagents->vilsmeier Formation activated_intermediate O-Iminium Intermediate vilsmeier->activated_intermediate intermediate Ethyl 1-tert-butyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (Pyrazolone Tautomer) intermediate->activated_intermediate Attack on Vilsmeier Reagent product This compound activated_intermediate->product Chloride Attack & Rearomatization

Figure 3: Proposed mechanism for the Vilsmeier-Haack chlorination of the pyrazolone intermediate.

Experimental Protocol

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (molar eq.)
Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylateC10H16N2O3212.251.0
Phosphorus Oxychloride (POCl3)POCl3153.332.0-3.0
N,N-Dimethylformamide (DMF)C3H7NO73.09(Solvent)
Dichloromethane (DCM)CH2Cl284.93-
Saturated Sodium Bicarbonate SolutionNaHCO3(aq)--
WaterH2O18.02-
BrineNaCl(aq)--
Anhydrous Sodium SulfateNa2SO4142.04-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place the ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Cool the mixture in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl3, 2.0-3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.[12]

Characterization of the Final Product

Table 3: Expected Spectroscopic Data for this compound

Technique Expected Data
¹H NMR δ (ppm): ~8.0 (s, 1H, pyrazole-H), ~4.3 (q, 2H, OCH2CH3), ~1.6 (s, 9H, C(CH3)3), ~1.3 (t, 3H, OCH2CH3).
¹³C NMR δ (ppm): ~163 (C=O, ester), ~148 (C-Cl), ~140 (pyrazole C), ~110 (pyrazole C), ~61 (OCH2CH3), ~30 (C(CH3)3), ~29 (C(CH3)3), ~14 (OCH2CH3).
IR (KBr) ν (cm⁻¹): ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1550 (C=N stretch, pyrazole), ~1250 (C-O stretch), ~780 (C-Cl stretch).
MS (ESI) m/z: Calculated for C10H15ClN2O2 [M+H]⁺: 231.08.

Conclusion: A Reliable Pathway to a Key Synthetic Intermediate

This in-depth technical guide has outlined a reliable and efficient two-step synthesis of this compound. By elucidating the mechanistic rationale behind each transformation and providing detailed, actionable protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The presented methodology, which combines a classic pyrazole synthesis with a robust chlorination strategy, provides a clear and reproducible route to a key building block for the discovery of novel bioactive molecules.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not provided)
  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC - NIH. [Link]

  • Wiley-VCH 2007 - Supporting Inform
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not provided)
  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl-ate - PubMed. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [Link]

  • A practical chlorination of tert -butyl esters with PCl 3 generating acid chlorides. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google P
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PubMed. [Link]

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate | C9H14O4 | CID 5355337 - PubChem. [Link]

  • Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name | Chegg.com. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. [Link]

  • US20150126748A1 - Process for preparing 1-alkyl-3-fluoroalkyl-1h-pyrazole-4-carboxylic acid chlorides - Google P

Sources

An In-depth Technical Guide to Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate (CAS No. 112779-13-2) is a halogenated pyrazole derivative with significant potential as a versatile building block in medicinal chemistry and agrochemical research. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, valued for its diverse biological activities.[1][2][3][4] The presence of a bulky tert-butyl group at the N1 position, a reactive chlorine atom at the C5 position, and an ethyl carboxylate group at the C4 position provides multiple points for synthetic modification, making this compound a valuable intermediate for the synthesis of more complex molecules.[5][6] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and spectroscopic characterization, offering a foundational resource for researchers working with this compound.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms and is considered a "privileged scaffold" in drug discovery.[2][7] This is due to its ability to engage in various biological interactions, including hydrogen bonding and metal chelation, leading to a broad spectrum of pharmacological activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The substitution pattern on the pyrazole ring is crucial in determining its biological activity, and compounds like this compound serve as key intermediates in the exploration of this chemical space.[7] The tert-butyl group can enhance metabolic stability and lipophilicity, while the chloro and ester functionalities offer handles for further chemical elaboration.

Molecular Structure and Physicochemical Properties

The structural and physicochemical properties of this compound are fundamental to its handling, reactivity, and pharmacokinetic profile in potential drug candidates.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 112779-13-2[1]
Molecular Formula C₁₀H₁₅ClN₂O₂[1]
Molecular Weight 230.69 g/mol [1]
Appearance White to off-white solid (predicted)[7]
Boiling Point 300 °C (predicted)[1]
Flash Point 136 °C (predicted)[1]
Density 1.17 g/cm³ (predicted)[1]
XLogP3 2.3[1]

Synthesis and Purification

Proposed Synthetic Pathway:

A logical precursor for this synthesis is ethyl 2-chloro-3-oxobutanoate, which can be reacted with tert-butylhydrazine. The greater nucleophilicity of the unsubstituted nitrogen in tert-butylhydrazine is expected to attack the more electrophilic ketone carbonyl, leading to the desired N1-tert-butyl regioisomer after cyclization and dehydration.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product A Ethyl 2-chloro-3-oxobutanoate C Cyclocondensation A->C B tert-Butylhydrazine B->C D Hydrazone Intermediate C->D Dehydration E This compound D->E Tautomerization

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous syntheses of substituted pyrazoles and should be optimized for this specific transformation.[8]

  • Reaction Setup: To a solution of ethyl 2-chloro-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add tert-butylhydrazine hydrochloride (1.1 equivalents) and a base like sodium acetate or triethylamine (2-3 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Characterization (Predicted)

The definitive identification of this compound relies on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR δ (ppm): ~8.0-8.2 (s, 1H, pyrazole C3-H), 4.3-4.4 (q, 2H, -OCH₂CH₃), 1.6-1.7 (s, 9H, -C(CH₃)₃), 1.3-1.4 (t, 3H, -OCH₂CH₃)
¹³C NMR δ (ppm): ~162-164 (C=O, ester), ~145-147 (pyrazole C5-Cl), ~140-142 (pyrazole C3-H), ~110-112 (pyrazole C4-COOEt), ~61-63 (-OCH₂CH₃), ~60-62 (C(CH₃)₃), ~30-32 (-C(CH₃)₃), ~14-15 (-OCH₂CH₃)
IR (KBr) ν (cm⁻¹): ~2980 (C-H stretch, aliphatic), ~1720 (C=O stretch, ester), ~1550 (C=N stretch, pyrazole), ~1250 (C-O stretch, ester), ~780 (C-Cl stretch)
Mass Spec (EI) m/z (%): 230 (M⁺, for ³⁵Cl), 232 (M⁺+2, for ³⁷Cl), prominent fragments corresponding to the loss of the ethyl group, tert-butyl group, and chlorine.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups, making it a valuable intermediate in organic synthesis.

  • C5-Cl Bond: The chlorine atom at the C5 position is susceptible to nucleophilic aromatic substitution, although it is generally less reactive than chloro-substituents on other heterocyclic systems. This position can be a site for cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents.[5][6] This allows for the synthesis of a diverse library of 5-substituted pyrazoles.

  • C4-Ester Group: The ethyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a route to a wide range of derivatives with different physicochemical properties and potential biological activities.

  • Pyrazole Ring: The pyrazole ring itself is generally stable to many reaction conditions but can be functionalized at the C3 position under certain conditions.

Potential Applications in Drug Discovery and Agrochemicals:

Given the established importance of the pyrazole scaffold, this compound is a prime candidate for use in the synthesis of novel:

  • Kinase inhibitors: Many pyrazole-containing compounds have shown potent inhibitory activity against various kinases involved in cancer and inflammatory diseases.

  • Agrochemicals: Substituted pyrazoles are widely used as herbicides, insecticides, and fungicides. The specific substitution pattern of this molecule could be explored for the development of new crop protection agents.

  • CNS agents: The pyrazole core is also found in drugs targeting the central nervous system.

G cluster_0 Potential Transformations cluster_1 Resulting Scaffolds A This compound B Suzuki/Stille Coupling (C5-Cl) A->B C Ester Hydrolysis (C4-COOEt) A->C E 5-Aryl Pyrazoles B->E D Amide Formation (from acid) C->D F Pyrazole-4-carboxylic Acid C->F G Pyrazole-4-carboxamides D->G

Caption: Key reactivity and derivatization pathways.

Conclusion

This compound is a strategically important molecule for synthetic and medicinal chemists. Its combination of a stable, biologically relevant pyrazole core with versatile functional groups for further modification makes it a valuable starting material for the creation of diverse chemical libraries. While detailed experimental data for this specific compound remains to be published in peer-reviewed literature, its synthesis and characterization can be reliably predicted based on established chemical principles and data from closely related analogues. This guide serves as a foundational resource to stimulate and support further research into the potential of this and similar substituted pyrazoles in the development of new therapeutic agents and agrochemicals.

References

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]

  • Billard, T. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of Organic Chemistry, 77(17), 7488-7495. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1192. [Link]

  • Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2023. [Link]

  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of new pyrazole, pyrazolyl-thiazole and pyrazolyl-1,3,4-thiadiazole derivatives as anti-cancer agents. Molecules, 16(8), 6279-6290.
  • Google Patents. (2016).
  • Doucet, H., & Laporte, C. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. The Journal of organic chemistry, 77(17), 7488–7495. [Link]

Sources

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Introduction: A Versatile Heterocyclic Scaffold

This compound is a substituted pyrazole derivative that serves as a crucial building block in synthetic organic chemistry. The pyrazole core is a prominent heterocyclic motif found in a multitude of biologically active compounds.[1][2] This specific molecule, featuring a strategic combination of a bulky tert-butyl group, a reactive chloro substituent, and a modifiable ethyl ester, presents a unique scaffold for the development of novel compounds in pharmaceuticals and agrochemicals. Its structure allows for precise chemical modifications, making it a valuable intermediate for researchers and drug development professionals aiming to create libraries of compounds for screening and optimization.

Core Chemical and Physical Properties

The fundamental properties of a compound dictate its handling, reactivity, and suitability for various applications. The key physicochemical attributes of this compound are summarized below.

PropertyValueSource
CAS Number 112779-13-2[3]
Molecular Formula C₁₀H₁₅ClN₂O₂[3]
Molecular Weight 230.69 g/mol [3]
Exact Mass 230.08200 Da[3]
Boiling Point ~300°C[3]
Melting Point ~136°C[3]
Density ~1.17 g/cm³[3]
XLogP3 2.3[3]

XLogP3 is a computed measure of hydrophobicity, indicating the compound's partitioning behavior between octanol and water. A value of 2.3 suggests moderate lipophilicity, a common feature in drug candidates.

Synthesis and Chemical Reactivity

Synthetic Pathways: Constructing the Pyrazole Core

The synthesis of substituted pyrazoles like this one typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. For this compound, a plausible and common approach is the reaction of tert-butylhydrazine with an appropriately substituted three-carbon electrophile.

A representative synthetic workflow is outlined below. The key is the selection of a starting material that already contains the required chloro and ethyl carboxylate functionalities, which then undergoes cyclization with tert-butylhydrazine.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Work-up & Purification A Ethyl (2Z)-2-chloro-3-ethoxyprop-2-enoate (or similar β-ketoester equivalent) C Reaction Vessel (Ethanol, Reflux, Base) A->C B tert-Butylhydrazine Hydrochloride B->C D Acid/Base Work-up C->D Reaction Completion E Column Chromatography D->E F Final Product: This compound E->F

Sources

An In-depth Technical Guide to Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in modern chemical research. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the core chemical properties, synthesis methodologies, potential applications, and safety protocols associated with this versatile pyrazole derivative.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a privileged scaffold, forming the core of numerous biologically active molecules. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties.[1][2] this compound (CAS No: 112779-13-2) is a key functionalized intermediate, offering multiple reaction sites for the synthesis of more complex molecular architectures.[3][4] The presence of the chloro, ester, and tert-butyl groups provides a unique combination of steric and electronic features, making it a valuable building block for creating novel therapeutic agents and advanced agrochemicals.[4]

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a compound are critical for its application in research and development. The key identifiers and computed physical properties for this compound are summarized below.

PropertyValueSource
CAS Number 112779-13-2[3]
Chemical Name This compound[3]
Molecular Formula C₁₀H₁₅ClN₂O₂[3]
Molecular Weight 230.69 g/mol [3]
Exact Mass 230.08200 Da[3]
Boiling Point ~300 °C (Predicted)[3]
Melting Point ~136 °C (Predicted)[3]
Density ~1.17 g/cm³ (Predicted)[3]
XLogP3 2.3[3]

Synthesis and Mechanistic Rationale

The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this compound, a common and efficient route involves the reaction of an ethoxymethylenecyanoacetate derivative with tert-butylhydrazine followed by chlorination.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis, starting from commercially available precursors.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Sandmeyer Reaction (Diazotization & Chlorination) A Ethyl (ethoxymethylene)cyanoacetate D Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate A->D Condensation B tert-Butylhydrazine Hydrochloride B->D C Base (e.g., Triethylamine) C->D G This compound D->G Diazotization E Sodium Nitrite (NaNO₂) in HCl E->G F Copper(I) Chloride (CuCl) F->G Chlorination

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate

  • Rationale: This step involves a classic Gould-Jacobs reaction pathway. The more nucleophilic nitrogen of tert-butylhydrazine attacks the electron-deficient carbon of the double bond in ethyl (ethoxymethylene)cyanoacetate. This is followed by an intramolecular cyclization and subsequent tautomerization to form the stable aromatic pyrazole ring. The base is crucial to neutralize the hydrochloride salt of the hydrazine and to facilitate the reaction.

  • Procedure:

    • To a stirred solution of ethyl (ethoxymethylene)cyanoacetate (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq).

    • Add triethylamine (1.2 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

  • Rationale: The conversion of the 5-amino group to a 5-chloro group is efficiently achieved via a Sandmeyer reaction. The primary amine is first converted to a diazonium salt using sodium nitrite in a strong acidic medium (HCl). This highly reactive intermediate is then treated with a copper(I) chloride catalyst, which facilitates the displacement of the diazonium group with a chloride ion.

  • Procedure:

    • Dissolve the amino-pyrazole intermediate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) while maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography on silica gel.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods is essential. The expected data are as follows:

  • ¹H NMR: The spectrum should show a singlet for the pyrazole ring proton (C3-H), a quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃), and a characteristic singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbons of the pyrazole ring, the carbons of the tert-butyl group, and the carbons of the ethyl group.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹) and C-Cl stretching vibrations.

Applications in Research and Drug Development

The title compound is not an end-product but a strategic intermediate for creating a diverse library of more complex molecules. Its functional groups serve as handles for various chemical transformations.

Role as a Chemical Intermediate

The diagram below outlines the potential synthetic transformations of the compound, highlighting its versatility as a building block.

Caption: Synthetic utility of the pyrazole intermediate.

  • Pharmaceutical Development: The pyrazole core is integral to many FDA-approved drugs.[5] This intermediate can be used to synthesize analogs of existing drugs or novel chemical entities. For instance, the ester can be converted to an amide or hydrazide, which are common pharmacophores. The chloro group can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other substituents, a key strategy in modern drug discovery to explore the chemical space around a core scaffold.[6]

  • Agrochemical Chemistry: Many successful herbicides and fungicides are based on the pyrazole scaffold.[4] The title compound serves as an excellent starting point for creating new agrochemicals by modifying its functional groups to tune biological activity, selectivity, and environmental persistence.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) for this exact compound is not publicly detailed, general precautions for related chlorinated heterocyclic compounds should be followed.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

  • Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[7][8]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms occur.[7]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]

References

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228. Available at: [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Chemsigma. (n.d.). Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-4-carboxylate [1269291-64-6]. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Asati, V., & Sharma, S. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [Link]

  • PubMed. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). ETHYL-5-CHLORO-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate (CAS No: 112779-13-2).[1] This pyrazole derivative is a key heterocyclic compound with potential applications in medicinal chemistry and agrochemical development, owing to the broad biological activities associated with the pyrazole scaffold.[2][3][4] This document details the structural elucidation based on analogous compounds and spectroscopic principles, outlines a representative synthetic pathway, and discusses the molecule's significance for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyrazole with a molecular formula of C₁₀H₁₅ClN₂O₂ and a molecular weight of approximately 230.69 g/mol .[1] The molecule features a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at various positions: a tert-butyl group at the N1 position, a chlorine atom at the C5 position, and an ethyl carboxylate group at the C4 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 112779-13-2[1]
Molecular Formula C₁₀H₁₅ClN₂O₂[1]
Molecular Weight 230.69 g/mol [1]
Boiling Point 300 °C[1]
Density 1.17 g/cm³[1]
Flash Point 136 °C[1]

Synthesis and Mechanistic Insights

A common method for forming the 1-substituted pyrazole-4-carboxylate core is the reaction of a hydrazine derivative with a suitable three-carbon precursor bearing two electrophilic centers.[2] In this case, tert-butylhydrazine would be the key reagent to introduce the N1-tert-butyl group.

The subsequent chlorination at the C5 position is a critical step. For pyrazole systems, various chlorinating agents can be employed. A well-established method for the chlorination of a related pyrazole, ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate, utilizes phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom.[5] Another approach involves the direct chlorination of the pyrazole ring using reagents like sulfuryl chloride or a combination of hydrochloric acid and an oxidizing agent such as hydrogen peroxide.[6][7]

Below is a representative, multi-step synthesis workflow based on these established principles.

Representative Experimental Protocol

Step 1: Synthesis of Ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate

  • To a solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add tert-butylhydrazine hydrochloride and a suitable base (e.g., sodium ethoxide or triethylamine) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and neutralize with a dilute acid (e.g., 1N HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate, ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate.

Step 2: Chlorination to this compound

  • In a round-bottom flask equipped with a reflux condenser, suspend the ethyl 1-tert-butyl-5-hydroxy-1H-pyrazole-4-carboxylate from Step 1 in an excess of phosphorus oxychloride (POCl₃).[5]

  • Heat the mixture to reflux (approximately 100-110 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete (as monitored by TLC), carefully cool the mixture to room temperature.

  • Slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with extreme care.

  • Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the final compound, this compound, by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Chlorination A Diethyl 2-(ethoxymethylene)malonate D Reaction & Work-up A->D B tert-Butylhydrazine HCl B->D C Base (e.g., NaOEt) in Ethanol C->D E Ethyl 1-tert-butyl-5-hydroxy- 1H-pyrazole-4-carboxylate D->E G Reaction & Work-up E->G Intermediate F Phosphorus Oxychloride (POCl3) F->G H Ethyl 1-tert-butyl-5-chloro- 1H-pyrazole-4-carboxylate G->H Final Product

Caption: A representative two-step synthesis pathway for this compound.

Molecular Structure and Spectroscopic Characterization

The definitive three-dimensional structure of this compound would be best determined by single-crystal X-ray diffraction. While crystallographic data for this specific molecule is not publicly available, valuable insights can be drawn from the crystal structure of the closely related compound, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate.[2]

In this analog, the pyrazole ring is essentially planar.[2] It is expected that the pyrazole ring in the title compound also adopts a planar conformation to maintain its aromaticity. The tert-butyl group, being sterically demanding, will likely have its C-C bonds staggered with respect to the pyrazole ring to minimize steric hindrance. The ethyl carboxylate group may exhibit some rotational freedom, but its conjugation with the pyrazole ring would favor a more coplanar arrangement.

Expected Spectroscopic Data

While experimental spectra for this specific compound are available from commercial suppliers, a description of the expected spectroscopic features is provided below for characterization purposes.[8]

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • tert-Butyl Protons: A sharp singlet integrating to 9 protons, likely in the range of 1.5-1.7 ppm.

  • Ethyl Group Protons: A quartet (integrating to 2 protons) around 4.2-4.4 ppm for the methylene (-CH₂-) group, coupled to the methyl protons. A triplet (integrating to 3 protons) around 1.2-1.4 ppm for the methyl (-CH₃) group, coupled to the methylene protons.

  • Pyrazole Ring Proton: A singlet for the single proton on the pyrazole ring (at the C3 position), expected to be in the downfield region, typically around 7.5-8.0 ppm, due to the aromatic nature of the ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for each unique carbon atom.

  • tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon and one for the three equivalent methyl carbons.

  • Ethyl Carbons: Signals for the methylene and methyl carbons of the ethyl ester.

  • Pyrazole Ring Carbons: Three distinct signals for the carbon atoms of the pyrazole ring. The carbon bearing the chlorine atom (C5) and the carboxylate group (C4) will be significantly deshielded.

  • Carbonyl Carbon: A signal in the downfield region (typically 160-170 ppm) corresponding to the ester carbonyl carbon.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 230, with a characteristic isotopic pattern (M+2 peak at m/z 232 with approximately one-third the intensity of the M⁺ peak) due to the presence of the chlorine atom. Common fragmentation patterns would likely involve the loss of the tert-butyl group, the ethoxy group, or the entire ethyl carboxylate moiety.

Structural Representation

Caption: 2D representation of the molecular structure.

Applications in Research and Drug Development

Pyrazole derivatives are a significant class of compounds in medicinal chemistry and agrochemical research due to their wide range of biological activities.[2][3][4] They are known to exhibit anti-inflammatory, analgesic, antibacterial, antifungal, and herbicidal properties.[2][3][4]

This compound serves as a valuable building block or intermediate in the synthesis of more complex bioactive molecules. The presence of multiple functional groups—the chloro, ester, and tert-butyl moieties—on the pyrazole core allows for diverse chemical modifications to explore structure-activity relationships (SAR). The chlorine atom at the C5 position is a particularly useful handle for cross-coupling reactions to introduce further molecular diversity.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

References

  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Emam, A. A. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(2), 93-104.
  • El-Sayed, N. N. E. (2015). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. International Journal of Organic Chemistry, 5, 33-42.
  • PrepChem. (n.d.). Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

Sources

A Senior Application Scientist's Guide to the Discovery of Novel Pyrazole Derivatives for Agrochemical Use

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Prominence of the Pyrazole Scaffold

In the landscape of modern agrochemical research, the pursuit of novel, effective, and sustainable solutions for crop protection is relentless. Within the vast arsenal of synthetic chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that exhibit a remarkable propensity for biological activity across diverse targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2] Its inherent chemical stability, coupled with the tunable nature of four distinct substitution points, provides a versatile platform for molecular design.[3]

This guide provides an in-depth technical overview of the discovery process for novel pyrazole-based agrochemicals, from conceptual design to lead optimization. We will move beyond mere recitation of protocols to explore the underlying scientific rationale—the "why" behind the "how"—that governs experimental choices in a high-performance discovery program. This narrative is grounded in the principles of rigorous scientific validation, reflecting the workflow of a seasoned research and development team. Pyrazole derivatives have demonstrated a broad spectrum of applications, serving as potent fungicides, insecticides, and herbicides, making them a cornerstone of modern crop protection strategies.[4][5]

Chapter 1: Strategic Design and Synthesis of Pyrazole Libraries

The journey to a novel agrochemical begins not in the greenhouse, but at the chemist's bench. The design of a compound library is a strategic exercise in balancing chemical diversity with synthetic feasibility. The pyrazole core is an ideal starting point due to its proven track record and synthetic accessibility.

Rationale for Lead Identification: Bioisosteric Replacement and Scaffold Hopping

Initial designs are rarely born from a vacuum. A common and effective strategy is scaffold hopping or bioisosteric replacement based on existing commercial products. For instance, the pyrazole carboxamide class of fungicides, many of which are potent Succinate Dehydrogenase Inhibitors (SDHIs), has become a major focus.[6][7] A design strategy might involve taking a known SDHI fungicide like boscalid and replacing its core phenyl ring with a pyrazole scaffold, while retaining the crucial carboxamide linker. This approach, grounded in established structure-activity relationships (SAR), provides a logical starting point for exploration.[8]

Core Synthesis: The Knorr Pyrazole Synthesis and Its Modern Variants

A cornerstone of pyrazole synthesis is the Knorr condensation reaction , which involves the condensation of a 1,3-dicarbonyl compound (like a 1,3-diketone) with a hydrazine derivative.[1] The causality behind this choice is its robustness and tolerance for a wide array of functional groups on both precursors. This allows for the rapid generation of a diverse library of pyrazole cores by simply varying the starting materials.

Experimental Protocol: Generalized Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.1 eq).

  • Cyclization: Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The rationale for heating is to provide the necessary activation energy for the condensation and subsequent cyclization/dehydration steps.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

  • Structural Validation: The structure of the synthesized compound must be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9] This step is a critical self-validating control; without it, all subsequent biological data is meaningless.

Synthesis Method Key Reactants Typical Conditions Advantages & Rationale
Knorr Synthesis 1,3-Diketone + HydrazineReflux in Ethanol/Acetic AcidHigh yield, tolerates diverse functional groups, readily available starting materials. Ideal for library synthesis.[1]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone + HydrazineVaries, often acid or base-catalyzedAccess to different substitution patterns not easily achieved via Knorr.[10]
Cycloaddition Reactions Sydnone + AlkyneThermal conditionsProvides access to highly substituted, regioisomeric pyrazoles.[4]
A summary of common synthetic routes to the pyrazole core.

Chapter 2: The Agrochemical Discovery Cascade: From High-Throughput Screening to Lead Compound

Once a library of novel pyrazole derivatives is synthesized and validated, it enters a rigorous screening cascade designed to efficiently identify candidates with promising biological activity. This process is a funnel, starting broad and becoming progressively more focused.

Primary Screening: The High-Throughput Screen (HTS)

The objective of HTS is to rapidly test thousands of compounds to identify "hits"—compounds showing activity at a single concentration against a specific biological target.[11][12] In agrochemical research, this can be an in vitro assay (e.g., targeting a specific enzyme) or a miniaturized in vivo test on a whole organism.[12]

Workflow Protocol: In Vitro HTS for Fungal Succinate Dehydrogenase (SDH) Inhibitors

  • Assay Plate Preparation: Using automated liquid handlers, dispense 1 µL of each test compound (typically at 10 mM in DMSO) into individual wells of a 384-well microplate.[13] This minimizes solvent effects and maximizes throughput.

  • Enzyme and Substrate Addition: Add the target enzyme solution (e.g., purified SDH from Rhizoctonia solani) followed by the substrate solution (e.g., succinate and a dye that changes color upon reduction, like DCPIP). Include positive controls (a known SDHI like fluxapyroxad) and negative controls (DMSO only) on each plate. The Z'-factor, a statistical measure of assay quality, must be calculated from these controls and should ideally be >0.5 for a robust assay.[13]

  • Incubation and Detection: Incubate the plates at a controlled temperature (e.g., 25°C). The enzymatic reaction is then measured over time using a plate reader that detects changes in absorbance or fluorescence.[14]

  • Hit Identification: Compounds that inhibit the enzyme activity by a predefined threshold (e.g., >50% inhibition) compared to the negative controls are flagged as primary hits.

Agrochemical_Discovery_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Development Compound_Library Synthesized Compound Library HTS Primary Screen (HTS) [e.g., 10 µM single point] Compound_Library->HTS Assay Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation ≥50% Inhibition Secondary_Screen Secondary Screen (Spectrum & Potency) Hit_Confirmation->Secondary_Screen EC₅₀ < 1 µg/mL Lead_Opt Lead Optimization (SAR Studies) Lead_Opt->Secondary_Screen New Analogs Greenhouse Greenhouse Trials (In-Planta Efficacy) Lead_Opt->Greenhouse Optimized Lead Secondary_Screen->Lead_Opt Refine Structure Field Field Trials (Product Candidate) Greenhouse->Field Proven Efficacy & Crop Safety SDHI_MoA cluster_Mitochondrion Mitochondrial Inner Membrane Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e⁻ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e⁻ Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e⁻ ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase drives ATP ATP (Cellular Energy) ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Proton_Gradient Proton Gradient (H⁺) Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->Complex_II INHIBITS

Mechanism of Action for Pyrazole SDHI Fungicides.
Structure-Activity Relationship (SAR) Studies

SAR is the process of systematically modifying a lead compound's structure to improve its potency, spectrum, and safety profile. [15][16]By synthesizing and testing a matrix of analogs, researchers can deduce the effect of different substituents at various positions. This is a self-validating system where each new data point refines the predictive model.

Example SAR Insights for a Pyrazole Carboxamide Fungicide:

Position on Scaffold Substituent Type Observed Effect on Antifungal Activity Causality & Rationale
Pyrazole N1 Small alkyl (e.g., -CH₃)Often optimalBalances potency with favorable physicochemical properties for plant uptake.
Pyrazole C3 Haloalkyl (e.g., -CF₃, -CHF₂)Generally increases potencyThe strong electron-withdrawing nature can enhance binding to the SDH enzyme target. [9]
Amide N-substituent Substituted Phenyl RingCritical for activity; substitution pattern is keyThis group occupies a key binding pocket in the target enzyme; steric and electronic properties must be optimized for a tight fit. [17][18]
Amide N-substituent Introduction of Ether/ThioetherCan increase potency and broaden spectrumMay provide additional hydrophobic interactions or conformational flexibility, improving target engagement. [8][19]
A generalized table summarizing SAR insights for pyrazole carboxamides.

Chapter 4: Case Study & Future Outlook

Let's consider a hypothetical but illustrative case: the discovery of 'Pyrazofend'.

  • Design: Inspired by the commercial SDHI fluxapyroxad, our team designed a library replacing the core phenyl ring with a 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety.

  • Synthesis & Screening: A library of 200 analogs was synthesized via Knorr condensation followed by amidation. HTS against Rhizoctonia solani SDH identified 15 hits (>50% inhibition).

  • Lead Identification: Dose-response assays revealed compound PZ-47 with an IC₅₀ of 0.09 µg/mL, superior to the boscalid control (0.74 µg/mL). [8]4. SAR & Optimization: SAR studies showed that a 2-chlorophenyl group on the amide nitrogen was optimal. Adding a thioether linkage to this phenyl ring further enhanced activity, leading to the optimized lead, 'Pyrazofend', with an IC₅₀ of 0.04 µg/mL and excellent efficacy in greenhouse trials. [8] The future of pyrazole-based agrochemical discovery is bright. The integration of computational chemistry and machine learning will accelerate the design-test-learn cycle. Furthermore, there is a strong emphasis on developing derivatives with improved environmental profiles and novel mechanisms of action to combat the ever-present challenge of resistance. [6]The pyrazole scaffold, with its proven versatility and chemical tractability, will undoubtedly remain a central element in these future innovations.

References

A complete list of all sources cited in this guide.

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). ResearchGate.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). World Journal of Biology Pharmacy and Health Sciences.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules.
  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). National Center for Biotechnology Information.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. (n.d.). Wiley Online Library. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides Against Colletotrichum gloeosporioides. (2020). ResearchGate. Available at: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. Available at: [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2024). PubMed. Available at: [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2024). ACS Publications. Available at: [Link]

  • Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. Available at: [Link]

  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (n.d.). Semantic Scholar. Available at: [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • High-throughput screening technologies. (2006). ResearchGate. Available at: [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2016). MDPI. Available at: [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (2024). ResearchGate. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2024). LinkedIn. Available at: [Link]

  • Design, Synthesis, Antifungal Evaluation, Structure–Activity Relationship (SAR) Study, and Molecular Docking of Novel Spirotryprostatin A Derivatives. (2024). MDPI. Available at: [Link]

  • Synthesis, fungicidal activity, structure-Activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. (n.d.). ResearchGate. Available at: [Link]

  • High Throughput, Mechanism-Based Screening Techniques for Discovering Novel Agrochemicals. (1998). Sci-Hub. Available at: [Link]

  • Herbicide Mode of Action. (n.d.). Kansas State University. Available at: [Link]

  • Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. (2023). PubMed. Available at: [Link]

  • High-Throughput Screening in Agrochemical Research. (2005). ResearchGate. Available at: [Link]

  • Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. (2024). PubMed. Available at: [Link]

  • Pyrazole derivatives and herbicides for agricultural and horticultural use. (2007). Google Patents.
  • Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. (2018). PubMed. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, with the chemical formula C10H15ClN2O2 and CAS number 112779-13-2, is a substituted pyrazole derivative.[1] The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] A thorough spectroscopic analysis is crucial for the unambiguous structural confirmation and purity assessment of this compound, which is vital for its potential applications in drug discovery and materials science. This guide provides a detailed technical overview of the expected spectroscopic data for this compound, based on fundamental principles and comparative data from related structures. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the rationale behind the spectral interpretations.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound forms the basis for predicting its spectroscopic features. The key structural motifs include a pyrazole ring, an N-tert-butyl group, a C5-chloro substituent, and a C4-ethyl carboxylate group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4][5][6] For this compound, we will examine the expected signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Pyrazole-H (at C3)~8.0Singlet (s)1HThe lone proton on the pyrazole ring is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent ester group.
-O-CH₂ -CH₃~4.3Quartet (q)2HThe methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl protons.
-O-CH₂-CH₃ ~1.3Triplet (t)3HThe methyl protons of the ethyl ester are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons.
-C(CH₃)₃~1.7Singlet (s)9HThe nine equivalent protons of the tert-butyl group will appear as a single, sharp peak due to the absence of adjacent protons to couple with. The bulky nature of this group can influence the conformation of the molecule.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C =O~162The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
Pyrazole-C5~140The carbon atom bearing the chloro substituent is expected to be downfield.
Pyrazole-C3~138The carbon atom attached to the pyrazole proton.
Pyrazole-C4~110The carbon atom attached to the ester group.
-O -CH₂-CH₃~61The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.
-C (CH₃)₃~60The quaternary carbon of the tert-butyl group.
-C(CH₃ )₃~29The methyl carbons of the tert-butyl group appear in the aliphatic region.
-O-CH₂-CH₃ ~14The terminal methyl carbon of the ethyl ester is found in the upfield aliphatic region.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for obtaining high-quality, reproducible data.

Workflow for NMR Analysis

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep_sample Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). add_std Add internal standard (e.g., TMS) if required. prep_sample->add_std transfer Transfer solution to a 5 mm NMR tube. add_std->transfer instrument_setup Insert sample into NMR spectrometer and lock, tune, and shim. transfer->instrument_setup acquire_1h Acquire 1H NMR spectrum. instrument_setup->acquire_1h acquire_13c Acquire 13C NMR spectrum. acquire_1h->acquire_13c ft Apply Fourier Transform to the FID. acquire_13c->ft phase_correct Phase and baseline correct the spectra. ft->phase_correct integrate Integrate 1H NMR signals and reference spectra. phase_correct->integrate analyze_shifts Analyze chemical shifts. integrate->analyze_shifts analyze_coupling Analyze coupling patterns (for 1H). analyze_shifts->analyze_coupling structure_elucidation Elucidate molecular structure. analyze_coupling->structure_elucidation

Caption: A generalized workflow for the acquisition and analysis of NMR spectra.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7][8]

Table 3: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~2980-2850C-H stretchAliphatic (tert-butyl, ethyl)Characteristic stretching vibrations for sp³ C-H bonds.
~1720C=O stretchEsterThe strong absorption is indicative of the carbonyl group in the ethyl ester.
~1550C=N, C=C stretchPyrazole ringAromatic ring stretching vibrations.
~1250-1050C-O stretchEsterStretching vibration of the C-O single bond in the ester.
~800-600C-Cl stretchChloroalkaneThe C-Cl stretch is typically found in the fingerprint region.
Experimental Protocol for FT-IR Spectroscopy

The choice of sampling technique depends on the physical state of the compound. For a solid sample, the KBr pellet method is common.[7]

Workflow for FT-IR Analysis (KBr Pellet Method)

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis mix Grind 1-2 mg of sample with ~100 mg of dry KBr. press Press the mixture into a transparent pellet. mix->press background Collect a background spectrum of the empty sample holder. press->background sample_scan Place the KBr pellet in the spectrometer and collect the sample spectrum. background->sample_scan process Process the spectrum (e.g., baseline correction). sample_scan->process analyze Identify characteristic absorption bands and assign them to functional groups. process->analyze

Caption: A workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[9][10]

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonRationale
230/232[M]⁺Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M peak, which is a characteristic isotopic pattern for chlorine.
215/217[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
175[M - C(CH₃)₃]⁺Loss of the tert-butyl group.
185[M - OC₂H₅]⁺Loss of the ethoxy group from the ester.
Experimental Protocol for Mass Spectrometry

Electrospray ionization (ESI) is a common technique for the analysis of moderately polar organic molecules.[11]

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. dilute Dilute the stock solution to the final working concentration (e.g., 1-10 µg/mL). dissolve->dilute inject Inject the sample into the mass spectrometer. dilute->inject ionize Ionize the sample using an appropriate method (e.g., ESI). inject->ionize analyze Separate ions based on their mass-to-charge ratio. ionize->analyze detect Detect the ions. analyze->detect process Process the raw data to generate a mass spectrum. detect->process interpret Interpret the spectrum to determine the molecular weight and analyze fragmentation patterns. process->interpret

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted data from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, researchers and scientists can confidently verify the structure and purity of this compound. The provided experimental protocols and workflows serve as a practical guide for obtaining high-quality spectroscopic data, ensuring the reliability of experimental results in drug development and other scientific endeavors. The logical and systematic approach to spectroscopic analysis outlined here is fundamental to the successful characterization of novel chemical entities.

References

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of California, Irvine Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Missouri S&T. (n.d.). Fourier transform infrared spectroscopy. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

  • Yu, H., et al. (2023). Protocol for determining protein dynamics using FT-IR spectroscopy. PMC. Retrieved from [Link]

  • Oregon State University. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • University of Oxford Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

  • Fiveable. (n.d.). Mass spectrometry (MS) | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Fun, H. K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[1-(4-tert-butylphenyl)ethyl]-4-chloro-5-nitro-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (n.d.). Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. PMC. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

Sources

Navigating the Pyrazole Privileged Scaffold: A Technical Guide to Chemical Space Exploration for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and presence in numerous FDA-approved drugs have cemented its status as a "privileged scaffold."[1][2] From the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil, the pyrazole core consistently imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[2] This guide provides an in-depth exploration of the chemical space of pyrazole-based compounds, offering researchers and drug development professionals a technical and practical framework for navigating this fertile ground of therapeutic potential. We will delve into the strategic synthesis of pyrazole libraries, the nuanced art of functionalization, and the rational design of potent and selective modulators of biological targets, all while integrating modern computational approaches.

I. Constructing the Pyrazole Core: A Chemist's Guide to Synthetic Strategies

The journey into the chemical space of pyrazoles begins with the construction of the core scaffold. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we dissect the most robust and widely employed methodologies, providing not just the "how" but, more importantly, the "why" behind their application.

The Classic Approach: Knorr and Paal-Knorr Syntheses

The Knorr pyrazole synthesis, a venerable yet enduringly relevant reaction, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] Similarly, the Paal-Knorr synthesis utilizes a 1,4-dicarbonyl compound to produce pyrroles, but the underlying principles of cyclocondensation are analogous and relevant to heterocyclic chemistry.[1][4]

Causality Behind the Choice: The Knorr synthesis is often the go-to method for preparing simple, polysubstituted pyrazoles due to its operational simplicity and the ready availability of a vast array of 1,3-dicarbonyl compounds and hydrazines. It is particularly well-suited for initial library synthesis in a discovery campaign.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole [5]

  • Reaction Setup: In a round-bottom flask, combine the 1,3-dicarbonyl compound (1.0 eq) and the desired hydrazine (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.

  • Catalysis: For less reactive substrates, a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the initial condensation to the hydrazone intermediate.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Self-Validation: The success of the Knorr synthesis relies on the differential reactivity of the two carbonyl groups in the 1,3-dicarbonyl substrate, leading to a regioselective cyclization. The aromaticity of the resulting pyrazole ring provides a strong thermodynamic driving force for the reaction.

The Power of [3+2] Cycloadditions: A Regioselective Route

The 1,3-dipolar cycloaddition of a nitrile imine (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile) offers a powerful and often highly regioselective method for constructing the pyrazole ring.

Causality Behind the Choice: This method is particularly advantageous when precise control over the substitution pattern is required, especially for the synthesis of tetrasubstituted pyrazoles. The regioselectivity is governed by the electronic properties of the substituents on both the nitrile imine and the dipolarophile.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis [6]

  • In Situ Generation of the Nitrile Imine: In a flask containing a solution of a hydrazonoyl halide (1.0 eq) in an inert solvent like chloroform or dichloromethane, add a base such as triethylamine (1.1 eq) to generate the nitrile imine in situ.

  • Addition of the Dipolarophile: To the reaction mixture, add the alkyne or alkene (1.0-1.2 eq).

  • Reaction Conditions: Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC. The reaction is often complete within a few hours.

  • Work-up and Purification: After the reaction is complete, the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Efficiency in Diversity: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, have emerged as a highly efficient strategy for rapidly generating libraries of complex pyrazoles.[7][8]

Causality Behind the Choice: MCRs are ideal for diversity-oriented synthesis in the early stages of drug discovery. They allow for the rapid assembly of highly functionalized pyrazoles from simple, readily available starting materials, maximizing molecular diversity with minimal synthetic effort.

Experimental Protocol: A Four-Component Synthesis of a Dihydropyrano[2,3-c]pyrazole [7]

  • Reaction Setup: In a suitable solvent like ethanol, combine the aldehyde (1.0 eq), malononitrile (1.0 eq), the β-ketoester (1.0 eq), and hydrazine hydrate (1.0 eq).

  • Catalysis: A catalytic amount of a base, such as piperidine or triethylamine, is often added to facilitate the cascade of reactions.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux.

  • Product Isolation: The desired product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.

Diagram: Synthetic Strategy Decision Tree

G start Desired Pyrazole Substitution Pattern simple_poly Simple Polysubstituted start->simple_poly Simple & readily available starting materials regiocontrolled Regiocontrolled/Tetrasubstituted start->regiocontrolled Precise control of substitution complex_diverse Complex & Diverse Library start->complex_diverse Rapid library generation knorr Knorr Synthesis simple_poly->knorr cycloaddition 1,3-Dipolar Cycloaddition regiocontrolled->cycloaddition mcr Multicomponent Reaction complex_diverse->mcr

Caption: A decision tree for selecting the optimal pyrazole synthesis strategy.

II. Fine-Tuning the Scaffold: The Art of Pyrazole Functionalization

Once the pyrazole core is assembled, the next crucial step is its functionalization. The ability to selectively introduce substituents at the N1, C3, C4, and C5 positions is paramount for exploring the chemical space and optimizing biological activity.[6]

N-Functionalization: Modulating Physicochemical Properties

The N1 position of the pyrazole ring is readily functionalized, most commonly through N-arylation or N-alkylation. This modification significantly impacts the compound's lipophilicity, solubility, and metabolic stability.

Experimental Protocol: Copper-Catalyzed N-Arylation of a Pyrazole [3]

  • Reaction Setup: In a resealable Schlenk tube, combine CuI (5-10 mol%), the pyrazole (1.0 eq), a base such as K2CO3 or Cs2CO3 (2.0 eq), and the aryl halide (1.2 eq).

  • Ligand Addition: Add a suitable diamine ligand (10-20 mol%), such as N,N'-dimethylethylenediamine.

  • Solvent and Inert Atmosphere: Add a high-boiling point solvent like DMF or toluene. The tube is then evacuated and backfilled with an inert gas (e.g., argon) several times.

  • Reaction Conditions: The reaction mixture is heated to 110-140 °C for 24-48 hours.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

C-Functionalization: Tailoring Target Interactions

Functionalization at the carbon atoms of the pyrazole ring (C3, C4, and C5) is key to establishing specific interactions with the biological target.

  • C4-Functionalization: The C4 position is the most electron-rich carbon and is susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.

  • C3/C5-Functionalization: Selective functionalization at C3 and C5 can be more challenging due to their similar electronic nature.[6] Directed ortho-metalation (DoM) strategies, where a directing group at N1 guides a metalating agent to the C5 position, are often employed. Alternatively, regioselective synthesis of C3-functionalized pyrazoles can be achieved through specific synthetic routes.[9][10]

III. Exploring Biological Activity: A Rational Approach to Drug Discovery

The vast chemical space of pyrazole-based compounds translates into a wide spectrum of biological activities. A systematic approach, integrating computational and experimental methods, is essential for efficiently navigating this space and identifying promising drug candidates.

Diagram: Integrated Pyrazole Drug Discovery Workflow

G cluster_0 Computational Design cluster_1 Synthesis & Screening cluster_2 Lead Optimization virtual_screening Virtual Screening of Pyrazole Library docking Molecular Docking of Hits virtual_screening->docking synthesis Synthesis of Focused Library docking->synthesis qsar QSAR Model Development screening In Vitro Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->qsar admet ADMET Profiling sar->admet lead_candidate Lead Candidate admet->lead_candidate

Sources

Initial Screening of Pyrazole Compounds for Herbicidal Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Foreword: The Pyrazole Scaffold as a Privileged Structure in Herbicide Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of agrochemical discovery.[1] Its structural versatility and ability to engage in various non-covalent interactions have led to the development of numerous commercially successful pesticides, including insecticides, fungicides, and notably, herbicides.[2][3] Pyrazole-containing herbicides are prized for their high efficacy, diverse modes of action (MOA), and potential for favorable crop selectivity.[4] This guide provides researchers, chemists, and plant scientists with a comprehensive framework for the initial screening of novel pyrazole compounds, moving from rational target-based design through a hierarchical cascade of in vitro and in vivo assays to identify promising herbicidal leads. We will delve into the causality behind experimental choices, grounding our protocols in the principles of scientific integrity and efficiency that govern modern agrochemical research.

Chapter 1: Foundational Strategy - Target-Based Rational Design

The journey to a new herbicide begins not with random screening, but with informed design. The most successful pyrazole herbicides inhibit specific, well-validated enzyme targets within critical plant metabolic pathways.[4] An effective screening program is therefore built upon a deep understanding of these targets. The primary targets for pyrazole-based herbicides include:

  • p-Hydroxyphenylpyruvate Dioxygenase (HPPD): A critical enzyme in the tyrosine degradation pathway, HPPD is essential for the biosynthesis of plastoquinone and tocopherols.[5] Inhibition of HPPD disrupts photosynthetic electron transport, leading to characteristic bleaching symptoms and plant death.[6] This makes HPPD a premier target for developing new herbicides.[4][7]

  • Protoporphyrinogen Oxidase (PPO): PPO is the final common enzyme in the synthesis of both chlorophyll and heme.[8] Its inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals that cause rapid membrane peroxidation and cellular necrosis.[9]

  • Acetolactate Synthase (ALS): Also known as acetohydroxyacid synthase (AHAS), this enzyme catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[10][11] As these amino acids are essential for protein synthesis and plant growth, ALS inhibition is a potent herbicidal mechanism.[12][13]

The initial design of a pyrazole compound library should be guided by the known pharmacophores of existing inhibitors for these targets. Computational tools like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are invaluable at this stage, allowing for the in silico screening of virtual compounds to prioritize those with the highest predicted binding affinity for the target enzyme's active site.[4][14]

Logical Relationship: From Target to Plant Phenotype

The choice of a molecular target directly dictates the expected physiological effect on the plant. Understanding this link is crucial for interpreting screening results.

G cluster_target Molecular Target Inhibition cluster_pathway Metabolic Pathway Disruption cluster_phenotype Visible Herbicidal Phenotype HPPD HPPD Inhibition Plastoquinone Plastoquinone Biosynthesis Blocked HPPD->Plastoquinone Prevents HGA formation [8] PPO PPO Inhibition Porphyrin Porphyrin Pathway Disrupted PPO->Porphyrin Accumulates Protoporphyrinogen IX [22] ALS ALS Inhibition BCAA Branched-Chain Amino Acid Biosynthesis Blocked ALS->BCAA Prevents Val, Leu, Ile synthesis [41] Bleaching Bleaching / Chlorosis Plastoquinone->Bleaching Disrupts photosynthesis Stunting Growth Stunting / Slow Death BCAA->Stunting Halts protein synthesis Necrosis Rapid Necrosis / Burning Porphyrin->Necrosis Generates singlet oxygen [28]

Caption: Causality from molecular target inhibition to whole-plant phenotype.

Chapter 2: The Hierarchical Screening Funnel

To efficiently manage a large library of synthesized pyrazole compounds, a tiered or hierarchical screening approach is essential. This strategy balances throughput, cost, and biological relevance, ensuring that resources are focused on the most promising candidates. The funnel approach systematically reduces the number of compounds at each stage based on increasingly stringent performance criteria.

G node_start Compound Library (1,000s of Pyrazoles) node_primary Primary Screen High-Throughput In Vitro Assay (Single Concentration) node_start->node_primary All compounds node_secondary Secondary Screen In Planta Assays (Pre- & Post-emergence) Dose-Response & Initial Spectrum node_primary->node_secondary ~5-10% 'Hits' node_tertiary Tertiary Screen Advanced Greenhouse Trials Weed Spectrum & Crop Selectivity node_secondary->node_tertiary ~1-2% 'Actives' node_lead Lead Candidates (1-5 Compounds) node_tertiary->node_lead Top performers

Caption: A typical hierarchical screening funnel for herbicide discovery.

Chapter 3: Primary Screening - High-Throughput In Vitro Assays

The goal of the primary screen is to rapidly and cost-effectively identify "hits"—compounds that show activity against the intended biological target at a single, high concentration (e.g., 10-100 µM). These assays are typically performed in a 96- or 384-well microtiter plate format to maximize throughput.[15]

Protocol 1: In Vitro HPPD Enzyme Inhibition Assay

This protocol provides a self-validating system for measuring the direct inhibitory effect of test compounds on HPPD enzyme activity.

Principle: This assay spectrophotometrically measures the activity of recombinant Arabidopsis thaliana HPPD (AtHPPD). The enzyme converts its substrate, p-hydroxyphenylpyruvate (HPPA), into homogentisate (HGA). The subsequent enzymatic conversion of HGA is monitored. The reduction in the rate of this reaction in the presence of a test compound indicates HPPD inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM potassium phosphate, pH 7.0) containing ascorbic acid and catalase.

    • Enzyme Solution: Dilute purified recombinant AtHPPD in assay buffer to a final concentration that yields a robust linear reaction rate.

    • Substrate Solution: Prepare a stock solution of p-hydroxyphenylpyruvate (HPPA) in the assay buffer.

    • Test Compounds: Prepare 10 mM stock solutions of each pyrazole compound in DMSO. Create a working plate by diluting these stocks to 1 mM.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 2 µL of the test compound solution (or DMSO for negative control, and a known HPPD inhibitor like mesotrione for positive control) to each well.[16]

    • Add 178 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of the HPPA substrate solution.

    • Immediately place the plate in a microplate spectrophotometer.

  • Data Acquisition & Analysis:

    • Monitor the change in absorbance at 318 nm over a period of 10-20 minutes at 25°C.

    • Calculate the reaction rate (V) for each well.

    • Determine the Percent Inhibition using the formula: % Inhibition = (1 - (V_compound / V_dmso)) * 100

  • Hit Identification:

    • Compounds exhibiting >50% inhibition at the screening concentration are classified as primary hits and are advanced to dose-response studies to determine their IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Compound IDStructure (Core)Target% Inhibition @ 10 µMHit?
PYR-0014-Benzoyl-PyrazoleHPPD8.2%No
PYR-0024-Benzoyl-Pyrazole-CF₃HPPD91.5%Yes
PYR-003Phenyl-PyrazolePPO45.3%No
PYR-004Phenyl-Pyrazole-ClPPO78.9%Yes
PYR-005Pyrazole-AmideALS6.7%No
PYR-006Pyrazole-Amide-SO₂ALS85.0%Yes
Table 1: Representative data from a primary in vitro screen. The causality is clear: the addition of electron-withdrawing groups (-CF₃, -Cl) significantly enhances inhibitory potency, a common theme in pyrazole herbicide SAR.[4][17]

Chapter 4: Secondary Screening - Whole-Plant In Vivo Assays

Hits from the primary screen must be validated in a biological system that accounts for absorption, translocation, and metabolism.[18] Secondary screening involves testing active compounds on whole plants, typically a representative monocot (grass) and dicot (broadleaf) weed species, in a controlled greenhouse environment.[19]

Protocol 2: Post-Emergence Herbicidal Activity Assay

This protocol assesses the efficacy of compounds when applied to the foliage of emerged weeds.

Principle: Test compounds are formulated and sprayed onto young, actively growing weed seedlings. Herbicidal efficacy is evaluated by visual assessment of injury and by measuring the reduction in plant biomass compared to untreated controls.

Step-by-Step Methodology:

  • Plant Preparation:

    • Sow seeds of a monocot weed (e.g., Setaria viridis) and a dicot weed (e.g., Amaranthus retroflexus) in small pots filled with a standard potting mix.

    • Grow plants in a greenhouse under controlled conditions (e.g., 25°C/18°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage.

  • Compound Formulation & Application:

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., acetone) with adjuvants (e.g., surfactant) to ensure proper leaf wetting.

    • Dilute the stock with water to achieve the desired application rate (e.g., 150 g a.i./ha).[2][20]

    • Apply the formulation evenly to the plants using a precision track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

    • Include an untreated control (sprayed with formulation blank) and a commercial standard (e.g., mesotrione for HPPD inhibitors) for comparison.

  • Evaluation:

    • Return plants to the greenhouse and observe daily.

    • At 14 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (complete plant death). Note specific symptoms (e.g., bleaching, necrosis, stunting).

    • Harvest the above-ground biomass, dry in an oven at 60°C for 72 hours, and weigh.

  • Data Analysis:

    • Calculate the percent growth reduction relative to the untreated control.

    • Compounds showing significant herbicidal activity (>80% visual injury or growth reduction) are selected for further dose-response studies to determine the GR₅₀ (dose required for 50% growth reduction).

Compound IDApplication Rate (g a.i./ha)Setaria viridis (% Injury)Amaranthus retroflexus (% Injury)Phenotype
PYR-00215085%95%Severe Bleaching
PYR-00415060%90%Necrotic Lesions
PYR-00615090%75%Stunting, Chlorosis
Mesotrione15090%95%Severe Bleaching
Table 2: Representative data from a secondary whole-plant post-emergence screen. This data helps confirm the MOA predicted from the primary screen and provides initial information on the weed control spectrum.

Chapter 5: Elucidating the Structure-Activity Relationship (SAR)

The data gathered from the screening cascade is not merely for hit identification; it is critical for guiding the next cycle of chemical synthesis.[21] By analyzing how small changes in the pyrazole compound's structure affect its biological activity, chemists can develop an SAR model.[22]

Key Insights from Pyrazole SAR:

  • Substituents on Attached Rings: The nature and position of substituents on phenyl or other aromatic rings attached to the pyrazole core are critical. Electron-withdrawing groups (e.g., halogens, CF₃) often enhance herbicidal activity.[4][17]

  • N-1 Position of Pyrazole: Modifications at the N-1 position of the pyrazole ring can significantly influence activity and crop selectivity. For example, introducing a methylpyridine moiety has been shown to boost efficacy in some HPPD inhibitors.[4]

  • Steric Hindrance: Bulky substituents near the active pharmacophore can reduce activity by preventing the molecule from fitting into the enzyme's active site.[4]

This iterative process of design, synthesis, and testing is the engine of herbicide discovery, progressively refining the molecular structure to optimize potency, spectrum, and crop safety.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. PubMed.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
  • Synthesis and herbicidal activity of novel N-(2,2,2)
  • Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
  • Novel Pyrazole Amides as Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing.
  • Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors. PubMed.
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • Inhibitors of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species.
  • Screening for Herbicide Resistance in Weeds. BioOne Complete.
  • Protoporphyrinogen Oxidase (PPO) Inhibitors.
  • In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
  • Inhibition of Protoporphyrinogen Oxidase. Purdue University.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. PubMed.
  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. Royal Society of Chemistry.
  • An introduction to ALS-inhibiting herbicides. PubMed.
  • Amino acid synthesis inhibitor herbicides. University of Minnesota Extension.
  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors.

Sources

Methodological & Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, a substituted pyrazole of interest in medicinal chemistry and drug discovery. This document provides a foundational understanding of the expected ¹H and ¹³C NMR spectral features of the target molecule, grounded in the analysis of structurally related compounds and established principles of NMR theory. Furthermore, it outlines detailed, field-proven protocols for sample preparation, data acquisition, and processing to ensure the generation of high-quality, reproducible NMR data. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazole Scaffolds and the Need for Rigorous Spectroscopic Analysis

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation and its interaction with biological targets. This compound is a key intermediate in the synthesis of various bioactive molecules. Its precise structural confirmation is paramount for ensuring the integrity of subsequent research and development efforts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This application note serves as a practical guide to obtaining and interpreting the NMR data for this compound.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl ester, the tert-butyl group, and the lone proton on the pyrazole ring.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazole-H37.8 - 8.2Singlet (s)-1H
-O-CH ₂-CH₃4.2 - 4.4Quartet (q)~7.12H
-C(CH ₃)₃1.5 - 1.7Singlet (s)-9H
-O-CH₂-CH1.2 - 1.4Triplet (t)~7.13H

Causality of Predictions:

  • The pyrazole proton (H3) is anticipated to be the most downfield signal due to the deshielding effects of the aromatic pyrazole ring and the adjacent electron-withdrawing carboxylate group.[2]

  • The methylene protons (-O-CH₂-) of the ethyl group are deshielded by the adjacent oxygen atom, resulting in a chemical shift in the 4.2 - 4.4 ppm range. The signal will appear as a quartet due to coupling with the neighboring methyl protons.

  • The nine equivalent protons of the tert-butyl group will produce a sharp singlet, typically observed in the upfield region of 1.5 - 1.7 ppm.

  • The methyl protons (-CH₃) of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Assignment Predicted Chemical Shift (δ, ppm)
C =O (Ester Carbonyl)160 - 165
Pyrazole-C 5 (bearing Cl)145 - 150
Pyrazole-C 3138 - 142
Pyrazole-C 4110 - 115
-C (CH₃)₃ (Quaternary)60 - 65
-O-C H₂-CH₃60 - 65
-C(C H₃)₃28 - 32
-O-CH₂-C H₃13 - 15

Causality of Predictions:

  • The ester carbonyl carbon is expected to be the most downfield signal.

  • The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are influenced by the substituents. The chlorine atom at C5 is expected to cause a significant downfield shift for this carbon.[3]

  • The quaternary carbon of the tert-butyl group and the methylene carbon of the ethyl group are predicted to have similar chemical shifts.

  • The methyl carbons of the tert-butyl and ethyl groups will appear in the upfield region of the spectrum.

Experimental Protocols

Adherence to standardized protocols is critical for obtaining high-quality, reproducible NMR data. The following sections provide detailed, step-by-step methodologies for sample preparation and data acquisition.

Sample Preparation

Proper sample preparation is the cornerstone of a successful NMR experiment.[4][5][6][7]

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and bulb

  • Small vial for dissolution

  • Glass wool or a syringe filter

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules. If solubility is an issue, DMSO-d₆ can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette or by using a syringe filter.

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation weigh 1. Weigh Sample dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve Add 0.6-0.7 mL filter 3. Filter Solution dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Remove particulates

Caption: Workflow for NMR Sample Preparation.

NMR Data Acquisition

The following are general parameters for data acquisition on a standard 400 MHz or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8 to 16 scans for a moderately concentrated sample.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

Logical Flow of NMR Data Acquisition and Processing:

G cluster_acq Data Acquisition cluster_proc Data Processing load Load Sample lock Lock on Solvent Signal load->lock shim Shim for Homogeneity lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: NMR Data Acquisition and Processing Pipeline.

Data Processing and Interpretation

Once the Free Induction Decay (FID) is acquired, it must be processed to generate the final spectrum.

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. For DMSO-d₆, the residual solvent peak is at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

  • Integration and Peak Picking: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons. Peaks are picked to identify their exact chemical shifts.

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. By combining predicted spectral data with robust experimental protocols, researchers can confidently characterize this and other related pyrazole derivatives. The principles and methodologies outlined herein are fundamental to ensuring the structural integrity of novel compounds in the drug discovery and development pipeline.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023). [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 15(4), 2586-2618. [Link]

  • University of York, Department of Chemistry. NMR Sample Preparation. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Claramunt, R. M., Elguero, J., Faure, R., & Galy, J. P. (1987). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 65(11), 2673-2678. [Link]

  • University College London, Department of Chemistry. Sample Preparation. [Link]

Sources

Mass Spectrometric Analysis of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate: A Guide to Structural Elucidation and Method Development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1][2] We detail a robust protocol for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a widely accessible and highly informative technique. The narrative emphasizes the rationale behind experimental choices and provides a detailed interpretation of the expected fragmentation pattern, grounded in established principles of mass spectrometry. This guide is designed to enable researchers to confidently identify the molecule, confirm its structure, and establish a baseline for future analytical method development and quality control.

Introduction and Scientific Context

Pyrazole derivatives form the core of numerous biologically active compounds, exhibiting a wide spectrum of activities that make them privileged scaffolds in drug discovery.[1] this compound (Molecular Formula: C₁₀H₁₅ClN₂O₂, Molecular Weight: 230.69 g/mol ) is a key synthetic intermediate.[3] Its precise structural characterization is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs).

Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. Electron Ionization (EI) is particularly well-suited for this molecule due to its likely volatility and the detailed, reproducible fragmentation patterns it generates. This application note will dissect the expected EI mass spectrum of the title compound, explaining how the fragmentation pathways of its constituent functional groups—the N-tert-butyl group, the ethyl ester, the chloro-substituent, and the pyrazole core—combine to produce a unique spectral fingerprint.

Foundational Principles: Predicting Fragmentation

The fragmentation of a molecule under Electron Ionization (70 eV) is not random; it is governed by the relative stability of the resulting ions and neutral losses. For this compound, we can anticipate several key fragmentation processes based on its structure:

  • N-tert-Butyl Group: The tert-butyl group is a prominent site for fragmentation. The initial radical cation (molecular ion) can readily lose a methyl radical (•CH₃, 15 Da) to form a highly stable secondary carbocation, resulting in a strong [M-15]⁺ ion.

  • Ethyl Ester Group: Ethyl esters are known to undergo characteristic fragmentations.[4][5] A primary pathway is the loss of an ethoxy radical (•OC₂H₅, 45 Da) to form a stable acylium ion. Another common pathway is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement; however, this is less likely here as it requires a transferable gamma-hydrogen, which is absent in the immediate vicinity of the ester.

  • Pyrazole Core: The pyrazole ring itself can undergo cleavage. Studies on pyrazole fragmentation have shown that two significant processes are the expulsion of hydrogen cyanide (HCN, 27 Da) and the loss of a nitrogen molecule (N₂, 28 Da).[6][7]

  • Chloro Substituent: The presence of chlorine provides a definitive isotopic signature. Chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2) separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This isotopic pattern is a powerful tool for confirming the presence and number of chlorine atoms in an ion.

Experimental Protocol: GC-MS Analysis

This protocol describes a general method for the analysis of the title compound. It should be optimized for the specific instrumentation available in your laboratory.

Materials and Reagents
  • Analyte: this compound (Purity ≥ 98%)

  • Solvent: HPLC-grade or GC-MS grade Ethyl Acetate or Dichloromethane.

Instrumentation
  • A Gas Chromatograph equipped with a capillary column and coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., Agilent GC-MSD, Thermo Scientific ISQ, or equivalent).

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in the chosen solvent.

  • Perform a serial dilution from the stock solution to prepare a working solution of approximately 10 µg/mL.

    • Rationale: This concentration is typically sufficient to produce a high-quality mass spectrum without saturating the detector.

GC-MS Instrumental Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis.

ParameterRecommended SettingRationale
GC System
Injection PortSplit/Splitless
Inlet Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µLStandard volume for capillary columns.
Split Ratio20:1Prevents column overloading while ensuring sufficient analyte reaches the detector. Adjust as needed.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for most standard 30m x 0.25mm ID columns.
ColumnHP-5ms, DB-5ms, or equivalent (30m x 0.25mm ID, 0.25µm film)A non-polar 5% phenyl-methylpolysiloxane column provides good peak shape for a broad range of compounds.
Oven Program100 °C (hold 1 min), then ramp 15 °C/min to 280 °C (hold 5 min)A starting point to ensure good separation from solvent and impurities. This must be optimized.
MS System
Ion Source TypeElectron Ionization (EI)Provides reproducible, library-searchable fragmentation patterns.
Ionization Energy70 eVStandard energy for EI, maximizing fragmentation and creating stable, comparable spectra.
Source Temperature230 °CPrevents condensation of the analyte within the ion source.
Quadrupole Temperature150 °CEnsures ion stability and prevents contamination.
Mass Scan Range40 - 350 amuCovers the molecular weight of the analyte and its expected fragments.
Solvent Delay3 minutesPrevents the high concentration of solvent from entering and damaging the MS filament.

Results and Discussion: Interpreting the Spectrum

The EI mass spectrum of this compound is predicted to show a distinct molecular ion and several characteristic fragment ions.

Molecular Ion (M⁺)

The molecular ion peak should be clearly visible at m/z 230 , corresponding to the [C₁₀H₁₅³⁵ClN₂O₂]⁺ radical cation. A crucial confirmation is the presence of its isotope peak at m/z 232 ([C₁₀H₁₅³⁷ClN₂O₂]⁺) with an intensity of approximately 33% of the m/z 230 peak. The presence of this M⁺/M+2 pair is the first and most critical piece of evidence in identifying the compound.

Proposed Fragmentation Pathway

The major fragment ions are formed through logical losses of stable neutral molecules or radicals from the molecular ion. The workflow below illustrates the primary expected fragmentation pathways.

G cluster_tertbutyl tert-Butyl Fragmentation cluster_ester Ester Fragmentation cluster_tbutyl_loss tert-Butyl Cation M [M]+• m/z 230/232 M_minus_15 [M - CH₃]+ m/z 215/217 M->M_minus_15 - •CH₃ M_minus_45 [M - OC₂H₅]+ m/z 185/187 M->M_minus_45 - •OC₂H₅ tbutyl [C₄H₉]+ m/z 57 M->tbutyl Heterolytic Cleavage M_minus_73 [M - COOC₂H₅]+ m/z 157/159 M_minus_45->M_minus_73 - CO

Caption: Proposed EI fragmentation workflow for the title compound.

Summary of Key Ions

The following table summarizes the most anticipated ions, their proposed structures, and the key evidence supporting their assignment.

m/z (³⁵Cl/³⁷Cl)Proposed Fragment IonLoss from Parent Ion (m/z 230)Comments
230/232 [C₁₀H₁₅ClN₂O₂]⁺-Molecular Ion (M⁺) . The 3:1 isotopic ratio is definitive proof of a single chlorine atom.
215/217 [C₉H₁₂ClN₂O₂]⁺•CH₃ (15 Da)Loss of a methyl radical from the tert-butyl group. This is often a very prominent peak due to the formation of a stable ion. The 3:1 isotopic pattern confirms the chlorine atom is retained.
185/187 [C₈H₁₀ClN₂O]⁺•OC₂H₅ (45 Da)Loss of the ethoxy radical from the ester functional group to form a stable acylium ion. The chlorine atom is retained.
157/159 [C₇H₁₀ClN₂]⁺•COOC₂H₅ (73 Da)Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 185/187 ion, or direct loss of the entire ethyl carboxylate radical. This ion represents the core 1-tert-butyl-5-chloro-pyrazole structure.
57 [C₄H₉]⁺C₆H₆ClN₂O₂ (173 Da)The tert-butyl cation . This is a very common and often abundant fragment for any molecule containing a tert-butyl group. It will appear as a single peak (no chlorine) and serves as a strong indicator of this substituent. This is often the base peak in the spectrum.

Conclusion

The mass spectrometric analysis of this compound by GC-MS with Electron Ionization provides a wealth of structural information. The fragmentation pattern is highly predictable and informative, characterized by the facile loss of a methyl radical from the N-tert-butyl group and the cleavage of the ethyl ester moiety. The definitive M⁺/M+2 isotopic signature from the chlorine substituent provides unambiguous confirmation of the elemental composition. The protocol and interpretive guide presented here offer a solid foundation for researchers to perform routine identity confirmation, purity assessment, and quality control of this important synthetic intermediate, ensuring the integrity of their research and development efforts.

References

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2016). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). InTech. [Link]

  • Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 53(2), 304–311. [Link]

  • Harrison, A. G. (1966). REARRANGEMENT REACTIONS FOLLOWING ELECTRON IMPACT ON ETHYL AND ISOPROPYL ESTERS. Canadian Journal of Chemistry, 44(12), 1377-1384. [Link]

  • Fun, H. K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta crystallographica. Section E, Structure reports online, 66(Pt 9), o2228. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

Structural Elucidation of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and theoretical framework for the structural analysis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate using Fourier-Transform Infrared (FTIR) spectroscopy. Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, making unambiguous structural verification essential for synthesis and quality control.[1][2] This guide details the principles of FTIR analysis as applied to the target molecule, a step-by-step protocol for data acquisition using a modern Attenuated Total Reflectance (ATR) accessory, and a comprehensive guide to spectral interpretation. The causality behind experimental choices and the correlation between molecular structure and spectral features are emphasized to ensure scientific rigor and reproducibility.

Introduction: The Significance of Structural Verification

This compound is a heterocyclic compound featuring several key functional groups: a substituted pyrazole ring, an ethyl ester, a tert-butyl group, and a carbon-chlorine bond. Each of these moieties contributes to the molecule's overall chemical properties and potential biological activity.[1][2] In drug discovery and development, precise structural confirmation is not merely procedural; it is a critical checkpoint that validates the synthetic pathway and ensures the purity and identity of the active compound.

FTIR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideal for this purpose. It works by probing the vibrational modes of molecular bonds. When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the energy required to excite these vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, providing direct evidence for the presence or absence of key functional groups.

This document serves as an expert guide for researchers utilizing FTIR to characterize this specific pyrazole derivative or structurally related compounds.

Foundational Principles: Correlating Structure to Spectrum

The utility of FTIR spectroscopy lies in the direct relationship between the vibrational frequencies of chemical bonds and their position in the infrared spectrum (measured in wavenumbers, cm⁻¹). The spectrum of this compound can be logically deconstructed by examining its constituent parts:

  • Ethyl Ester Group (-COOEt): This group is defined by two high-utility absorption bands. The carbonyl (C=O) bond gives rise to a very strong, sharp absorption, typically in the 1750-1735 cm⁻¹ range for aliphatic esters.[3][4] However, conjugation with the pyrazole ring is expected to delocalize electron density, slightly weakening the C=O bond and shifting this absorption to a lower wavenumber, approximately 1730-1715 cm⁻¹.[3][5] Additionally, the C-O single bonds produce strong, characteristic stretching bands in the 1300-1000 cm⁻¹ region.[3][4]

  • Pyrazole Ring: This aromatic heterocycle displays a series of characteristic vibrations. C=N and C=C bond stretching within the ring typically produce multiple bands of variable intensity in the 1620-1430 cm⁻¹ region.[6] The C-H stretching of the hydrogen attached to the pyrazole ring may be observed as a weak band above 3000 cm⁻¹.[6]

  • Alkyl Groups (tert-Butyl & Ethyl): The C-H bonds in these saturated groups produce strong, sharp stretching vibrations in the 3000-2850 cm⁻¹ range.[7] The tert-butyl group is also associated with characteristic bending vibrations, notably a symmetric bend around 1375 cm⁻¹.[7]

  • Carbon-Chlorine Bond (C-Cl): The C-Cl stretch is a key marker for halogenation. Due to the heavier mass of chlorine and the relatively low bond energy, this vibration appears in the lower-frequency "fingerprint region," typically between 850 cm⁻¹ and 550 cm⁻¹.[8][9] Its presence is a crucial confirmation of the molecule's identity.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol describes the use of a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for solid samples due to its simplicity and reproducibility.

Instrument and Accessory Preparation
  • System Purge: Ensure the spectrometer's sample compartment has been adequately purged with dry air or nitrogen to minimize atmospheric water vapor and carbon dioxide, which absorb strongly in the IR region.

  • ATR Crystal Cleaning: The choice of ATR crystal (e.g., diamond, zinc selenide) should be compatible with the sample. Before analysis, the crystal surface must be impeccably clean.

    • Protocol: Wipe the crystal surface gently with a lint-free swab soaked in a volatile solvent (e.g., isopropanol or acetone). Allow the solvent to evaporate completely.

    • Causality: Any residue from previous samples or cleaning solvents will contaminate the spectrum. A clean surface is paramount for a trustworthy analysis.

Data Acquisition Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_process Interpretation Clean_Crystal Clean ATR Crystal Collect_Bkg Collect Background Spectrum Clean_Crystal->Collect_Bkg Ensures no contaminant peaks Place_Sample Place Solid Sample on Crystal Collect_Bkg->Place_Sample Reference established Apply_Pressure Apply Pressure with Anvil Place_Sample->Apply_Pressure Ensures good optical contact Collect_Sample Collect Sample Spectrum Apply_Pressure->Collect_Sample Process_Data Process Data (ATR & Baseline Correction) Collect_Sample->Process_Data Interpret_Spectrum Interpret Spectrum (Peak Assignment) Process_Data->Interpret_Spectrum Confirm_Structure Confirm Structure Interpret_Spectrum->Confirm_Structure

Caption: Workflow for FTIR Analysis using an ATR accessory.

Step-by-Step Methodology
  • Collect Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum.

    • Parameters: Typically 16-32 scans at a resolution of 4 cm⁻¹.

    • Trustworthiness: This step is a self-validating control. The background scan measures the ambient environment (CO₂ and H₂O) and the instrument's response. The software automatically subtracts this from the sample spectrum, ensuring that the resulting data is only from the sample itself.

  • Apply Sample: Place a small amount of the solid this compound powder onto the center of the ATR crystal. A spatula tip's worth is usually sufficient.

  • Engage Anvil: Lower the ATR's pressure anvil and apply consistent pressure to the sample.

    • Expertise: Applying pressure is critical for ATR. It ensures intimate optical contact between the solid sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

  • Collect Sample Spectrum: Using the same acquisition parameters as the background scan, collect the sample spectrum.

  • Clean-up: Retract the anvil, remove the sample, and clean the ATR crystal surface thoroughly as described in step 3.1.

  • Data Processing:

    • ATR Correction: Apply the software's built-in ATR correction algorithm. This function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction to flatten it. This simplifies peak identification and integration.

Spectral Interpretation and Data Analysis

The acquired spectrum should be analyzed by identifying the key absorption bands and assigning them to the corresponding functional groups. The table below provides the expected peak assignments for this compound based on established spectroscopic data.[3][5][7][8][10][11]

Table 1: Predicted FTIR Peak Assignments for this compound

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityNotes
3150 - 3050C-H StretchPyrazole RingWeak to MediumConfirms the presence of the C-H bond on the aromatic heterocycle.
2980 - 2850C-H Stretchtert-Butyl & EthylStrong, SharpA prominent group of peaks indicative of the alkyl moieties.
1730 - 1715C=O StretchEthyl EsterStrong, SharpKey indicator of the ester carbonyl. Frequency is lowered due to conjugation with the pyrazole ring.[3][5]
1600 - 1450C=C / C=N StretchPyrazole RingMedium to WeakA series of absorptions that constitute part of the ring's "fingerprint."[6]
~1465 & ~1375C-H Bendingtert-Butyl & EthylMediumThe ~1375 cm⁻¹ peak is particularly characteristic of a tert-butyl or methyl group.[7]
1300 - 1100C-O StretchEthyl EsterStrongOften appears as two distinct bands, confirming the C-O-C linkage of the ester.[3][11]
850 - 550C-Cl StretchChloro-substituentMedium to StrongA crucial band in the fingerprint region confirming the presence of the chlorine atom.[8][9][10]

Conclusion

FTIR spectroscopy, when coupled with a systematic approach to data acquisition and interpretation, is an indispensable tool for the structural verification of synthesized molecules like this compound. By following the protocols outlined in this note, researchers can rapidly and reliably confirm the presence of all key functional groups, thereby validating the molecular identity and purity. This application note provides the foundational knowledge and practical steps necessary for drug development professionals to confidently apply this technique in their research workflows.

References

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Vibrational analysis of some pyrazole derivatives. (2009). ResearchGate. [Link]

  • Clark, J. (2023). Identifying the Presence of Particular Groups. Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (PMC). [Link]

  • FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... (n.d.). ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010). National Institutes of Health (PMC). [Link]

  • Smith, B. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. (n.d.). ResearchGate. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2024). MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2013). Journal of Chemical and Pharmaceutical Research. [Link]

  • PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]

Sources

The Strategic Role of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate in the Synthesis of Advanced Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Carboxamide Core in Modern Agrochemicals

In the ongoing endeavor to safeguard global crop yields, pyrazole carboxamide fungicides represent a cornerstone of modern disease management strategies. These active ingredients are renowned for their high efficacy against a broad spectrum of fungal pathogens. At the heart of many of these vital agricultural tools lies a key molecular building block: ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate . This specialized intermediate provides the foundational scaffold for the synthesis of a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).

SDHIs function by disrupting the fungal mitochondrial respiratory chain at complex II (succinate dehydrogenase), a critical enzyme for cellular energy production. This targeted mode of action effectively halts fungal growth and development. The specific substitutions on the pyrazole ring, such as the tert-butyl group at the N1 position and the chlorine atom at the C5 position, are crucial for optimizing the molecule's binding affinity to the target enzyme, enhancing its stability, and defining its spectrum of activity.

This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of a model pyrazole carboxamide fungicide. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals in the agrochemical sector, offering insights into the causality behind experimental choices and ensuring a robust and reproducible synthetic workflow.

Physicochemical Properties of the Key Intermediate

A thorough understanding of the starting material's properties is paramount for successful synthesis. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
CAS Number 112779-13-2[1]
Molecular Formula C₁₀H₁₅ClN₂O₂[1]
Molecular Weight 230.69 g/mol [1]
Appearance White to off-white solid
Boiling Point ~300 °C[1]
Melting Point ~136 °C[1]
Density ~1.17 g/cm³[1]
Solubility Soluble in most organic solvents such as ethanol, methanol, and dichloromethane.

Synthetic Workflow Overview

The conversion of this compound into a potent pyrazole carboxamide fungicide typically follows a well-established three-step synthetic pathway. This process is designed to transform the ethyl ester functionality into the crucial amide linkage that defines this class of fungicides.

G A Ethyl 1-tert-butyl-5-chloro- 1H-pyrazole-4-carboxylate (Starting Material) B Step 1: Saponification (Ester Hydrolysis) A->B  Base (e.g., KOH) Ethanol/Water, Reflux C 1-tert-butyl-5-chloro- 1H-pyrazole-4-carboxylic acid (Intermediate 1) B->C D Step 2: Acyl Chloride Formation C->D  Chlorinating Agent (e.g., SOCl₂, (COCl)₂) DCM, Reflux E 1-tert-butyl-5-chloro- 1H-pyrazole-4-carbonyl chloride (Intermediate 2) D->E F Step 3: Amide Coupling E->F G N-Aryl-1-tert-butyl-5-chloro- 1H-pyrazole-4-carboxamide (Final Product - SDHI Fungicide) F->G Amine Substituted Aniline Amine->F  Base (e.g., Et₃N) DCM, 0°C to RT

Caption: General three-step synthesis of a pyrazole carboxamide fungicide.

Detailed Experimental Protocols

The following protocols provide a comprehensive, step-by-step guide for the synthesis of a model pyrazole carboxamide fungicide, N-(2-methylphenyl)-1-tert-butyl-5-chloro-1H-pyrazole-4-carboxamide, from the title intermediate.

Protocol 1: Saponification of this compound

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid. This is a critical first step as the carboxylic acid is the precursor for the more reactive acyl chloride.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper, Buchner funnel, and filter paper.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.01 mol) in ethanol (100 mL).

  • In a separate beaker, prepare a solution of potassium hydroxide (0.02 mol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add the KOH solution to the stirred solution of the pyrazole ester in the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water (100 mL).

  • Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel, wash with cold water, and dry under vacuum to yield 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid.[2]

Causality: The use of a strong base like KOH is essential to catalyze the hydrolysis of the ester. The subsequent acidification with a strong acid (HCl) protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

Protocol 2: Formation of 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonyl chloride

Objective: To convert the carboxylic acid into the highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine in the subsequent step.

Materials:

  • 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, heating mantle.

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid (0.01 mol).

  • Add anhydrous dichloromethane (100 mL) and a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (0.015 mol) to the suspension at room temperature with stirring.

  • Attach a reflux condenser fitted with a calcium chloride drying tube to the flask.

  • Heat the mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The reaction mixture should become a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides.[3] The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst in this reaction. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride back to the carboxylic acid.

Protocol 3: Amide Coupling to Synthesize N-(2-methylphenyl)-1-tert-butyl-5-chloro-1H-pyrazole-4-carboxamide

Objective: To form the final amide product through the nucleophilic acyl substitution reaction between the acyl chloride and a selected aniline.

Materials:

  • 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonyl chloride

  • 2-methylaniline (o-toluidine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

  • In a 250 mL round-bottom flask under an inert atmosphere, dissolve 2-methylaniline (0.01 mol) and triethylamine (0.012 mol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 1-tert-butyl-5-chloro-1H-pyrazole-4-carbonyl chloride from the previous step in anhydrous dichloromethane (50 mL) and add it to a dropping funnel.

  • Add the acid chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure N-(2-methylphenyl)-1-tert-butyl-5-chloro-1H-pyrazole-4-carboxamide.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.[4] The dropwise addition at low temperature helps to control the exothermic nature of the reaction. The aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted starting materials.

Mechanism of Action: Succinate Dehydrogenase Inhibition

The fungicidal activity of pyrazole carboxamides stems from their ability to inhibit the enzyme succinate dehydrogenase (SDH), which is an integral part of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.

G cluster_Mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) Succinate Fumarate Ubiquinone (Q) Binding Site ETC Electron Transport Chain (Complexes III & IV) SDH:f3->ETC TCA TCA SDH:f2->TCA ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH:f3 Succinate Succinate Succinate->SDH:f1

Sources

Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Core as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands out as one of the most versatile and impactful of these scaffolds.[1][2] Its unique electronic properties, metabolic stability, and capacity for forming multiple hydrogen bonds and other non-covalent interactions have made it a cornerstone of modern drug design.[3][4]

The journey of pyrazoles in medicine has led to the development of blockbuster drugs across various therapeutic areas. Notable examples include Celecoxib (Celebrex®), a selective anti-inflammatory agent; Sildenafil (Viagra®), a treatment for erectile dysfunction; and Rimonabant (Acomplia®), an anti-obesity drug, among many others.[1][3][5] This guide provides an in-depth exploration of the application of pyrazole derivatives, focusing on the rationale behind their design, detailed synthetic protocols, and methods for biological evaluation.

Pyrazole_Derivatives_in_Medicine cluster_core Core Scaffold cluster_drugs Marketed Drugs pyrazole Pyrazole Ring celecoxib Celecoxib (Anti-inflammatory) pyrazole->celecoxib COX-2 Inhibition sildenafil Sildenafil (Vasodilator) pyrazole->sildenafil PDE5 Inhibition rimonabant Rimonabant (Anti-Obesity) pyrazole->rimonabant CB1 Antagonism ruxolitinib Ruxolitinib (Anticancer) pyrazole->ruxolitinib JAK Inhibition

Figure 1: The versatile pyrazole scaffold and its prominent drug derivatives.

Part 1: Foundational Synthesis of the Pyrazole Ring

The accessibility and versatility of pyrazole synthesis are key reasons for its prevalence in drug discovery.[1] The most common and robust method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This modular approach allows for the introduction of diverse substituents at multiple positions on the pyrazole ring, enabling fine-tuning of a compound's pharmacological properties.

Pyrazole_Synthesis_Workflow start Starting Materials dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) start->dicarbonyl hydrazine Hydrazine Derivative (e.g., Phenylhydrazine) start->hydrazine process Condensation Reaction (Acid or Base Catalyst) dicarbonyl->process hydrazine->process product Substituted Pyrazole process->product

Figure 2: General workflow for Paal-Knorr pyrazole synthesis.
Protocol 1.1: General Paal-Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a standard procedure for synthesizing a pyrazole derivative from a diketone and a substituted hydrazine, a foundational reaction for building libraries of potential drug candidates.

Causality: The choice of solvent (e.g., ethanol or acetic acid) is critical; it must solubilize both reactants and facilitate the dehydration step. An acid catalyst is often used to protonate a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.

Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid (5-10 mL per mmol of dicarbonyl).

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (1.0-1.1 eq) to the solution. If using the hydrochloride salt, add a base such as sodium acetate (1.1 eq) to liberate the free hydrazine.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the crude product by filtration.

    • If no precipitate forms, pour the mixture into ice-water. The product will often precipitate and can be collected by filtration.

    • Wash the collected solid with cold water and a minimal amount of cold ethanol or ether to remove impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 2: Application in Anti-Inflammatory Drug Design: Selective COX-2 Inhibition

Mechanism of Action: The Rationale for Selectivity

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins—key mediators of pain and inflammation.[8] However, two main isoforms exist: COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract and platelets, and COX-2, which is induced during inflammation.[9] Non-selective NSAIDs inhibit both, leading to the common side effect of gastric ulcers. The development of selective COX-2 inhibitors was a landmark achievement, aiming to provide anti-inflammatory relief while sparing the protective functions of COX-1.[9][10]

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Protective Protective Prostaglandins (GI Mucosa, Platelets) COX1->Prostaglandins_Protective Prostaglandins_Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->Prostaglandins_Inflammatory Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Figure 3: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.
Case Study: Celecoxib (Celebrex®)

Celecoxib is a quintessential example of a pyrazole-based selective COX-2 inhibitor.[9] Its selectivity is derived from its trifluoromethyl group and, critically, a para-sulfonamide moiety.[9][10] The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The sulfonamide group of Celecoxib fits snugly into this side pocket, anchoring the drug and leading to potent and selective inhibition, an interaction that is sterically hindered in the narrower COX-1 active site.[10][11]

Protocol 2.1: Synthesis of Celecoxib

This protocol is based on the classical synthetic route involving the condensation of a trifluoromethylated β-diketone with a sulfamoyl-substituted phenylhydrazine.[9][12]

Methodology:

  • Reactant Preparation: To a solution of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq) in absolute ethanol, add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq).

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, Celecoxib, will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield pure Celecoxib as a white solid.

Protocol 2.2: In Vitro COX-1/COX-2 Inhibition Assay

This self-validating protocol is essential to confirm the selectivity of a newly synthesized pyrazole derivative. It measures the enzymatic activity of both COX isoforms in the presence of the inhibitor.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent like glutathione.

  • Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., Celecoxib) in DMSO and create serial dilutions.

  • Enzymatic Reaction:

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37 °C.

  • Detection: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit.

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration. Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis. The selectivity index is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Table 1: Representative COX Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375
Ibuprofen13350.37
Analog X250.10250
Analog Y54.51.1

Data is illustrative and based on typical literature values.

Part 3: Application in Anticancer Drug Design

The pyrazole scaffold is a mainstay in modern oncology, with derivatives targeting a wide array of mechanisms crucial for cancer cell survival and proliferation.[13][14] These mechanisms include the inhibition of protein kinases, tubulin polymerization, and direct interaction with DNA.[15][16]

Mechanism Focus: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[16] Pyrazole-based compounds have been successfully designed as ATP-competitive inhibitors that bind to the kinase active site, blocking downstream signaling pathways that promote cell growth and survival.[15]

Kinase_Inhibition_Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Kinase Domain Receptor->Kinase ATP ATP ATP->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrazole Kinase Inhibitor Inhibitor->Kinase Blocks ATP Binding

Figure 4: Pyrazole derivatives acting as ATP-competitive kinase inhibitors.
Protocol 3.1: Synthesis of a 5-Aminopyrazole Intermediate

5-Aminopyrazoles are highly versatile building blocks for synthesizing a wide range of bioactive compounds, including kinase inhibitors.[17][18] This protocol describes their synthesis from a β-ketonitrile.

Methodology:

  • Reactant Preparation: Dissolve a β-ketonitrile (e.g., α-cyanoacetone) (1.0 eq) and a substituted hydrazine (1.0 eq) in ethanol.

  • Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq), to the mixture.

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture. The product will often crystallize upon cooling or after partial evaporation of the solvent. Collect the solid by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure 5-aminopyrazole, which can then be used in subsequent reactions to build more complex molecules.

Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 2: Representative Anticancer Activity Data

CompoundCell LineIC50 (µM)
Pyrazole Derivative AMCF-7 (Breast)5.21[16]
Pyrazole Derivative BHepG2 (Liver)2.0[16]
Doxorubicin (Control)MCF-7 (Breast)0.8
Doxorubicin (Control)HepG2 (Liver)1.2

Data is representative of values found in anticancer studies.[16]

Part 4: Application in Antimicrobial Drug Discovery

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[19] Pyrazole derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[20][21][22]

Protocol 4.1: Synthesis of a Pyrazole-Thiazole Hybrid

Hybrid molecules that combine two or more pharmacophores often exhibit enhanced biological activity. This protocol describes the synthesis of a pyrazole derivative containing a thiazole ring, a combination known for potent antimicrobial effects.[23]

Methodology:

  • Thiosemicarbazone Formation: React a pyrazole-4-carbaldehyde (1.0 eq) with a thiosemicarbazide (1.0 eq) in refluxing ethanol with a catalytic amount of acetic acid to form the corresponding pyrazolyl thiosemicarbazone.

  • Cyclization: To the isolated thiosemicarbazone (1.0 eq) in ethanol, add an α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq).

  • Reaction: Reflux the mixture for 4-8 hours. The thiazole ring is formed via Hantzsch-type cyclization.

  • Isolation and Purification: Cool the reaction, collect the precipitated product by filtration, and purify by recrystallization to yield the final pyrazole-thiazole hybrid.

Protocol 4.2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculation: Add the microbial inoculum to each well of the plate. Include a positive control (microbes, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

  • Validation: The results are validated by ensuring the positive control shows growth and the negative control remains clear. Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) should be run in parallel as controls.

Table 3: Representative Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrazole-Thiazole Hybrid 14168
Pyrazole Hydrazone 20.78-1.56[19]>3216
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A1

Data is illustrative of values found in the literature.[19]

Conclusion and Future Perspectives

The pyrazole scaffold continues to prove its value as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to be tailored to interact with a vast range of biological targets ensure its relevance for years to come.[1][24] Future research will likely focus on developing pyrazole derivatives as multi-target agents for complex diseases like cancer and exploring novel chemical space through advanced synthetic methodologies.[25] The key to success will remain a deep understanding of structure-activity relationships and the rigorous application of biological validation protocols, as outlined in this guide, to translate promising molecules from the laboratory to the clinic.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - MDPI. (n.d.).
  • Review: biologically active pyrazole derivatives - RSC Publishing. (2016, November 17).
  • What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed. (2025, January 17).
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. (n.d.).
  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.).
  • Recent advances in bioactive pyrazoles - PubMed. (2015, June 5).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
  • What is Rimonabant used for? - Patsnap Synapse. (2024, June 14).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. (n.d.).
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - PubMed Central. (n.d.).
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).
  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. (n.d.).
  • Rimonabant - Wikipedia. (n.d.).
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (n.d.).
  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (2023, April 25).
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - MDPI. (n.d.).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities - ResearchGate. (2025, August 16).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC - NIH. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed. (2022, October 28).
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (2023, January 17).
  • Celecoxib - Wikipedia. (n.d.).
  • Sildenafil | C22H30N6O4S | CID 135398744 - PubChem - NIH. (n.d.).
  • A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. (2025, August 6).
  • Chemical structure of Sildenafil 134 and Sildenafil analog 135. - ResearchGate. (n.d.).
  • Sildenafil Related Compound A - 5-[2-Ethoxy-5[(4-methylpiperazin-1-yl)sulfonyl]phenyl]. (n.d.).
  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF - ResearchGate. (2025, August 6).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).

Sources

Application Notes & Protocols: A Guide to the Development of Novel Herbicides from Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a privileged structure in modern agrochemical discovery, forming the core of numerous highly effective herbicides.[1][2][3] Its versatile chemistry allows for extensive structural modifications, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[2][4] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of novel pyrazole-based herbicides. We will explore key synthetic strategies for creating diverse pyrazole libraries, detail robust protocols for evaluating their herbicidal efficacy through whole-plant and target-based assays, and discuss the critical role of structure-activity relationship (SAR) studies in lead optimization.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of modern pesticides.[2][3] Its importance stems from its presence in a variety of commercial herbicides that target several crucial plant biochemical pathways.[1][5][6] Notable examples include inhibitors of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), Acetolactate Synthase (ALS), and Protoporphyrinogen Oxidase (PPO).[1][7] The success of pyrazole-based herbicides is attributed to the scaffold's ability to present substituents in a defined three-dimensional arrangement, facilitating strong interactions with target enzyme active sites.[1] Furthermore, the pyrazole core is synthetically tractable, making it an ideal starting point for generating large, diverse chemical libraries for high-throughput screening.[4][8][9]

This document serves as a practical guide for researchers, outlining the logical progression from chemical synthesis to biological validation in the herbicide discovery pipeline.

Key Herbicide Targets for Pyrazole Derivatives

Understanding the mechanism of action (MoA) is fundamental to designing effective herbicides. Pyrazole derivatives have been successfully developed to inhibit several key plant enzymes.

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitors

HPPD (EC 1.13.11.27) is a critical enzyme in the tyrosine degradation pathway, responsible for converting p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[1][10] In plants, HGA is a precursor for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport and antioxidant functions.[1] Inhibition of HPPD leads to a depletion of these vital molecules, causing the characteristic "bleaching" symptom in susceptible plants, followed by necrosis and death.[11][12] Many pyrazole-based herbicides, such as pyrasulfotole and topramezone, are potent HPPD inhibitors.[13][14] Some are pro-herbicides that are metabolized in the plant to the active HPPD-inhibiting 5-hydroxypyrazole form.[14][15][16]

Acetolactate Synthase (ALS) Inhibitors

ALS (also known as acetohydroxyacid synthase, AHAS) is the first enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine). As these amino acids are essential for protein synthesis and overall plant growth, inhibiting ALS leads to a rapid cessation of cell division and growth, ultimately resulting in plant death. Several commercial sulfonylurea herbicides incorporate a pyrazole ring, linking it to a pyrimidine via a sulfonylurea bridge, demonstrating excellent herbicidal activity and crop safety.[1]

Protoporphyrinogen Oxidase (PPO) Inhibitors

PPO (EC 1.3.3.4) is the last common enzyme in the biosynthesis of both chlorophyll and heme.[7] It catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[7][17] When PPO is inhibited, PPGIX accumulates and leaks from its normal location in the chloroplast. In the cytoplasm, PPGIX is non-enzymatically oxidized to PPIX. This misplaced PPIX is a potent photosensitizer that, in the presence of light and oxygen, generates highly destructive singlet oxygen radicals.[17][18] These radicals cause rapid peroxidation of lipids and proteins, leading to membrane disruption, cellular leakage, and swift tissue necrosis.[7][19]

Synthetic Chemistry: Building the Pyrazole Library

The foundation of a successful herbicide discovery program is a chemically diverse library of compounds. The pyrazole scaffold can be synthesized and functionalized through several reliable methods.

General Workflow for Pyrazole Herbicide Synthesis

The following diagram outlines a common workflow for synthesizing and diversifying pyrazole-based compounds for screening.

G cluster_0 Core Synthesis cluster_1 Library Diversification cluster_2 Screening A Starting Materials (e.g., Substituted Ketone, Diethyl Oxalate) B Claisen Condensation A->B C Cyclization with Hydrazine Derivative B->C D Core Pyrazole Intermediate C->D E Hydrolysis & Acyl Chlorination D->E H N-Alkylation/ Arylation D->H J Suzuki Coupling (Aryl Pyrazoles) D->J F Amide Coupling (Parallel Synthesis) E->F G Diverse Pyrazole Amide Library F->G L Biological Screening (In Vitro & In Vivo) G->L I Diverse N-Substituted Pyrazole Library H->I I->L K Diverse Aryl Pyrazole Library J->K K->L

Caption: General workflow for pyrazole herbicide discovery.

Protocol: Synthesis of a 4-Benzoyl-Pyrazole Intermediate

This protocol describes a common route to synthesize a 4-benzoyl-pyrazole, a key intermediate for many HPPD-inhibiting herbicides.[1][11] The causality behind this multi-step synthesis lies in the sequential construction and rearrangement of the core structure to achieve the final active ketone form.

Materials:

  • 1,3-Dimethyl-5-pyrazolone

  • 2,4-Dichlorobenzoic acid

  • Thionyl chloride

  • Pyridine

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃)

Protocol Steps:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichlorobenzoic acid (1.0 eq) in toluene. Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-3 hours until the solution becomes clear. The purpose of this step is to convert the carboxylic acid into a more reactive acyl chloride for the subsequent esterification.

  • Esterification: Cool the reaction mixture to room temperature. In a separate flask, dissolve 1,3-dimethyl-5-pyrazolone (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene. Add the previously prepared acyl chloride solution dropwise to the pyrazolone solution at 0-5 °C. Stir the reaction at room temperature overnight. This nucleophilic acyl substitution forms the pyrazole ester.

  • Fries Rearrangement: To the ester solution from the previous step, carefully add anhydrous aluminum chloride (2.5 eq) in portions at 0 °C. This Lewis acid catalyzes the intramolecular rearrangement of the acyl group from the oxygen to the C4 position of the pyrazole ring, forming the desired 4-benzoyl-1,3-dimethyl-5-hydroxypyrazole (the active metabolite form, DTP).[14]

  • Reaction Quench and Work-up: After stirring for several hours, slowly pour the reaction mixture into a beaker of ice water containing concentrated HCl. This step quenches the reaction and protonates the product.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the final product.

  • Characterization: Confirm the structure of the synthesized intermediate using ¹H NMR, ¹³C NMR, and HRMS.[20][21][22]

Protocol: Parallel Synthesis of a Pyrazole Amide Library

This protocol enables the rapid generation of a diverse library of compounds from a common pyrazole carboxylic acid intermediate for SAR studies.[20] Parallel synthesis is chosen for its efficiency in creating many discrete compounds simultaneously.[8][9]

Materials:

  • Pyrazole-4-carboxylic acid intermediate (1.0 eq)

  • Diverse primary and secondary amines (1.1 eq each)

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (0.5 eq)

  • Dichloromethane (DCM, anhydrous)

  • 96-well reaction block or individual reaction vials

Protocol Steps:

  • Reagent Preparation: Prepare stock solutions of the pyrazole carboxylic acid, DCC, and HOBt in anhydrous DCM. Prepare a plate or array of vials containing the diverse set of amines.

  • Reaction Setup: To each vial/well containing an amine, add the pyrazole carboxylic acid stock solution. HOBt is added to suppress side reactions and racemization.

  • Coupling Reaction: Add the DCC stock solution to each well. DCC activates the carboxylic acid, allowing for nucleophilic attack by the amine to form the amide bond. A precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[20]

  • Incubation: Seal the reaction block/vials and shake at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Work-up and Purification: Filter the reaction mixtures to remove the DCU precipitate. The filtrate, containing the desired amide product, can be washed with saturated brine. The organic layer is then typically dried and concentrated.[20] For high-throughput screening, crude products may be used directly after filtration and concentration. For more detailed analysis, purification via automated flash chromatography is recommended.

Biological Screening: Identifying Herbicidal Activity

Once a library of pyrazole derivatives is synthesized, it must be screened to identify compounds with herbicidal activity. A tiered approach, starting with high-throughput in vitro or whole-plant assays followed by more detailed secondary screening, is most effective.[8][23][24]

High-Throughput Screening (HTS) Workflow

HTS_Workflow A Compound Library (Pyrazole Derivatives in DMSO) B Primary Screen (e.g., 96-well plate assay) A->B C Data Analysis (Identify 'Hits') B->C C->A Inactive Compounds (Archive) D Hit Confirmation & Dose-Response C->D Active Compounds E Secondary Screening (Whole Plant Assays) D->E F SAR Analysis & Lead Optimization E->F F->A Synthesize New Analogs G Lead Candidate F->G

Caption: A tiered workflow for herbicide screening.

Protocol: In Vitro HPPD Enzyme Inhibition Assay

This assay provides a direct measure of a compound's ability to inhibit the target enzyme, which is crucial for confirming the MoA and for SAR studies. The principle is to spectrophotometrically measure the activity of isolated plant HPPD in the presence and absence of the test compounds.

Materials:

  • Recombinantly expressed and purified Arabidopsis thaliana HPPD (AtHPPD).[10][13]

  • HPPD substrate: p-hydroxyphenylpyruvate (HPPA).

  • Ascorbate and catalase (to prevent non-enzymatic oxidation).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Test compounds dissolved in DMSO.

  • 96- or 384-well UV-transparent microplates.

  • Microplate spectrophotometer.

Protocol Steps:

  • Assay Preparation: In each well of the microplate, add the assay buffer, ascorbate, catalase, and the test compound at various concentrations (typically a serial dilution). Include wells for a positive control (a known HPPD inhibitor like mesotrione) and a negative control (DMSO vehicle only).

  • Enzyme Addition: Add the purified AtHPPD enzyme to each well and incubate for 10-15 minutes at 25 °C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the substrate (HPPA) to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 318 nm, which corresponds to the formation of the product, maleylacetoacetate.[11] Record measurements every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration. Normalize the rates relative to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[25]

Protocol: Whole-Plant Greenhouse Assay (Post-Emergence)

This assay evaluates the real-world efficacy of a compound on living plants. It is essential for identifying compounds with good absorption, translocation, and metabolic stability in addition to target-site activity.[26][27]

Materials:

  • Seeds of various weed species (e.g., barnyard grass (Echinochloa crus-galli), velvetleaf (Abutilon theophrasti)) and crop species (e.g., maize, wheat).[12][21]

  • Pots filled with standard potting mix.

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Automated track sprayer for uniform application.

  • Test compounds formulated as an emulsifiable concentrate or wettable powder.

Protocol Steps:

  • Plant Propagation: Sow seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 true leaves).[26] This standardization is critical for reproducible results as herbicide sensitivity varies with plant age.

  • Treatment Preparation: Prepare spray solutions of the test compounds at various application rates (e.g., 150 g active ingredient per hectare).[12][22] Include a known commercial herbicide as a positive control and a blank formulation as a negative control.

  • Herbicide Application: Arrange the pots on the track sprayer. Apply the treatments uniformly over the top of the plants.[26]

  • Post-Treatment Care: Return the plants to the greenhouse. Water and care for them as needed, avoiding washing the herbicide from the leaves.[28]

  • Efficacy Assessment: Evaluate herbicidal injury at set time points (e.g., 7, 14, and 21 days after application). Use a visual rating scale (0% = no effect, 100% = complete plant death). Note specific symptoms like chlorosis, necrosis, or bleaching.[28]

  • Data Analysis: For quantitative assessment, harvest the above-ground biomass at the end of the experiment, dry it in an oven, and weigh it. Calculate the percent growth reduction relative to the untreated control plants.[26]

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in a molecule's chemical structure with its biological activity.[29][30][31] This iterative process is the engine of lead optimization, guiding chemists to synthesize more potent and selective compounds.

Key Insights from Pyrazole Herbicide SAR:
  • Substituents on the Pyrazole Ring: The nature and position of substituents are critical. For instance, in some HPPD inhibitors, a methyl group at the C3 position can reduce efficacy due to steric hindrance in the enzyme's active site.[1]

  • Aromatic Ring Modifications: For derivatives with aryl or benzoyl groups, the substitution pattern on these rings heavily influences activity. Electron-withdrawing groups often enhance the herbicidal potency of HPPD inhibitors.[1][4]

  • N-Substitution: Modification at the N1 position of the pyrazole ring can modulate physicochemical properties like solubility and systemicity, which in turn affects whole-plant efficacy.[30]

Example SAR Data Table

The following table presents hypothetical data from a primary screen of a pyrazole amide library, illustrating how SAR data is organized and interpreted.

Compound IDR¹ Group (Amine)AtHPPD IC₅₀ (µM)Post-Emergence Efficacy (% Injury at 150 g/ha)
PYR-001 -NH-CH₃25.415%
PYR-002 -NH-Cyclopropyl5.260%
PYR-003 -NH-Phenyl15.830%
PYR-004 -NH-(4-Cl-Phenyl)1.185%
PYR-005 -NH-(4-CF₃-Phenyl)0.5 95%
PYR-006 -N(CH₃)₂>100<10%
Mesotrione (Positive Control)1.76[12]90%

Analysis: From this data, a clear trend emerges. Small aliphatic amines (PYR-001, -002) show moderate activity. Aromatic amines are promising, with activity significantly boosted by electron-withdrawing substituents on the phenyl ring (Cl, CF₃), as seen in PYR-004 and the lead candidate PYR-005. The disubstituted amine (PYR-006) is inactive, suggesting a primary or secondary amine is required for binding. This analysis directs the next round of synthesis to focus on further diversifying the substituted phenylamine moiety.

Conclusion and Future Directions

The development of novel herbicides from pyrazole intermediates is a robust and proven strategy for effective weed management. By combining rational design based on known herbicide targets with efficient synthetic methodologies and a tiered screening approach, researchers can systematically discover and optimize new active ingredients. The protocols and workflows detailed in this guide provide a solid framework for initiating and advancing a pyrazole-based herbicide discovery program. Future efforts will likely focus on discovering pyrazole derivatives with novel modes of action to combat growing herbicide resistance and on developing compounds with even more favorable environmental and toxicological profiles.[32]

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors.
  • Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. PubMed.
  • Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. North Central Weed Science Society.
  • High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Weed Science - Cambridge University Press & Assessment.
  • The Essential Role of Pyrazole Intermedi
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
  • High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture. Ovid.
  • Design, synthesis, and herbicidal activity of pyrazole benzophenone deriv
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.
  • Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • High throughput screening in agrochemical research. PubMed.
  • Lecture Inhibition of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln.
  • Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity rel
  • Inhibitors of Protoporphyrinogen Oxidase.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PubMed.
  • High Throughput Screening in Agrochemical Research. Ingenta Connect.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC.
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed.
  • Mode of Action of Pyrazole Herbicides Pyrazolate and Pyrazoxyfen: HPPD Inhibition by the Common Metabolite.
  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Deriv
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. ProQuest.
  • A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. Frontiers.
  • Synthesis and structure–activity relationship studies of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC - NIH.
  • Protocol for Identifying, Evaluating, and Using New Herbicides.
  • The Rise of Pyrazole Derivatives in Modern Agriculture: A Focus on 1-Methyl-4-pyrazolecarboxylic Acid. Medium.
  • Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority.
  • Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
  • European Guidelines to conduct herbicide resistance tests.
  • Protoporphyrinogen Oxidase (PPO) Inhibitors.
  • Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. NIH.
  • Synthetic route for pyrazolone herbicide Pyrasulfotole 157.
  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta.
  • The structures and herbicidal activities of pyrazole derivatives at a...
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

Sources

Application Notes and Protocols for the Analytical Quantification of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyrazole Quantification in Modern Drug Development

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2][3] Their versatile scaffold is a key component in a wide array of USFDA-approved drugs, demonstrating efficacy as anti-inflammatory, anticancer, antimicrobial, and antidiabetic agents.[3][4][5] The pharmacological activity of these compounds is intrinsically linked to their precise chemical structure and purity.[6] Consequently, the development of robust, accurate, and reliable analytical methods for the quantification of pyrazole derivatives is a critical necessity throughout the drug development lifecycle—from initial synthesis and quality control of the active pharmaceutical ingredient (API) to formulation, stability testing, and pharmacokinetic analysis.[7]

This comprehensive guide provides detailed application notes and validated protocols for the quantification of pyrazole compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative standards set forth by the International Council for Harmonisation (ICH).[8][9]

PART 1: Chromatographic Quantification of Pyrazole Derivatives

Chromatographic techniques are the gold standard for the separation and quantification of pyrazole compounds, particularly within complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

Reverse-Phase HPLC (RP-HPLC) is the most widely employed method for the analysis of a broad range of pyrazole derivatives due to its high precision, accuracy, and applicability to non-volatile and thermally labile compounds.[7][10]

Principle of the Method: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[7] Compounds with higher hydrophobicity interact more strongly with the stationary phase, resulting in longer retention times. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from reference standards.

Causality in Method Development:

  • Column Selection: A C18 column is the workhorse for RP-HPLC, offering excellent separation for a wide range of polar and non-polar compounds. The choice of a 250 mm x 4.6 mm column with 5 µm particles provides a good balance between resolution and analysis time.[7]

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile) and an aqueous buffer is typical. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. The addition of an acid, such as trifluoroacetic acid (TFA) or phosphoric acid, helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.[7][11]

  • Detector Selection: A Photodiode Array (PDA) or UV-Vis detector is commonly used. The detection wavelength is chosen at the absorbance maximum (λmax) of the pyrazole derivative to ensure maximum sensitivity.[7][10]

Experimental Protocol: Quantification of a Phenyl-Substituted Pyrazole using RP-HPLC

This protocol is a general guideline and may require optimization for specific pyrazole derivatives.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

  • Pyrazole reference standard.

  • Acetonitrile (HPLC grade).[7]

  • Trifluoroacetic acid (TFA).[7]

  • Water (HPLC grade).[7]

  • Methanol (HPLC grade).[7]

2. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile: 0.1% TFA in Water (75:25 v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[7]
Detection Wavelength Determined by the λmax of the specific pyrazole (e.g., 237 nm)[7]
Column Temperature 40°C[7]
Run Time 10 minutes[7]

3. Preparation of Solutions:

  • Mobile Phase: Prepare a 75:25 (v/v) mixture of acetonitrile and 0.1% TFA in water. Filter through a 0.45 µm membrane filter and degas.[7]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the pyrazole reference standard and dissolve it in 100 mL of methanol in a volumetric flask.[7]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 2.5, 5, 10, 25, 50 µg/mL) using the mobile phase as the diluent.[7]

  • Sample Preparation: For bulk drug analysis, accurately weigh a quantity of the sample, dissolve it in methanol, and dilute with the mobile phase to achieve a final concentration within the linearity range.[7]

4. Chromatographic Procedure & System Validation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by injecting the mid-point standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2%.[12]

  • Inject the working standard solutions in ascending order of concentration to construct a calibration curve.

  • Inject the sample solution.

  • Record the chromatograms and measure the peak areas.

  • Plot a calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (r²) should be > 0.999.[7]

  • Determine the concentration of the pyrazole in the sample solution from the calibration curve.[7]

Method Validation Summary (Typical Values):

Validation ParameterAcceptance Criteria/Typical Result
Linearity Range 2.5 - 50 µg/mL[7][10]
Correlation Coefficient (r²) > 0.999[7]
Limit of Detection (LOD) 2.43 µg/mL[7][10]
Limit of Quantification (LOQ) 7.38 µg/mL[7][10]
Accuracy (% Recovery) 98% - 102%[7]
Precision (% RSD) < 2%[12]

Workflow for HPLC Quantification of Pyrazole Compounds

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standards Standard & Sample Preparation SystemSuitability System Suitability Test Standards->SystemSuitability SystemEquilibration->SystemSuitability Calibration Calibration Curve Generation SystemSuitability->Calibration SampleAnalysis Sample Injection & Data Acquisition Calibration->SampleAnalysis Integration Peak Integration SampleAnalysis->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the quantification of pyrazole compounds using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds and is particularly useful for identifying and quantifying isomers in complex mixtures.[13]

Principle of the Method: In GC, compounds are vaporized and separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) data.

Causality in Method Development:

  • Column Selection: A non-polar or mid-polar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is generally effective for separating a wide range of pyrazole isomers.[13]

  • Injection Mode: A split injection is often used to prevent column overloading when analyzing concentrated samples. The split ratio can be adjusted based on the sample concentration.[13]

  • Oven Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points. The program starts at a lower temperature to separate volatile components and gradually increases to elute less volatile compounds.[13]

Experimental Protocol: Isomer Quantification in an Industrial Pyrazole Mixture by GC-MS

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector.

  • DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[13]

  • Pyrazole isomer mixture.

  • Dichloromethane (GC grade).

  • Methanol (GC grade).

2. GC-MS Conditions:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[13]
Injector Temperature 250 °C[13]
Injection Volume 1 µL[13]
Injection Mode Split (20:1 ratio)[13]
Carrier Gas Helium at 1.2 mL/min (constant flow)[13]
Oven Program 80°C (hold 2 min), then ramp to 280°C at 10°C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 m/z

3. Preparation of Solutions:

  • Sample Dilution: Accurately weigh approximately 10 mg of the industrial pyrazole mixture into a 10 mL volumetric flask. Dissolve in a minimal amount of methanol, then dilute to the mark with dichloromethane.[13]

4. Chromatographic Procedure & Data Analysis:

  • Equilibrate the GC-MS system.

  • Inject the prepared sample solution.

  • Acquire the data.

  • Identify individual isomers by comparing their retention times and mass fragmentation patterns to known standards or library data.[14][15]

  • Quantify each isomer by integrating the area of a characteristic ion peak and comparing it to a calibration curve prepared from pure isomer standards.

Workflow for GC-MS Quantification of Pyrazole Isomers

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation SamplePrep Sample Dissolution & Dilution Injection Sample Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Isomer Identification (Retention Time & Mass Spectra) Detection->Identification Quantification Peak Integration & Quantification Identification->Quantification Result Report Results Quantification->Result

Caption: A streamlined workflow for the separation and quantification of pyrazole isomers using GC-MS.

PART 2: Spectrophotometric Quantification

UV-Visible spectrophotometry offers a simpler, more accessible method for the quantification of pyrazole compounds, particularly for pure substance analysis or in simple formulations where interfering substances are minimal.

Principle of the Method: This technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol: UV-Vis Spectrophotometric Quantification

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Pyrazole reference standard.

  • Appropriate solvent (e.g., Methanol, Ethanol).

2. Method:

  • Determine λmax: Prepare a dilute solution of the pyrazole compound in the chosen solvent. Scan the solution across a range of UV-Vis wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Solutions: Accurately prepare a series of standard solutions of known concentrations from a stock solution.

  • Generate Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot absorbance versus concentration. The resulting graph should be linear with a correlation coefficient (r²) ≥ 0.995.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the final concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the pyrazole in the sample using the equation of the line from the calibration curve.

PART 3: Method Validation According to ICH Guidelines

The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[8] All chromatographic and spectrophotometric methods must be validated in accordance with ICH Q2(R2) guidelines.[8][9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of test results to the true value, typically expressed as percent recovery.[12]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Conclusion

The quantification of pyrazole compounds is a fundamental requirement in pharmaceutical research and development. The choice of analytical method—be it the high-resolution power of HPLC, the isomer-differentiating capability of GC-MS, or the straightforwardness of UV-Vis spectrophotometry—must be tailored to the specific properties of the analyte and the requirements of the analysis. By adhering to the detailed protocols and rigorous validation standards outlined in this guide, researchers can ensure the generation of high-quality, reliable, and defensible analytical data, thereby supporting the advancement of safe and effective pyrazole-based therapeutics.

References

  • BenchChem. (n.d.). GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Nitulescu, G. M., et al. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
  • BenchChem. (n.d.). Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (n.d.). R Discovery. [Link]

  • Nitulescu, G. M. (2022). Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Applications. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.
  • Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

  • Audisesha Reddy, K., et al. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. ACS Publications. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. [Link]

  • Al-wsabli, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Egbujor, O., et al. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • review of pyrazole compounds' production, use, and pharmacological activity. (2024). ResearchGate. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (n.d.). PubMed Central. [Link]

  • Spectrophotometric study of the processes of complex derivatives pyrazolyl azo pyrazolone. (n.d.). ResearchGate. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Bekhit, A. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. (n.d.). Semantic Scholar. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. [Link]

  • The pyrazole scaffold in drug development. A target profile analysis. (2015). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for pyrazole synthesis. This guide is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges you may encounter in your laboratory work. Our focus is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Hurdles in Pyrazole Synthesis

This section is structured to help you diagnose and resolve common issues encountered during pyrazole synthesis. Follow the logical flow to identify the root cause of your experimental problem and implement the recommended solutions.

dot graph TD subgraph "Troubleshooting Workflow" A[Start: Unsatisfactory Reaction Outcome] --> B{What is the primary issue?}; B --> C[Low Yield]; B --> D[Byproduct Formation / Impure Product]; B --> E[Reaction Not Progressing]; B --> F[Difficulty in Product Purification];

Troubleshooting workflow for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Reaction Conditions

Q1: Why is the yield of my pyrazole synthesis consistently low?

A1: Low yields can be attributed to several factors. Incomplete reactions are a common cause; ensure the reaction goes to completion by monitoring with TLC or LC-MS and consider increasing the reaction time or temperature.[1] For many condensation reactions, heating under reflux may be necessary.[1] The choice and amount of catalyst are also critical. In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid like acetic acid is often used to facilitate imine formation.[2] In some cases, Lewis acids or other catalysts like nano-ZnO have been shown to improve yields.[3] Side reactions and byproduct formation can also significantly lower the yield of the desired pyrazole.[1]

Q2: How can I control regioselectivity in the synthesis of unsymmetrical pyrazoles?

A2: Controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds, is a significant challenge.[4] The reaction conditions play a crucial role here. For instance, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can lead to high regioselectivity.[5] The nature of the substituents on both the hydrazine and the dicarbonyl compound also influences the regiochemical outcome. It is often a delicate balance of steric and electronic effects.

Q3: What are the advantages of using microwave-assisted synthesis for pyrazoles?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles.[6][7] This technique is considered a green chemistry approach as it is more energy-efficient.[8][9] Microwave irradiation can accelerate a wide range of synthetic transformations for pyrazole synthesis.[10]

Q4: How does the choice of solvent affect my pyrazole synthesis?

A4: Solvent selection can profoundly impact the reaction rate, yield, and even regioselectivity.[4] While polar protic solvents such as ethanol are traditionally used, aprotic dipolar solvents like DMF, NMP, and DMAc have demonstrated superior results in certain reactions.[5][4] For some "green" protocols, water has been successfully employed as a solvent, often in the presence of a suitable catalyst.[11] Solvent-free conditions, sometimes coupled with microwave irradiation, are another environmentally friendly option that can lead to faster reactions and high yields.[8][9]

Catalysis

Q5: When is a catalyst necessary for pyrazole synthesis?

A5: While some pyrazole syntheses can proceed without a catalyst, many require one to achieve reasonable reaction rates and yields. For example, the reaction of acetylacetone with 2,4-dinitrophenylhydrazine may not proceed at all without a catalyst.[3] Catalysts are often essential for facilitating key steps in the reaction mechanism, such as imine formation and cyclization.[2]

Q6: What types of catalysts are commonly used for pyrazole synthesis?

A6: A wide variety of catalysts have been employed in pyrazole synthesis. Protic acids (e.g., acetic acid, mineral acids) are common in Knorr-type syntheses.[2] Lewis acids, such as lithium perchlorate, have also been used effectively.[3] More recently, heterogeneous catalysts, including nano-ZnO and other metal-oxo clusters, have gained attention for their efficiency and potential for recyclability.[3] In some modern methods, even molecular iodine can act as a catalyst.[3]

Purification

Q7: My pyrazole product is difficult to purify. What are some common purification strategies?

A7: Purification of pyrazoles can indeed be challenging. Column chromatography and recrystallization are the primary methods.[12] If your compound is a solid with relatively high purity, recrystallization is often the most effective method.[12] For liquid products or solids with significant impurities, column chromatography is generally preferred.[12]

Q8: I'm observing product degradation on my silica gel column. What can I do?

A8: Pyrazoles, being basic compounds, can sometimes interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, poor separation, or even degradation.[12][13] To circumvent this, you can deactivate the silica gel by preparing a slurry with your eluent and adding a small amount of a base like triethylamine (around 0.5-1% by volume).[12][13] Alternatively, using a different stationary phase, such as neutral alumina, can be a good solution for basic compounds.[12] Reversed-phase chromatography is another viable option.[12]

Experimental Protocols

Protocol 1: Classic Knorr Pyrazole Synthesis

This protocol details the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine, a cornerstone reaction in heterocyclic chemistry.[5][2]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.1 eq.) to the solution. If using a hydrazine salt (e.g., hydrochloride), it may be necessary to add a base to liberate the free hydrazine.

  • Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or a small amount of p-toluenesulfonic acid). The acid catalyzes the initial condensation to form the hydrazone intermediate.[2]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials will indicate the reaction's completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product crystallizes out, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[14]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol outlines a rapid and efficient synthesis of pyrazoles using microwave irradiation, which can significantly reduce reaction times and improve yields.[6][8]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,3-dicarbonyl compound (1.0 eq.), the hydrazine derivative (1.0-1.1 eq.), and a suitable solvent (if any). Some reactions can be run under solvent-free conditions.[8][9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and power for a predetermined time (typically a few minutes). These parameters should be optimized for the specific reaction.[10]

  • Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Isolation and Purification: Isolate the crude product and purify it using standard techniques such as recrystallization or column chromatography.

Data Presentation: Comparative Yields in Pyrazole Synthesis

The following table summarizes typical yields for pyrazole synthesis under various reaction conditions, providing a quick reference for selecting an appropriate synthetic route.

Synthesis MethodReactantsCatalystSolventTemperature (°C)TimeYield (%)Reference
Knorr Synthesis1,3-Diketone, HydrazineAcetic AcidEthanolReflux2-6 h70-95[3]
Microwave-Assisted1,3-Diketone, HydrazineNoneSolvent-free1205-10 min85-98[7][10]
Lewis Acid Catalyzed1,3-Diketone, HydrazineLiClO₄Ethylene GlycolRoom Temp1-2 h70-95[3]
Nano-Catalyst1,3-Diketone, HydrazineNano-ZnONone10030-60 min80-92[3]
Green SynthesisAldehyde, Hydrazine, β-ketoesterCTABWater801-3 h85-95[11]

Visualization of a Key Pyrazole Synthesis Pathway

The following diagram illustrates the mechanism of the Knorr pyrazole synthesis, a fundamental reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.

dot graph G { layout=dot; rankdir=LR; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Knorr pyrazole synthesis mechanism.

References

  • Troubleshooting common issues in pyrazole synthesis - Benchchem. (n.d.). BenchChem.
  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate.
  • Troubleshooting guide for scaling up pyrazole synthesis reactions. (n.d.). BenchChem.
  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. (n.d.). ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2010). Journal of the Brazilian Chemical Society.
  • Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Omega.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate.
  • Optimizing solvent and base selection for pyrazole synthesis. (n.d.). BenchChem.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
  • Technical Support Center: Purification of Trifluoromethylated Pyrazoles. (n.d.). BenchChem.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023).
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (n.d.). ResearchGate.
  • Preventing degradation of pyrazole compounds during synthesis. (n.d.). BenchChem.
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.

Sources

Technical Support Center: Purification of Pyrazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the complex challenges associated with the purification of pyrazole esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common yet frustrating hurdles in isolating these valuable heterocyclic compounds. Drawing from established methodologies and field-proven insights, this document provides a structured approach to troubleshooting, moving beyond simple protocols to explain the underlying chemical principles that govern success.

The synthesis of pyrazole esters, particularly through classical methods like the Knorr condensation, frequently yields mixtures containing regioisomers, unreacted starting materials, and various side products.[1][2] The structural similarity of these components, especially regioisomers, makes their separation a significant challenge due to their nearly identical physical properties.[3][4] This guide offers a series of targeted FAQs and troubleshooting workflows to systematically diagnose and resolve these purification bottlenecks.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude pyrazole ester reaction mixture?

A1: The impurity profile of a pyrazole ester synthesis is highly dependent on the synthetic route. However, for common condensation reactions (e.g., using a 1,3-dicarbonyl ester and a substituted hydrazine), you should anticipate:

  • Regioisomers: This is often the most significant challenge, especially with unsymmetrical dicarbonyl compounds, as the initial reaction with hydrazine can occur at two different carbonyl sites.[1] The resulting isomers can have very similar polarities, making chromatographic separation difficult.[3][5]

  • Unreacted Starting Materials: Residual 1,3-dicarbonyl compound and hydrazine are common. Hydrazine, being basic, can often be removed with an acidic wash during the workup.[6]

  • Reaction Intermediates: Incomplete cyclization or dehydration can leave open-chain hydrazone intermediates or pyrazoline (non-aromatic) species in the crude product.[1]

  • Colored Byproducts: Trace impurities or degradation products can impart a yellow or brown color to the final compound.[6][7]

Q2: I'm seeing two spots on my TLC that are very close together. How do I confirm if they are regioisomers?

A2: Differentiating regioisomers from other impurities is a critical first step. While co-elution on a TLC plate is a strong indicator, definitive confirmation requires spectroscopic analysis. After a preliminary separation (even if the fractions are mixed), acquire high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) data.

  • HRMS: Regioisomers will have the exact same molecular weight and elemental composition.

  • ¹H and ¹³C NMR: The spectra for each isomer will be distinct but may show similar patterns. Key differences often appear in the chemical shifts of protons and carbons adjacent to the differentiating substituents.

  • 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is a powerful tool to confirm the spatial proximity of protons, which can definitively distinguish between regioisomers by showing which substituents are near each other on the pyrazole ring.[4]

Q3: My pyrazole ester seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A3: Standard silica gel is acidic (pKa ≈ 4.5), which can cause degradation of sensitive compounds. Pyrazole rings, while aromatic, can have functionalities susceptible to acid-catalyzed hydrolysis (especially the ester group) or rearrangement. Furthermore, the basic nitrogen of the pyrazole ring can interact strongly with the acidic silanol groups, leading to peak tailing and potential product loss on the column.[7]

To mitigate this, consider the following:

  • Deactivate the Silica Gel: Prepare a slurry of the silica gel with your starting eluent (e.g., hexane) and add 1% triethylamine (Et₃N).[7][8] The triethylamine will neutralize the acidic sites on the silica surface, preventing degradation and improving peak shape for basic compounds.

  • Use an Alternative Stationary Phase: Neutral alumina can be an effective alternative for basic or acid-sensitive compounds.[7]

  • Minimize Contact Time: Use flash column chromatography with positive air pressure to push the solvent through more quickly, reducing the time your compound spends on the stationary phase.[3]

Troubleshooting Guide: Specific Purification Issues

This section provides detailed solutions to common experimental problems.

Issue 1: Poor or No Separation of Regioisomers

Your TLC analysis shows two or more spots with very close Rf values (ΔRf < 0.1), and they are co-eluting during column chromatography.

A: This is a classic challenge. When isomers have nearly identical polarities, standard purification methods fail. Here is a systematic approach to resolving them.

Option 1: Optimize Column Chromatography The key is to exploit subtle differences in how the isomers interact with the stationary and mobile phases.

  • Shallow Gradient: Instead of a steep gradient (e.g., 0% to 50% Ethyl Acetate), run a very shallow one (e.g., 5% to 15% over many column volumes). This increases the resolution between closely eluting compounds.

  • Change Solvent System: Sometimes, a complete change in the mobile phase is necessary. If Hexane/EtOAc fails, try systems with different solvent selectivities, such as Dichloromethane/Methanol or Toluene/Ethyl Acetate.

  • High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC offers superior resolving power. Both normal-phase and reverse-phase (using C18 columns with Acetonitrile/Water mobile phases) can be effective.[3]

Option 2: Purification via Recrystallization of Acid Addition Salts This chemical approach can be highly effective when chromatography fails. Pyrazoles are weakly basic and can form crystalline salts with strong acids. The different crystal packing efficiencies of the isomeric salts can lead to significant differences in solubility.[1][9][10]

  • Dissolve the crude mixture of isomers in a suitable organic solvent (e.g., isopropanol, acetone, or ethanol).[10]

  • Add a strong acid (e.g., HCl in ether, sulfuric acid, or p-toluenesulfonic acid) dropwise until a precipitate forms.

  • Heat the mixture to dissolve the salt, then allow it to cool slowly. One regioisomeric salt will preferentially crystallize, leaving the other in the mother liquor.

  • Filter the crystals and neutralize the salt with a base (e.g., NaHCO₃ solution) to recover the pure pyrazole ester.

Troubleshooting Flowchart for Isomer Separation

G start Crude Mixture with Isomers tlc Run TLC with Hexane/EtOAc start->tlc check_sep Is ΔRf > 0.1? tlc->check_sep column Optimize Flash Chromatography (Shallow Gradient, Dry Loading) check_sep->column Yes change_solvent Try Alternative TLC Solvents (e.g., DCM/MeOH, Toluene/EtOAc) check_sep->change_solvent No success Pure Isomers Isolated column->success check_sep2 Is ΔRf > 0.1 in new system? change_solvent->check_sep2 column2 Run Column with New Solvent System check_sep2->column2 Yes salt Attempt Purification via Acid Addition Salt Crystallization check_sep2->salt No column2->success check_xtal Did one isomer preferentially crystallize? salt->check_xtal check_xtal->success Yes hplc Consider Preparative HPLC check_xtal->hplc No failure Separation Unsuccessful hplc->failure

Caption: Decision tree for separating pyrazole ester regioisomers.

Issue 2: Removing Residual Starting Materials & Reagents

Your NMR spectrum shows peaks corresponding to your 1,3-dicarbonyl precursor or other reagents.

A: Hydrazine and its derivatives are basic. An acid-base extraction is the most effective method.[6] During your aqueous workup, wash the organic layer with a dilute acidic solution, such as 1M HCl or 5% acetic acid. The hydrazine will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer, leaving your neutral pyrazole ester in the organic phase.

A: The 1,3-dicarbonyl starting material is typically more polar than the resulting pyrazole ester due to the presence of two carbonyl groups.

  • Column Chromatography: This is the most straightforward method. The dicarbonyl compound will usually have a lower Rf value and elute from the column much later than the desired product.[6]

  • Recrystallization: If the dicarbonyl is a solid and present in a significant amount, recrystallization can be effective. Choose a solvent system where the pyrazole ester is less soluble than the impurity, especially when cold.

Issue 3: Product Appearance and Stability

Your isolated product is an oil instead of a solid, or it is highly colored.

A: A colored oil suggests the presence of persistent impurities.

  • Decolorize with Activated Charcoal: Dissolve the oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes. The charcoal will adsorb many colored impurities.[7] Filter the mixture through a pad of Celite to remove the charcoal.

  • Pass Through a Silica Plug: If charcoal treatment is insufficient, dissolve the oil in a minimal amount of a non-polar solvent (like hexane with a little ethyl acetate) and pass it through a short "plug" of silica gel in a pipette or small funnel. The highly colored, polar impurities will stick to the top of the silica.[7]

  • Induce Crystallization: After removing the solvent from the decolorized product, try common crystallization techniques:

    • Solvent/Anti-Solvent: Dissolve the oil in a small amount of a good solvent (e.g., ethanol, ethyl acetate) and slowly add a poor solvent (e.g., hexane, water) until the solution becomes turbid.[8] Warm slightly to re-dissolve, then cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

Data & Protocols

Table 1: Common Purification Techniques for Pyrazole Esters
TechniqueWhen to UseKey StrengthsCommon Solvents/ReagentsReference
Flash Chromatography Primary purification; separation of compounds with different polarities (ΔRf > 0.1).Versatile, widely applicable, good for removing most impurities.Mobile Phase: Hexane/Ethyl Acetate, DCM/Methanol. Stationary Phase: Silica Gel, Neutral Alumina.[3][7][11]
Recrystallization Final purification of solid products; removing small amounts of impurities with different solubility.Can yield very high purity material; scalable.Ethanol, Methanol, Isopropanol, Ethyl Acetate, Hexane, or mixtures (e.g., Ethanol/Water).[7][8][12]
Acid-Base Extraction Removing basic impurities (e.g., hydrazine) or acidic impurities.Simple, fast, and effective for removing specific impurity classes.Aqueous Wash: 1M HCl, sat. NaHCO₃, sat. NaCl (brine).[6][13]
Acid Salt Formation Separating compounds with very similar polarity, like regioisomers.Can exploit differences in crystal packing that are absent in the free base form.Acids: HCl, H₂SO₄, p-TsOH. Solvents: Acetone, Ethanol, Isopropanol.[9][10]
Experimental Protocols

This method is ideal for samples that are not very soluble in the initial, non-polar eluent, as it prevents band broadening and improves separation.[3][7]

  • TLC Analysis: First, identify a solvent system that provides good separation of your target compound from impurities, aiming for an Rf value of ~0.3 for your product.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial non-polar solvent (e.g., 100% hexane). Pour the slurry into your column and use gentle air pressure to pack a uniform bed. Add a thin layer of sand on top.

  • Sample Preparation (Dry Loading): a. Dissolve your crude pyrazole ester (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane). b. Add 2-3 times the mass of your crude product in silica gel (e.g., 2-3 g) to the solution. c. Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.

  • Column Loading: Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a uniform layer. Gently add another thin layer of sand on top.

  • Elution: Carefully add your starting eluent to the column. Using positive air pressure, begin eluting the column, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).[7]

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

General Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Washes) crude->workup concentrate1 Concentrate Organic Layer workup->concentrate1 analysis1 Analyze Crude Solid/Oil (TLC, NMR) concentrate1->analysis1 decision Purity Acceptable? analysis1->decision chromatography Purify via Flash Column Chromatography decision->chromatography No, multiple spots recrystallize Purify via Recrystallization decision->recrystallize No, minor impurities final_product Pure Pyrazole Ester decision->final_product Yes concentrate2 Combine Pure Fractions & Concentrate chromatography->concentrate2 concentrate2->final_product recrystallize->final_product

Caption: Standard workflow for pyrazole ester purification.

This technique is used when no single solvent has the ideal solubility properties for recrystallization.

  • Place the impure solid or oil into an Erlenmeyer flask with a stir bar.

  • Add a small amount of a "good" solvent (one in which the compound is highly soluble) and heat the mixture to dissolve the compound completely. Use the minimum amount of solvent necessary.

  • While hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution just begins to turn cloudy (the cloud point).

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under high vacuum.

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Luque, C., Pons, J., Calvet, T., Font-Bardia, M., García-Antón, J., & Ros, J. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367, 35–43. (Secondary reference from UAB Barcelona summary).
  • BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • BenchChem. (n.d.). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Reddit. (2023). How to separate these regioisomers?
  • BenchChem. (n.d.). Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde.
  • BenchChem. (n.d.). Preventing the formation of byproducts in pyrazole synthesis.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Goti, G., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8567.
  • Google Patents. (1995). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Synthesis of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate (CAS: 112779-13-2).[1] This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthetic route. As Senior Application Scientists, we have compiled this guide based on established chemical principles, peer-reviewed literature, and practical field experience to help you navigate the common challenges associated with this synthesis, particularly the formation of undesired side products.

Troubleshooting Guide

This section is structured to address specific experimental issues you may encounter. Each question is followed by a detailed explanation of the underlying chemistry and actionable recommendations.

Q1: My final product shows two distinct sets of pyrazole signals in the 1H NMR, and my yield of the desired product is low. What is the likely impurity?

A1: You are likely observing the formation of a regioisomeric side product.

This is the most common and challenging issue in this synthesis, arising from the initial cyclocondensation step between tert-butylhydrazine and an unsymmetrical 1,3-dicarbonyl precursor, such as a derivative of ethyl 2-chloroacetoacetate.[2][3]

Expertise & Experience: The Root of Regioselectivity Issues

The reaction, a variation of the Knorr pyrazole synthesis, involves the nucleophilic attack of the two different nitrogen atoms of tert-butylhydrazine onto the two different carbonyl groups of the dicarbonyl compound.[4] The bulky tert-butyl group heavily influences the reaction's outcome through steric hindrance, but electronic effects also play a critical role.[3]

  • Desired Pathway: The more nucleophilic, sterically unhindered terminal nitrogen (-NH₂) of tert-butylhydrazine preferentially attacks the more electrophilic carbonyl carbon (typically the ketone), leading to the desired 1-tert-butyl substituted pyrazole.

  • Side Product Pathway: Attack by the same nitrogen on the less electrophilic carbonyl (the ester), or attack by the more hindered nitrogen, can lead to the formation of the undesired regioisomer: ethyl 2-tert-butyl-5-chloro-2H-pyrazole-4-carboxylate .

Authoritative Grounding

The regiochemical outcome in pyrazole synthesis is dictated by a sensitive balance of steric hindrance, electronics, and reaction conditions like pH and solvent.[3][5] For N-alkylated hydrazines, particularly bulky ones like tert-butylhydrazine, the reaction can be less selective than with arylhydrazines.[2]

Troubleshooting & Optimization Protocol:
  • Control Reaction Temperature: Run the initial cyclization at a lower temperature (0 °C to room temperature). This increases the kinetic barrier for the formation of the less stable, sterically hindered isomer, often improving selectivity.

  • Solvent Choice: Aprotic solvents can sometimes offer better regioselectivity compared to protic solvents like ethanol. Consider screening solvents like THF or Dioxane.

  • pH Control: If using tert-butylhydrazine hydrochloride, the slow addition of a mild base (e.g., sodium acetate, triethylamine) is crucial. Maintaining a slightly acidic to neutral pH (5-7) is often optimal. Strongly basic conditions can alter the nucleophilicity of the reactants and may promote side reactions.[3]

  • Purification: If the regioisomer forms, careful column chromatography is required for separation. A gradient elution using a hexane/ethyl acetate system is typically effective. The isomers often have a discernible difference in polarity.

Q2: My mass spectrometry results show a peak at M+35 and sometimes M+70, in addition to my product peak. What are these impurities?

A2: These peaks indicate over-chlorination of the pyrazole ring.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution.[6] The chlorination step, if not carefully controlled, can lead to the formation of dichlorinated and even trichlorinated side products.

Expertise & Experience: The Chemistry of Over-Chlorination

The primary site of chlorination on the ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate precursor is the C5 position. However, the C4 position is also activated and can undergo electrophilic substitution, although this is less common in this specific scaffold due to the existing carboxylate group. More commonly, if a different precursor is used where the 4-position is unsubstituted, it becomes a prime site for chlorination.[7] In your case, the most probable side reaction after C5 chlorination is substitution on the tert-butyl group or further reaction on the ring if conditions are harsh. However, the most likely scenario involves dichlorination if the starting material was not the 5-unsubstituted pyrazole.

A more direct cause is the chlorination of the desired C5-chloro product at the C3 position, or if the starting pyrazole was un-substituted at C3 and C5, di-chlorination could occur.

Authoritative Grounding

Chlorinating agents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can lead to multiple additions if stoichiometry, temperature, or reaction time are not strictly controlled.[8][9] Mechanistic studies suggest an electrophilic aromatic substitution pathway.[7]

Troubleshooting & Optimization Protocol:
  • Stoichiometry is Key: Use a precise stoichiometry of the chlorinating agent. A slight excess may be needed to drive the reaction to completion, but large excesses (>1.2 equivalents) should be avoided. Start with 1.05 equivalents and monitor the reaction closely.

  • Temperature Control: Perform the chlorination at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary. This minimizes the energy available for subsequent chlorination events.

  • Controlled Addition: Add the chlorinating agent dropwise to the solution of the pyrazole precursor over an extended period. This keeps the instantaneous concentration of the chlorinating agent low, favoring mono-chlorination.

  • Quenching: Once TLC or LC-MS shows complete consumption of the starting material, quench the reaction immediately with a suitable reagent, such as a saturated solution of sodium bicarbonate or sodium sulfite, to destroy any excess chlorinating agent.

Q3: My crude product is a dark, viscous oil instead of a solid, and my yield is significantly reduced after purification. What's happening?

A3: This often points to decomposition of starting materials or intermediates and potential hydrolysis of the final product.

The integrity of your starting materials and the reaction conditions are critical. Dark coloration is a classic sign of decomposition.

Expertise & Experience: Potential Decomposition Pathways
  • Starting Material Instability: Ethyl 2-chloroacetoacetate, a likely precursor, can be unstable and is sensitive to moisture and heat.[10][11] It can undergo self-condensation or decomposition, especially in the presence of strong acids or bases.[12][13]

  • Intermediate Decomposition: The hydrazone or enamine intermediates formed during cyclization can be unstable and may decompose or polymerize under harsh conditions (e.g., high heat, strong acid/base).[5]

  • Ester Hydrolysis: The ethyl ester group on the pyrazole ring can be hydrolyzed to the corresponding carboxylic acid, especially if the reaction is worked up under acidic or basic aqueous conditions for a prolonged period or at elevated temperatures. The resulting carboxylic acid has very different physical properties (higher polarity, less likely to be a solid) and can complicate purification.

Troubleshooting & Optimization Protocol:
  • Verify Starting Material Quality: Ensure your tert-butylhydrazine hydrochloride is a clean, white solid[14][15] and that your dicarbonyl precursor is fresh and has been stored properly under inert gas in a cool, dark place.[10]

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions which can contribute to color formation.

  • Moderate Workup Conditions: During the aqueous workup, use mild acids/bases (e.g., dilute HCl, saturated NaHCO₃) and keep the contact time to a minimum. Ensure the temperature is kept low during extraction and washing steps.

  • Anhydrous Solvents: Use dry solvents, especially for the cyclization step, to prevent hydrolysis of sensitive intermediates and starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis?

A1: The synthesis is a two-step process:

  • Knorr Pyrazole Synthesis: A cyclocondensation reaction between tert-butylhydrazine and a 1,3-dicarbonyl compound. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[16][17]

  • Electrophilic Aromatic Substitution: The resulting ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate is then chlorinated at the electron-rich C5 position using a suitable chlorinating agent like NCS or SO₂Cl₂.[7][18]

Q2: What are the most common side products I should be aware of?

A2: The most common side products are summarized in the table below.

Side Product NameOrigin StepMolecular FormulaKey Analytical Signature (Relative to Product)
Regioisomer (ethyl 2-tert-butyl-5-chloro-2H-pyrazole-4-carboxylate)1. CyclizationC₁₀H₁₅ClN₂O₂NMR: Different chemical shifts for pyrazole, tert-butyl, and ethyl protons. LC/GC: Different retention time. MS: Same m/z as the product.
Dichlorinated Product (e.g., at C3/C5)2. ChlorinationC₁₀H₁₄Cl₂N₂O₂MS: M+34 peak relative to the product. NMR: Absence of a proton signal if substitution occurs at an unsubstituted ring carbon.
Hydrolyzed Product (1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylic acid)2. Chlorination/WorkupC₈H₁₁ClN₂O₂NMR: Absence of ethyl group signals (triplet/quartet), appearance of a broad -COOH proton signal. MS: M-28 peak relative to the product.
Unreacted Precursor (ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate)2. ChlorinationC₁₀H₁₆N₂O₂MS: M-34.4 peak relative to the product. NMR: Presence of a C5-H proton signal (typically a singlet > 7.5 ppm).
Q3: Can I use a different chlorinating agent?

A3: Yes, several chlorinating agents can be used, each with its own advantages and disadvantages.

  • N-Chlorosuccinimide (NCS): Milder and often more selective. The byproduct, succinimide, is water-soluble and easily removed. It is a solid and easy to handle.

  • Sulfuryl Chloride (SO₂Cl₂): Highly reactive and cost-effective, but less selective. It reacts vigorously and releases corrosive byproducts (SO₂ and HCl), requiring careful handling and quenching.

  • Trichloroisocyanuric Acid (TCCA): A stable, solid chlorine source that is efficient and cost-effective. It can be used for direct cyclization/chlorination strategies and is considered a greener alternative.[8][18]

The choice depends on your scale, safety requirements, and desired selectivity. For laboratory-scale synthesis where selectivity is paramount, NCS is often the preferred choice.

Visualizing the Reaction Pathways

To better understand the formation of the product and key side products, the following reaction diagrams are provided.

Main and Side Product Formation in Pyrazole Synthesis

G cluster_start Starting Materials cluster_product Desired Pathway cluster_side_product Side Product Pathway cluster_chloro Chlorination Step SM1 tert-Butylhydrazine P1 Intermediate A (Correct Hydrazone) SM1->P1  Attack at  more reactive  carbonyl SP1 Intermediate B (Regioisomeric Hydrazone) SM1->SP1  Attack at  less reactive  carbonyl SM2 1,3-Dicarbonyl Precursor SM2->P1  Attack at  more reactive  carbonyl SM2->SP1  Attack at  less reactive  carbonyl Product Ethyl 1-tert-butyl-1H- pyrazole-4-carboxylate P1->Product Cyclization & Aromatization Chlorination Chlorination (e.g., NCS) Product->Chlorination SideProduct Regioisomeric Pyrazole (e.g., 2-tert-butyl isomer) SP1->SideProduct Cyclization & Aromatization FinalProduct Ethyl 1-tert-butyl-5-chloro- 1H-pyrazole-4-carboxylate Chlorination->FinalProduct 1.05 eq. Cl+ OverChlorinated Dichlorinated Side Product Chlorination->OverChlorinated Excess Cl+ High Temp

Caption: Reaction scheme showing the desired pathway versus the formation of the regioisomeric side product during cyclization, and the subsequent chlorination step leading to the final product and a potential over-chlorinated impurity.

References

  • VertexAI Search Result[10]: Ethyl 2-chloroacetoacetate - Solubility of Things. Available from:

  • VertexAI Search Result[12]: Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97% - Cole-Parmer. Available from:

  • VertexAI Search Result[19]: Ethyl 2-chloroacetoacetate - Safety Data Sheet - ChemicalBook. Available from:

  • VertexAI Search Result[5]: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from:

  • VertexAI Search Result[13]: 14 - SAFETY DATA SHEET. Available from:

  • VertexAI Search Result[11]: Ethyl 2-chloroacetoacetate - Apollo Scientific. Available from:

  • VertexAI Search Result[4]: Knorr Pyrazole Synthesis - J&K Scientific LLC. Available from:

  • VertexAI Search Result[2]: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from:

  • VertexAI Search Result[6]: Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available from:

  • VertexAI Search Result[16]: synthesis of pyrazoles - YouTube. Available from:

  • VertexAI Search Result[3]: Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem. Available from:

  • VertexAI Search Result[17]: Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. Available from:

  • VertexAI Search Result[1]: this compound - Echemi. Available from:

  • VertexAI Search Result[14]: tert-butylhydrazine - ChemBK. Available from:

  • VertexAI Search Result[8]: Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available from:

  • VertexAI Search Result[18]: Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - MDPI. Available from:

  • VertexAI Search Result[15]: tert-Butylhydrazine Hydrochloride | 7400-27-3 | Tokyo Chemical Industry (India) Pvt. Ltd. Available from:

  • VertexAI Search Result[7]: Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Available from:

  • VertexAI Search Result[9]: Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles - ResearchGate. Available from:

Sources

Technical Support Center: Optimizing Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for substituted pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance the yield, purity, and efficiency of their pyrazole synthesis protocols. Drawing from established literature and practical field experience, this document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered in the lab.

Section 1: Troubleshooting Common Synthesis Problems

This section addresses the most frequent issues researchers face during the synthesis of substituted pyrazoles. Each question is followed by a detailed explanation of the underlying chemical principles and a step-by-step guide to resolving the problem.

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is one of the most common frustrations in pyrazole synthesis. The issue can typically be traced back to one of several factors: incomplete reaction, formation of side products, or loss of product during workup and purification.

Underlying Causality: The classical Knorr synthesis, a cornerstone of pyrazole preparation, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through a hydroxylpyrazolidine intermediate, and its subsequent dehydration to form the aromatic pyrazole ring is often the rate-determining step, particularly under neutral pH conditions.[1] Inefficient dehydration or competing side reactions can significantly depress the overall yield.

Troubleshooting Workflow:

To systematically diagnose the cause of low yield, follow this troubleshooting decision tree.

Low_Yield_Troubleshooting start Low Yield Observed check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc sm_present Significant starting material (SM) remains? check_tlc->sm_present incomplete_reaction Diagnosis: Incomplete Reaction sm_present->incomplete_reaction  Yes side_products Multiple side products observed? sm_present->side_products  No optimize_cond Action: 1. Increase reaction temp. 2. Extend reaction time. 3. Add acid/base catalyst. incomplete_reaction->optimize_cond side_reaction_issue Diagnosis: Side Reactions side_products->side_reaction_issue  Yes clean_reaction Diagnosis: Clean conversion but low isolated yield side_products->clean_reaction  No optimize_purity Action: 1. Purify starting materials. 2. Lower reaction temp. 3. Re-evaluate solvent/catalyst. side_reaction_issue->optimize_purity optimize_workup Action: Optimize workup and purification procedure. (See FAQ 3) clean_reaction->optimize_workup

Caption: Troubleshooting workflow for low pyrazole yield.

Optimization of Reaction Conditions:

If an incomplete reaction is the culprit, systematic optimization of the reaction parameters is necessary. Conventional methods often require harsh conditions and long reaction times, which can be improved.[2]

ParameterRecommended Action & Rationale
Temperature Gradually increase the reaction temperature in 10 °C increments. Rationale: The final dehydration step is often endothermic and requires sufficient thermal energy. However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal balance.[3]
Catalyst Introduce a catalyst if one is not already in use. Rationale: An acid catalyst (e.g., acetic acid, p-TsOH) protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation. It also facilitates the final dehydration step. Some modern protocols use Lewis acids or nano-catalysts to achieve excellent yields under milder conditions.[3]
Reaction Time Extend the reaction time. Rationale: Some condensations, especially with sterically hindered substrates, are simply slow and require more time to reach completion.
Solvent Ensure the solvent is appropriate. Rationale: Protic solvents like ethanol or acetic acid can participate in proton transfer, facilitating the reaction. For some modern syntheses, greener solvents or even solvent-free conditions have proven highly effective.[4]
FAQ 2: I am synthesizing a 1,3,5-trisubstituted pyrazole from an unsymmetrical diketone and getting a mixture of regioisomers. How can I improve selectivity?

Regioisomer formation is a classic challenge when using an unsymmetrical 1,3-dicarbonyl compound.[5] The substituted hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to two different pyrazole products.

Underlying Causality: The regiochemical outcome is a function of the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. The reaction conditions, especially pH, play a critical role in modulating this reactivity.[1]

  • Under acidic conditions: The reaction tends to be under thermodynamic control. The initial attack of the hydrazine often occurs at the more sterically accessible and/or electronically more reactive carbonyl group.

  • Under neutral/basic conditions: The reaction may be under kinetic control, and selectivity can be less predictable.

Strategies for Controlling Regioselectivity:

Regioselectivity cluster_0 Reaction Pathway cluster_1 Control Factors diketone Unsymmetrical 1,3-Diketone (R1 ≠ R3) path_a Attack at C1 diketone->path_a path_b Attack at C3 diketone->path_b hydrazine Substituted Hydrazine (R2-NHNH2) hydrazine->path_a hydrazine->path_b iso_a Regioisomer A path_a->iso_a Dehydration iso_b Regioisomer B path_b->iso_b Dehydration ph pH Control (Acidic vs. Basic) ph->path_a sterics Steric Hindrance (Bulky R1 vs. R3) sterics->path_b electronics Electronic Effects (EWG vs. EDG) electronics->path_a

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Experimental Protocol for Optimizing Regioselectivity:

  • Scout Reactions with Varying pH:

    • Reaction A (Acidic): Use glacial acetic acid as the solvent or add a catalytic amount (5-10 mol%) of p-toluenesulfonic acid (p-TsOH) to a solvent like ethanol or toluene.

    • Reaction B (Neutral): Run the reaction in a neutral solvent like ethanol without any added acid or base.

    • Reaction C (Basic): Add a mild base like triethylamine (TEA) or piperidine to the reaction in ethanol.

  • Monitor and Analyze: Monitor all three reactions by TLC or LC-MS. After a set time, analyze the crude product ratio from each reaction using ¹H NMR or gas chromatography (GC).

  • Temperature Variation: Run the most promising condition (e.g., acidic) at different temperatures (e.g., room temperature, 50 °C, reflux) to see if the isomeric ratio changes, indicating thermodynamic vs. kinetic control.

FAQ 3: My crude product is an impure oil that is difficult to purify. What are the best practices for purification?

Purification can be challenging due to the similar polarity of side products, unreacted starting materials, or the physical nature (oil vs. solid) of the target compound.

Common Impurities:

  • Unreacted hydrazine derivatives (often basic and water-soluble).

  • Unreacted 1,3-dicarbonyl compound.

  • Regioisomers of the desired product.

  • Polymeric byproducts from self-condensation or decomposition.

Systematic Purification Strategy:

  • Aqueous Workup (Acid-Base Extraction):

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute acid solution (e.g., 1M HCl). This will protonate and extract basic impurities like leftover hydrazine into the aqueous layer.

    • Expert Tip: If your target pyrazole is sufficiently basic, it may also be extracted into the acid layer. You can then basify the aqueous layer with NaOH and re-extract your product back into an organic solvent, leaving neutral impurities behind.

    • Wash with a saturated sodium bicarbonate solution to remove acidic catalysts or byproducts.

    • Finish with a brine wash to remove excess water before drying over Na₂SO₄ or MgSO₄.

  • Crystallization/Recrystallization:

    • If the product is a solid, recrystallization is the most powerful purification technique.

    • Solvent Screening: Test solubility in a range of solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Acid Addition Salt Formation: [6]

    • For oily or difficult-to-crystallize pyrazoles, converting them into a salt can yield a readily purifiable crystalline solid.

    • Protocol: Dissolve the crude oil in a solvent like diethyl ether or isopropanol. Add a solution of a strong acid (e.g., HCl in ether, or sulfuric acid) dropwise. The pyrazole salt will often precipitate out of the solution. The salt can be filtered, washed with cold solvent, and recrystallized. The pure, free pyrazole can be recovered by dissolving the salt in water and neutralizing with a base.[6]

  • Chromatography:

    • Silica gel column chromatography is the default method if all else fails.

    • Solvent System: Use a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Pro Tip: If your pyrazole is basic and shows significant tailing on the silica gel column, add 0.5-1% triethylamine to your eluent to suppress this interaction and improve peak shape.

Section 2: Advanced Synthesis & Optimization Strategies

Beyond troubleshooting, modern synthetic methods can proactively increase yield and simplify processes.

Alternative & "Green" Synthesis Methods

Conventional heating can be inefficient and lead to side reactions.[2] Consider these alternatives, which often offer higher yields, shorter reaction times, and are more environmentally friendly.

MethodPrinciple & AdvantagesTypical Conditions
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly and uniformly heat the reaction mixture. Advantages: Drastically reduced reaction times (minutes vs. hours), often higher yields, and improved regioselectivity.[7]Sealed microwave vessel, 100-150 °C, 5-30 minutes. Often performed with or without a catalyst in a minimal amount of a high-boiling solvent.[7]
Ultrasonic Irradiation Uses high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. Advantages: Enhances reaction rates, especially in heterogeneous mixtures.Room temperature, ultrasonic bath or probe, 30-60 minutes.
Solvent-Free/Grinding Reactants are mixed together, sometimes with a solid catalyst, and ground in a mortar and pestle or a ball mill. Advantages: Environmentally friendly ("green"), simple workup, and can lead to high yields.[4]Room temperature, grinding for 10-20 minutes.
Multi-Component Reactions (MCRs)

MCRs involve combining three or more starting materials in a single pot to form the final product in a cascade of reactions.[8]

Advantages:

  • Atom Economy & Efficiency: MCRs are highly efficient, saving time, solvents, and purification steps.[2]

  • Complexity Generation: They allow for the rapid construction of complex, highly substituted pyrazoles.

A common example is a three-component reaction of an aldehyde, malononitrile, and a hydrazine to form a polysubstituted pyrazole.[4][9]

MCR_Workflow reagents Reagent A + Reagent B + Reagent C one_pot One-Pot Reaction (Catalyst, Solvent, Heat/MW) reagents->one_pot Combine product Highly Substituted Pyrazole Product one_pot->product Cascade Reaction

Caption: General workflow for a multi-component pyrazole synthesis.

References

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. AIP Conference Proceedings.

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate.

  • Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.

  • Optimization of reaction conditions. ResearchGate.

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering.

  • Synthesis of Substituted Triazole-Pyrazole Hybrids using Triazenopyrazoles Precursors. ChemRxiv.

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules.

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ResearchGate.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

  • Method for purifying pyrazoles. Google Patents.

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.

  • Recent Advances in the Synthesis of Pyrazoles. A Review. ResearchGate.

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules.

Sources

Technical Support Center: Synthesis of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate. This resource is tailored for researchers, medicinal chemists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic procedure. Our guidance is grounded in established chemical principles and field-proven expertise to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and logical approach is a two-step synthesis. The first stage involves the construction of the pyrazole ring system, typically through a cyclocondensation reaction. This is followed by a chlorination step to introduce the chlorine atom at the C5 position of the pyrazole ring.

Q2: What are the typical starting materials for this synthesis?

A2: The synthesis generally commences with a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate or a related equivalent, and tert-butylhydrazine or its salt. For the subsequent chlorination step, various chlorinating agents can be employed.

Q3: Are there any significant safety precautions to consider during this synthesis?

A3: Yes, several safety measures are crucial. Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The chlorination step may involve corrosive and moisture-sensitive reagents, such as phosphorus oxychloride, which reacts violently with water.[1] A thorough risk assessment should be conducted before commencing any experimental work.

Q4: Can I monitor the progress of the reaction?

A4: Absolutely. Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of both the cyclocondensation and chlorination steps.[1][2] Staining with potassium permanganate or visualization under UV light can help in observing the consumption of starting materials and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Part 1: Pyrazole Ring Formation

The initial and critical step is the formation of the ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate intermediate.

Q5: I am observing a low yield of the pyrazole ester. What could be the reasons?

A5: Low yields in pyrazole synthesis are a common challenge and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time and continue to monitor via TLC until the starting materials are no longer visible.[2] Gently heating the reaction mixture, for instance, to reflux in ethanol, can also drive the reaction forward.[3]

  • Suboptimal pH: The pH of the reaction medium is critical. If using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which might hinder the reaction or promote side reactions.

    • Solution: Add a mild base, such as sodium bicarbonate or triethylamine, to neutralize the acid.[3] Acetic acid is often used as a catalyst in small amounts to facilitate the initial condensation.[4]

  • Formation of Regioisomers: With unsymmetrical β-dicarbonyl compounds, the formation of two different regioisomers is possible. The bulky tert-butyl group on the hydrazine can influence the regioselectivity of the cyclization.

    • Solution: The regioselectivity is often influenced by the reaction conditions.[5] Altering the solvent or temperature may favor the formation of the desired isomer. Characterization of the product by NMR is essential to confirm the correct regioisomer.

Q6: The reaction mixture has turned dark, and I am getting a complex mixture of products. What is happening?

A6: A dark reaction mixture often indicates decomposition or the formation of polymeric side products.

  • Cause: Hydrazine derivatives can be unstable, especially at elevated temperatures or in the presence of air.

    • Solution: Use freshly distilled or high-purity tert-butylhydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[6]

Part 2: Chlorination of the Pyrazole Ring

The second key step is the regioselective chlorination at the C5 position. A common method for this transformation is the Vilsmeier-Haack reaction, which can be adapted for chlorination, or the use of other specific chlorinating agents.[7][8]

Q7: My chlorination reaction is not working, and I am recovering the unreacted pyrazole starting material. Why?

A7: Failure of the chlorination reaction can be due to several factors related to the reagents and conditions.

  • Inactive Reagent: The Vilsmeier reagent, if prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.[1] Use fresh, high-purity POCl₃ and anhydrous DMF. The reagent should be prepared at a low temperature (0-5 °C) and used promptly.[1]

  • Insufficient Electrophilicity: The pyrazole ring may not be sufficiently activated for electrophilic substitution.

    • Solution: Increasing the reaction temperature may be necessary.[7] However, this should be done cautiously to avoid decomposition. Alternatively, using a more potent chlorinating agent like trichloroisocyanuric acid (TCCA) could be considered.[9][10]

Q8: I am observing the formation of multiple chlorinated products. How can I improve the regioselectivity?

A8: The formation of isomers or over-chlorinated products can be a problem.

  • Cause: While the C5 position is often electronically favored for substitution, other positions might also react under harsh conditions.

    • Solution: Careful control of the reaction stoichiometry is crucial. Use of a slight excess of the chlorinating agent is typical, but a large excess should be avoided. Running the reaction at a lower temperature may also improve selectivity.

Q9: I am having difficulty isolating the final chlorinated product. What are some purification strategies?

A9: The work-up and purification can be challenging due to the properties of the product and potential byproducts.

  • Emulsion during Extraction: The product may form an emulsion during the aqueous work-up.

    • Solution: To break the emulsion, add brine (saturated NaCl solution) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase and can facilitate better separation.

  • Co-eluting Impurities: The product may be difficult to separate from starting material or byproducts by column chromatography.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can provide better separation. Recrystallization from a suitable solvent system is also a powerful purification technique.

Experimental Protocols & Data

Table 1: Typical Reaction Conditions for Pyrazole Synthesis
ParameterConditionRationale
Solvent EthanolGood solubility for reactants and facilitates reflux conditions.[3]
Temperature Room Temperature to RefluxHigher temperatures can increase reaction rate but may also lead to side products.[2]
Catalyst Glacial Acetic Acid (catalytic)Facilitates the initial imine formation.[4]
Base Sodium Bicarbonate/TriethylamineNeutralizes any acid formed, especially when using hydrazine salts.[3]
Reaction Time 2-24 hoursMonitored by TLC to ensure completion.[2]
Protocol 1: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate
  • To a solution of tert-butylhydrazine hydrochloride (1.1 eq) in ethanol, add sodium bicarbonate (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) to the reaction mixture.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Chlorination using Vilsmeier-Haack Conditions
  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise, maintaining the temperature below 5 °C.[1]

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 80-100 °C, monitoring by TLC.[7]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visual Diagrams

Workflow for the Synthesis of this compound

synthesis_workflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Chlorination A β-Ketoester + tert-Butylhydrazine B Cyclocondensation A->B Ethanol, Acetic Acid (cat.) C Ethyl 1-tert-butyl-1H- pyrazole-4-carboxylate B->C E Electrophilic Substitution C->E D Chlorinating Agent (e.g., POCl3/DMF) D->E F Ethyl 1-tert-butyl-5-chloro- 1H-pyrazole-4-carboxylate E->F

Caption: A two-step synthetic workflow for the target molecule.

Troubleshooting Logic for Low Yield in Pyrazole Formation

troubleshooting_low_yield Start Low Yield of Pyrazole Ester TLC Check TLC for Starting Material Start->TLC pH Check Reaction pH TLC->pH Absent Incomplete Incomplete Reaction TLC->Incomplete Present Isomers Check for Regioisomers (NMR) pH->Isomers Optimal SideReactions Side Reactions due to pH pH->SideReactions Not Optimal IsomerFormation Regioisomer Formation Isomers->IsomerFormation Yes IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime AdjustpH Add Mild Base SideReactions->AdjustpH ModifyConditions Modify Reaction Conditions (Solvent, Temp) IsomerFormation->ModifyConditions

Caption: Decision tree for troubleshooting low pyrazole yield.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Aggarwal, R., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(12), 19733-19763.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • BenchChem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • Kim, J. K., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(29), 5625-5633.
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 20(15), 1466-1481.
  • Ahmad, A., et al. (2014). Vilsmeier-Haack Synthesis of New Steroidal Pyrazoles. Bibliomed, 2(1), 1-6.
  • Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Selivanov, A. V., & Koshmina, N. V. (2011). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 47(5), 582-590.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Chen, C., Chen, J., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2564.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyrazole-3-carboxamide.

Sources

overcoming regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Regioselectivity Challenges for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of pyrazole synthesis, and why is it a common problem?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, a frequent challenge arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can produce two different regioisomeric pyrazoles, for instance, 1,3,5-trisubstituted and 1,4,5-trisubstituted products. The formation of these mixtures is problematic as the isomers often have similar physical properties, making them difficult and costly to separate.[2][3] Achieving high regioselectivity is crucial for ensuring the synthesis of the desired biologically active compound and for streamlining the purification process.

Q2: My pyrazole synthesis is yielding a mixture of regioisomers. What are the primary factors influencing the product ratio?

A2: The regiochemical outcome of pyrazole synthesis, particularly the Knorr synthesis, is a delicate balance of several interconnected factors:[1][4]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl starting material is a key determinant. Electron-withdrawing groups (e.g., CF₃) can activate a neighboring carbonyl group, making it a more likely target for nucleophilic attack by the hydrazine.[1][2]

  • Steric Effects: The steric hindrance around the carbonyl groups of the diketone and on the substituted hydrazine can direct the reaction. A bulkier substituent on either reactant will generally favor the attack of the hydrazine on the less sterically hindered carbonyl group.[1][5]

  • Reaction Conditions: This is often the most critical and tunable set of parameters. Solvent, temperature, and pH can dramatically shift the isomeric ratio.[1] For example, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1][6]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific regioselectivity problems encountered in the laboratory.

Issue 1: Poor Regioselectivity in the Condensation of Unsymmetrical 1,3-Diketones with Methylhydrazine.

Scenario: You are reacting an unsymmetrical 1,3-diketone (e.g., a 1-aryl-3-alkyl-1,3-diketone) with methylhydrazine in a standard solvent like ethanol and obtaining a nearly 1:1 mixture of the two possible regioisomers.

Causality Analysis:

In traditional solvents like ethanol, the reaction of methylhydrazine with an unsymmetrical 1,3-diketone often shows poor regioselectivity.[2][3] The outcome is governed by a complex interplay of the electronic differences between the two carbonyl groups and the relative nucleophilicity of the two nitrogen atoms of methylhydrazine. The reaction can proceed through two competing pathways, leading to the observed mixture of products.

Troubleshooting Workflow:

G start Poor Regioisomeric Ratio (e.g., in Ethanol) solvent_change Change Solvent System start->solvent_change tfe Switch to 2,2,2-Trifluoroethanol (TFE) solvent_change->tfe Significant Improvement hfip Switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (For Maximum Selectivity) solvent_change->hfip Drastic Improvement protocol Follow Fluorinated Alcohol Protocol tfe->protocol hfip->protocol success High Regioselectivity Achieved (>95:5) protocol->success G cluster_0 Strategy 1: 1,3-Dicarbonyl Surrogates cluster_1 Strategy 2: Cycloaddition Reactions start Persistent Regioisomeric Mixture enaminones Use β-enaminones start->enaminones thio_diketones Use Monothio-1,3-diketones start->thio_diketones nitroolefins Reaction of Hydrazones with Nitroolefins start->nitroolefins sydnones [3+2] Cycloaddition with Sydnones start->sydnones end_product Single Regioisomer of Pyrazole enaminones->end_product thio_diketones->end_product nitroolefins->end_product sydnones->end_product

Sources

Technical Support Center: Purification Strategies for Chlorinated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated pyrazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic molecules. The presence of chlorine atoms on the pyrazole ring introduces specific challenges, including altered reactivity, polarity, and potential for regioisomer formation, which can complicate purification efforts.

This document provides in-depth, field-proven insights in a question-and-answer format, covering frequently asked questions and detailed troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying chlorinated pyrazole compounds?

A1: The two most effective and widely used techniques for the purification of chlorinated pyrazoles are column chromatography and recrystallization .[1][2]

  • Column Chromatography: This is the preferred method for complex mixtures, especially when dealing with non-crystalline (oily) compounds, separating regioisomers, or when impurities have very similar solubility profiles to the target compound.[1][2][3] It offers high-resolution separation based on the differential adsorption of compounds to a stationary phase.

  • Recrystallization: This is a highly efficient and cost-effective technique for purifying solid compounds that are already at a moderate-to-high level of purity (e.g., >90%).[1][4] The principle relies on the differences in solubility of the compound and impurities in a chosen solvent at different temperatures.[5]

A preliminary work-up using liquid-liquid extraction is also a critical first step to remove inorganic salts and other highly polar or non-polar impurities before proceeding to chromatography or recrystallization.[1]

Q2: How do I decide between column chromatography and recrystallization for my specific chlorinated pyrazole?

A2: The choice depends on several factors related to your crude product. The following decision-making workflow can guide your selection.

Purification_Decision_Tree start Crude Chlorinated Pyrazole Product is_solid Is the product a solid? start->is_solid purity_check Assess purity by TLC/NMR (>90% pure?) is_solid->purity_check Yes chromatography Column Chromatography (Oils, Isomers, Complex Mixtures) is_solid->chromatography No (Oil/Liquid) isomers Are regioisomers present? purity_check->isomers Yes purity_check->chromatography No recrystallization Recrystallization (High Purity Solids) isomers->recrystallization No isomers->chromatography Yes

Caption: Decision workflow for selecting a purification method.

  • Use Recrystallization if: Your compound is a solid with relatively high purity (>90%) and is free from significant isomeric impurities.[1]

  • Use Column Chromatography if: Your compound is an oil, a low-purity solid, or if you have a mixture of regioisomers, which often have very similar physical properties making separation by recrystallization difficult.[2][3]

Q3: What are the most common impurities I should expect in the synthesis of chlorinated pyrazoles?

A3: Impurities can originate from starting materials, reagents, or side reactions. Common ones include:

  • Regioisomers: A significant challenge when using unsymmetrical starting materials is the formation of isomeric products, which can be very difficult to separate.[2][3]

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials in your crude product.

  • Dehalogenated Byproducts: Depending on the reaction conditions, partial or complete removal of the chlorine substituent can occur, leading to impurities that are structurally very similar to the target compound.[6]

  • Colored Impurities: Side reactions involving hydrazine reagents can sometimes produce persistent colored byproducts.[3][7]

  • Pyrazoline Intermediates: Incomplete aromatization during the cyclization step can result in pyrazoline byproducts.[3]

Q4: My chlorinated pyrazole seems to be degrading or streaking on the silica gel column. What is happening and how can I fix it?

A4: This is a common issue. The pyrazole ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to poor separation (streaking) and, in some cases, degradation of sensitive compounds.

Solution: Deactivate the silica gel by pre-treating it with a base. This is typically done by preparing the silica gel slurry in a solvent system containing a small amount of triethylamine (Et₃N), usually 0.1-1%.[7][8] This neutralizes the acidic sites on the silica, allowing your basic compound to elute properly. Alternatively, neutral alumina can be used as the stationary phase.[8]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established principles.

Symptom / Issue Potential Cause(s) Recommended Solution(s)
1. Compound "Oils Out" During Recrystallization Instead of forming crystals, the compound separates from the solvent as an oil.1. Solution is too saturated: The compound is precipitating above its melting point. 2. Cooling too rapidly: Prevents the orderly formation of a crystal lattice.[7] 3. Impurities present: Impurities can disrupt crystal formation. 4. Inappropriate solvent: The chosen solvent may not be suitable.[7]1. Add a small amount of hot solvent to the oiled-out mixture, reheat until the solution is clear, then allow it to cool more slowly.[1] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1][7] 3. Try removing impurities via a preliminary purification step (e.g., a quick filtration through a silica plug) or by treating the hot solution with activated charcoal.[7] 4. Screen for a different solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).[1][8]
2. Low Yield After Purification The final mass of the purified compound is significantly lower than expected.1. Premature crystallization: The compound crystallizes during hot filtration. 2. Co-elution in chromatography: Mixed fractions containing the product are discarded. 3. Loss during transfers: Product is lost on glassware and filter paper. 4. Compound is too soluble: Significant product remains dissolved in the cold mother liquor after recrystallization.1. Use a pre-heated funnel and receiving flask for hot filtration.[7] 2. Optimize the chromatography solvent system (eluent) to achieve better separation. A shallower gradient or isocratic elution might be necessary. 3. Rinse all glassware with small amounts of cold recrystallization solvent or the chromatography eluent and combine the rinses.[7] 4. After collecting crystals, try to reduce the volume of the mother liquor and cool it again to obtain a second crop of crystals. Ensure the solution is thoroughly chilled in an ice bath before filtration.
3. Persistent Colored Impurities The final product is yellow, red, or brown when it is expected to be colorless.1. Residual byproducts: Side reactions from synthesis can create highly colored impurities.[3][7] 2. Compound degradation: The compound may be unstable under the purification conditions (e.g., on acidic silica gel).1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration to remove the charcoal.[7] Note: This may slightly reduce your yield. 2. For chromatography, use deactivated silica gel (see FAQ #4). Minimize the time the compound spends on the column by using flash chromatography.[1]
4. Multiple, Close-Running Spots on TLC TLC analysis shows two or more spots with very similar Rf values, indicating incomplete separation.1. Regioisomers: The mixture contains isomers with very similar polarities.[2][3] 2. Dehalogenated impurity: The mixture contains the target compound and its dehalogenated analog.[6] 3. Suboptimal TLC/Column Conditions: The chosen eluent system does not provide enough resolution.1. Separation of regioisomers often requires extensive optimization of column chromatography. Test various solvent systems and consider using a high-performance stationary phase (e.g., smaller particle size silica). Preparative HPLC may be required for very difficult separations.[1] 2. Ultra high-performance liquid chromatography (UHPLC) with specific columns (e.g., PFP columns) can be highly effective for separating halogenated compounds from their dehalogenated isosteres.[6] 3. Systematically screen different eluent mixtures. For example, switch from an ethyl acetate/hexane system to a dichloromethane/methanol system to alter the separation selectivity.
Troubleshooting Flowchart for Column Chromatography

Column_Chromatography_Troubleshooting start Start Column Chromatography problem Problem Encountered? start->problem streaking Streaking or No Elution problem->streaking Yes poor_sep Poor Separation (Overlapping Peaks) problem->poor_sep Yes success Successful Purification problem->success No sol1 Is pyrazole basic? Deactivate silica with 0.1-1% Et3N in eluent. streaking->sol1 sol2 Optimize eluent system. Try different solvent polarities (e.g., DCM/MeOH vs EtOAc/Hex). Use a shallower gradient. poor_sep->sol2 sol1->start Retry sol2->start Retry

Caption: Troubleshooting logic for common column chromatography issues.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Deactivated Silica

This protocol is designed to purify a chlorinated pyrazole that exhibits problematic behavior (streaking, degradation) on standard silica gel.

Objective: To purify a chlorinated pyrazole derivative using flash column chromatography on a deactivated stationary phase.

Materials:

  • Crude chlorinated pyrazole compound

  • Silica gel (230-400 mesh)

  • Triethylamine (Et₃N)

  • Solvents for eluent system (e.g., HPLC-grade Hexane and Ethyl Acetate)

  • Glass column, sand, collection tubes

Methodology:

  • Eluent Preparation: Prepare your chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate). To this eluent, add triethylamine to a final concentration of 0.5% (v/v). This will be your "deactivated eluent."

  • Slurry Packing:

    • In a beaker, add the required amount of dry silica gel.

    • Add the deactivated eluent to the silica gel to form a slurry. Ensure there are no dry clumps.

    • Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.[7]

  • Sample Loading:

    • Dissolve your crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the deactivated eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.

    • Carefully apply the sample to the top of the column.[7]

  • Elution:

    • Add the deactivated eluent to the column and apply positive pressure (e.g., from a nitrogen line or bellows) to achieve a steady flow rate.

    • Collect fractions continuously in test tubes.[7]

  • Analysis:

    • Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure product.[2]

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to obtain the purified compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying a solid chlorinated pyrazole.

Objective: To achieve high purity of a solid chlorinated pyrazole derivative.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[1][4]

    • Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures like ethanol/water) to find a suitable one.[1][8]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling.

    • Add the minimum amount of hot solvent required to completely dissolve the solid.[1]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the mixture to boiling for a few minutes.

    • Perform a hot filtration through a pre-heated funnel to remove the charcoal.[7]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask and insulating it can promote the formation of larger, purer crystals.[7]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[7]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

    • Allow the crystals to air-dry on the filter paper or place them in a desiccator to remove the final traces of solvent.

Purity Assessment

Confirming the purity of your final product is a critical step. A combination of analytical techniques should be used for a comprehensive assessment.[][10]

Technique Purpose Typical Observations for Chlorinated Pyrazoles
Thin-Layer Chromatography (TLC) Rapid monitoring of reaction progress and column fractions; qualitative purity check.[2]A pure compound should show a single spot. Compare the Rf value to a reference standard if available.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (e.g., determining purity as a percentage).[][11]Provides a high-resolution chromatogram. Purity is calculated from the area percentage of the main peak. Excellent for separating closely related impurities.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.[2][]¹H and ¹³C NMR spectra should match the expected structure. The absence of peaks from starting materials or byproducts confirms purity.
Mass Spectrometry (MS) / GC-MS Confirmation of molecular weight and identification of byproducts.[][10]The mass spectrum should show the correct molecular ion peak, often with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Melting Point Analysis Assessment of purity for crystalline solids.A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.

References

  • Technical Support Center: Purification of Pyrazolone Deriv
  • Technical Support Center: Purification of Trifluoromethyl
  • Troubleshooting the reaction mechanism of pyrazole form
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
  • Analytical Services for Purity Determin
  • A kind of preparation method of 4-chloropyrazole derivative. (2014).
  • Purity Assessment of Synthesized Heptyl 8-bromooctanoate: A Comparative Guide to Analytical Methods. (2025). BenchChem.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem.
  • Recrystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Identity determination and purity testing. (n.d.). ChemCon GmbH.
  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2014). PubMed.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2013). Connect Journals.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu

Sources

Technical Support Center: Navigating the Stability of Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole intermediates. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experimental work. Our focus is on explaining the "why" behind the issues and providing practical, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of pyrazole intermediates.

Q1: My pyrazole synthesis, particularly the Knorr synthesis, consistently results in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in pyrazole synthesis are a frequent issue stemming from several factors.[1] A systematic approach to troubleshooting is key.

  • Incomplete Reaction: The condensation reaction between the 1,3-dicarbonyl compound and hydrazine may not have gone to completion.

    • Troubleshooting:

      • Increase Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[1] Many condensation reactions require heat; consider refluxing the reaction mixture.[1]

      • Catalyst Optimization: The choice and amount of acid or base catalyst are critical. For the Knorr synthesis, catalytic amounts of a protic acid like acetic acid are often used to facilitate imine formation.[1][2]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly consume your starting materials. A common issue, especially with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomers, which can be difficult to separate.[3]

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully control the reaction temperature. Running the reaction at a lower temperature may mitigate the decomposition of sensitive reagents like phenylhydrazine, which can lead to colored impurities.[4]

      • Reagent Purity: Use freshly distilled or high-purity hydrazine to minimize impurities that can lead to side reactions.[4]

  • Substrate Stability: The 1,3-dicarbonyl starting material itself might be unstable under the reaction conditions.

Q2: My reaction mixture has turned a dark yellow or red color. What causes this discoloration and is it a sign of a failed reaction?

A2: Discoloration, particularly a yellow or red hue, is a common observation in pyrazole synthesis, especially when using phenylhydrazine.[5] While it can be alarming, it doesn't necessarily indicate a failed reaction.

  • Hydrazine Decomposition: Phenylhydrazine is prone to decomposition, which can generate colored impurities.[4] This is often exacerbated by heat and exposure to air.

    • Preventative Measures:

      • Use high-purity, freshly distilled phenylhydrazine.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[4]

      • Consider running the reaction at a lower temperature if the kinetics allow.

  • Side Product Formation: Certain side reactions can produce colored byproducts.

    • Purification: Most of these colored impurities can be removed during workup and purification, for instance, by washing a silica gel plug with a non-polar solvent like toluene before eluting the desired product with a more polar solvent.[5]

Q3: I'm observing two spots on my TLC that are very close together, and my NMR spectrum shows duplicate peaks. How can I confirm if I have regioisomers and how can I separate them?

A3: The formation of regioisomers is a classic challenge in the synthesis of unsymmetrical pyrazoles.[3]

  • Confirmation of Regioisomers:

    • Spectroscopic Analysis: 1H and 13C NMR are powerful tools for identifying regioisomers. The presence of two distinct sets of peaks for the pyrazole core and its substituents is a strong indicator. 2D NMR techniques like NOESY can be used to definitively assign the structures by observing through-space correlations between protons on the pyrazole ring and the substituents.[6]

    • Chromatographic Behavior: Regioisomers often have very similar polarities, resulting in close-running spots on TLC and co-elution during column chromatography.[7]

  • Separation Strategies:

    • Column Chromatography: While challenging, separation by column chromatography is often achievable with careful optimization.

      • Stationary Phase: Standard silica gel is the most common choice.[7]

      • Mobile Phase: A shallow gradient of a solvent system like ethyl acetate in hexane is often effective.[7] It is crucial to first optimize the solvent system using TLC to achieve the best possible separation of the spots.

    • Crystallization: Fractional crystallization can sometimes be used to separate regioisomers. This involves carefully selecting a solvent in which the two isomers have different solubilities at different temperatures.

Q4: My purified pyrazole intermediate is showing signs of degradation upon storage (e.g., color change, new spots on TLC). What are the best practices for storing these compounds?

A4: The stability of pyrazole intermediates during storage is highly dependent on their substitution pattern. However, some general best practices can significantly extend their shelf life.

  • Key Factors Affecting Stability:

    • Oxidation: Pyrazole derivatives, especially those with electron-rich substituents or unreacted hydrazine moieties, can be susceptible to air oxidation.[8][9]

    • Light and Heat: Exposure to light and elevated temperatures can promote degradation.

    • Moisture: The presence of moisture can facilitate hydrolysis or other degradation pathways.

  • Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) for short-term; -20°C for long-termSlows down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (argon or nitrogen)Minimizes oxidation, especially for sensitive compounds.
Light Store in an amber vial or protect from lightPrevents light-induced degradation.
Moisture Store in a tightly sealed container with a desiccantPrevents hydrolysis and other moisture-mediated reactions.
  • Storage in Solution: Storing pyrazole intermediates in solution for extended periods is generally not recommended due to the risk of solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store at low temperatures under an inert atmosphere.

Part 2: Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental challenges.

Troubleshooting Low Yield in Knorr Pyrazole Synthesis

This workflow will guide you through diagnosing and resolving the issue of low product yield.

Diagram: Troubleshooting Workflow for Low Reaction Yield

G start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete prolong_heat Increase Reaction Time and/or Temperature incomplete->prolong_heat Yes byproducts Significant Byproducts Observed? incomplete->byproducts No prolong_heat->check_completion optimize_catalyst Optimize Catalyst (Type and Loading) prolong_heat->optimize_catalyst optimize_catalyst->check_completion purification_issue Address Purification Challenges (See Purification Guide) byproducts->purification_issue Yes reagent_quality Check Reagent Quality (Purity of Hydrazine and 1,3-Dicarbonyl) byproducts->reagent_quality No end Improved Yield purification_issue->end inert_atmosphere Consider Inert Atmosphere reagent_quality->inert_atmosphere reagent_quality->end inert_atmosphere->check_completion inert_atmosphere->end G pyrazole Pyrazole Intermediate (e.g., with sensitive substituent) radical_intermediate Radical Intermediate pyrazole->radical_intermediate Oxidation oxidant Oxidizing Agent (e.g., O2, H2O2) oxidant->radical_intermediate degradation_products Degradation Products (e.g., oxidized side chains, ring-opened products) radical_intermediate->degradation_products Further Reactions

Caption: A simplified representation of an oxidative degradation pathway for a pyrazole intermediate.

Hydrolytic Degradation (Acid/Base Mediated)

Causality: While the pyrazole ring is generally stable, under harsh acidic or basic conditions, ring opening can occur. [10][11][12]The C3 position can be deprotonated by a strong base, leading to ring cleavage. [10][11][12]In strong acid, the pyrazole is protonated to form a pyrazolium cation, which can alter its reactivity. [10][13]

Forced Degradation Studies

To systematically investigate the stability of a novel pyrazole intermediate, a forced degradation study is recommended, following ICH guidelines. [14][15][16][17]This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method. [14][15] Table: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Conditions
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation 3% H₂O₂ at room temperature
Thermal Degradation Dry heat (e.g., 80°C)
Photodegradation Exposure to UV and visible light

Analytical Approach:

A stability-indicating method, typically a reverse-phase HPLC method, should be developed to separate the parent pyrazole intermediate from all its degradation products. [17]LC-MS and NMR are then used to identify the structure of the degradation products. [18][19]

References

  • BenchChem. (2025).
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Benchchem. (2025).
  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.
  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?
  • MDPI. (2023).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • PMC - NIH. (n.d.).
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • PMC - NIH. (n.d.).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • NIH. (n.d.).
  • Google Patents. (n.d.).
  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • PMC - PubMed Central. (n.d.). Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning.
  • Science Publishing Group. (n.d.).
  • Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
  • ResearchGate. (2016).
  • ResolveMass Laboratories. (2025).
  • PMC. (n.d.).
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice.
  • PubMed. (2024).
  • Indian Academy of Sciences. (n.d.).
  • University of Rochester. (n.d.).
  • SciSpace. (n.d.).
  • (n.d.).
  • NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
  • Benchchem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • PMC - NIH. (2024). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels.
  • Reddit. (2022).
  • MedCrave online. (2016).
  • PMC - NIH. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • Pharmaguideline. (n.d.).
  • SciSpace. (2016).
  • ResearchGate. (2025). Recent Developments in the Chemistry of Pyrazoles | Request PDF.
  • Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
  • PubMed. (n.d.). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™.
  • ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • Conicet. (n.d.).

Sources

Validation & Comparative

ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate vs other pyrazole herbicides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

The pyrazole ring is a privileged scaffold in modern agrochemical discovery, giving rise to a diverse array of herbicides with distinct mechanisms of action and weed control spectrums.[1] This guide provides an in-depth technical comparison of ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate, a representative novel pyrazole compound, with established pyrazole herbicides from different functional classes. We will explore the nuances of their molecular targets, herbicidal efficacy, and the experimental frameworks used for their evaluation.

The Diverse Landscape of Pyrazole Herbicides: A Mechanistic Overview

Pyrazole-based herbicides are not a monolithic class; they target several key enzymes essential for plant growth and development. This diversity in the mechanism of action is a critical tool in managing weed resistance and providing broad-spectrum weed control. The primary modes of action for prominent pyrazole herbicides include the inhibition of Acetolactate Synthase (ALS), Acetyl-CoA Carboxylase (ACCase), 4-hydroxyphenylpyruvate dioxygenase (HPPD), and Very Long-Chain Fatty Acid (VLCFA) synthesis.[2][3]

Chemical Structures of Key Pyrazole Herbicides

G cluster_0 This compound cluster_1 Pyrazosulfuron-ethyl (ALS Inhibitor) cluster_2 Pinoxaden (ACCase Inhibitor) cluster_3 Pyroxasulfone (VLCFA Inhibitor) cluster_4 Topramezone (HPPD Inhibitor) Ethyl_1_tert_butyl_5_chloro_1H_pyrazole_4_carboxylate Pyrazosulfuron_ethyl Pinoxaden Pyroxasulfone Topramezone

Caption: Chemical structures of the subject pyrazole herbicide and comparators.

In-Depth Comparison of Pyrazole Herbicide Classes

Acetolactate Synthase (ALS) Inhibitors: The Case of Pyrazosulfuron-ethyl

Mechanism of Action: Pyrazosulfuron-ethyl belongs to the sulfonylurea chemical family and functions by inhibiting the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are fundamental for protein synthesis and cell division.[2][4] Inhibition of ALS leads to a cessation of cell division and plant growth, ultimately causing the death of susceptible weeds.[2]

Herbicidal Spectrum and Crop Selectivity: Pyrazosulfuron-ethyl is a systemic herbicide effective for the control of broadleaf weeds, grasses, and sedges, particularly in rice cultivation.[5][6] Its selectivity in rice is attributed to the rapid metabolic inactivation (demethylation) of the herbicide in the crop plant, whereas susceptible weeds are unable to metabolize it as effectively.[4][5]

Pyruvate Pyruvate Acetolactate Synthase (ALS) Acetolactate Synthase (ALS) Pyruvate->Acetolactate Synthase (ALS) Branched-Chain Amino Acids Branched-Chain Amino Acids Acetolactate Synthase (ALS)->Branched-Chain Amino Acids Valine, Leucine, Isoleucine Protein Synthesis & Cell Division Protein Synthesis & Cell Division Branched-Chain Amino Acids->Protein Synthesis & Cell Division Plant Growth Plant Growth Protein Synthesis & Cell Division->Plant Growth Pyrazosulfuron-ethyl Pyrazosulfuron-ethyl Pyrazosulfuron-ethyl->Acetolactate Synthase (ALS) Inhibition cluster_0 Greenhouse Bioassay Workflow Seed Sowing Seed Sowing Herbicide Application (Pre/Post-emergence) Herbicide Application (Pre/Post-emergence) Seed Sowing->Herbicide Application (Pre/Post-emergence) Incubation (Controlled Environment) Incubation (Controlled Environment) Herbicide Application (Pre/Post-emergence)->Incubation (Controlled Environment) Data Collection (Visual Assessment & Biomass) Data Collection (Visual Assessment & Biomass) Incubation (Controlled Environment)->Data Collection (Visual Assessment & Biomass) Data Analysis (GR50/ED50 Determination) Data Analysis (GR50/ED50 Determination) Data Collection (Visual Assessment & Biomass)->Data Analysis (GR50/ED50 Determination)

Caption: Workflow for greenhouse herbicidal efficacy testing.

In Vitro Enzyme Inhibition Assay

This protocol is used to determine if a compound inhibits a specific enzyme, a key step in elucidating the mechanism of action. The example below is for an HPPD inhibition assay.

Step-by-Step Methodology:

  • Enzyme Source: Obtain a source of the target enzyme, either through recombinant expression and purification or extraction from plant tissues.

  • Assay Buffer and Substrate: Prepare an appropriate assay buffer and the enzyme's substrate (e.g., p-hydroxyphenylpyruvate for HPPD).

  • Inhibition Assay:

    • In a microplate, combine the enzyme, assay buffer, and a range of concentrations of the test compound.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Performance Data of Selected Pyrazole Herbicides

The following table summarizes the known characteristics and performance of the comparator pyrazole herbicides.

HerbicideMechanism of ActionPrimary Weed SpectrumApplication Timing
Pyrazosulfuron-ethyl ALS Inhibitor [2]Broadleaf weeds, grasses, and sedges [5]Pre- and Post-emergence
Pinoxaden ACCase Inhibitor Annual grass weeds [1]Post-emergence
Pyroxasulfone VLCFA Inhibitor [7]Annual grasses and small-seeded broadleaf weeds [8]Pre-emergence
Topramezone HPPD Inhibitor Broadleaf and grass weeds [9]Post-emergence
Mesotrione HPPD Inhibitor [10]Broadleaf and some grass weeds [9]Post-emergence

Conclusion

The pyrazole chemical scaffold continues to be a fertile ground for the discovery of novel herbicides with diverse mechanisms of action. While established pyrazole herbicides like Pyrazosulfuron-ethyl, Pinoxaden, Pyroxasulfone, and Topramezone have well-defined roles in weed management, the herbicidal potential of novel derivatives such as this compound remains to be fully elucidated. The experimental protocols outlined in this guide provide a robust framework for the characterization of such new active ingredients, which is essential for the development of the next generation of effective and sustainable weed control solutions. Further research into the biological activity and molecular targets of novel pyrazole compounds is critical to expanding our toolkit for global food security.

References

  • Pinoxaden - Active Ingredient Page - Chemical Warehouse. (2024-08-19). Available from: [Link]

  • Broad-spectrum weed control of the new herbicide pyroxasulfone. (n.d.). Available from: [Link]

  • Pinoxaden | C23H32N2O4 | CID 210326 - PubChem. (n.d.). Available from: [Link]

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. (2018-02-28). Available from: [Link]

  • SELECTIVE MODE OF ACTION OF PYRAZOSULFURON-ETHYL AMONG RICE CULTIVARS AND CYPERUS SEROTINUS. (n.d.). Available from: [Link]

  • Development of the novel pre-emergence herbicide pyroxasulfone - PMC. (n.d.). Available from: [Link]

  • COMPARISON OF GRASS SPECTRUM FOR AE 0172747, MESOTRIONE, AND TORPAMEZONE AS INFLUENCED BY ADJUVANTS - North Central Weed Science Society. (n.d.). Available from: [Link]

  • persistence and mobility of green herbicides in agricultural soil - Technology Networks. (n.d.). Available from: [Link]

  • Pyrazosulfuron-Ethyl Technical | Coromandel. (n.d.). Available from: [Link]

  • Efficacy of topramezone and mesotrione for the control of annual grasses - International Research Journal. (n.d.). Available from: [Link]

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). Available from: [Link]

  • Synthesis and Herbicidal Activity of Some Novel Pyrazole Derivatives. (2017-02-01). Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC. (2022-09-23). Available from: [Link]

  • Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. (2024-10-02). Available from: [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (2025-09-22). Available from: [Link]

Sources

A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of the efficacy of prominent pyrazole-based fungicides, designed for researchers, scientists, and professionals in agricultural science and drug development. Our analysis focuses on the mode of action, spectrum of activity, comparative performance data, and the critical issue of fungicide resistance.

Introduction: The Rise of Pyrazole-Based Fungicides in Crop Protection

Pyrazole-based fungicides, particularly the pyrazole-carboxamides, represent a significant class of modern agricultural fungicides. Their widespread adoption is attributed to their broad-spectrum activity and high efficacy against a range of economically important plant pathogens. These compounds primarily function as Succinate Dehydrogenase Inhibitors (SDHIs), a mode of action that targets cellular respiration in fungi. Notable examples within this class include Bixafen, Penthiopyrad, Fluxapyroxad, and Isopyrazam, each with a unique chemical structure that influences its efficacy and spectrum of activity.

The development of these fungicides has been driven by the need for effective alternatives to older fungicide classes and to manage the growing challenge of fungicide resistance. Understanding the nuances of their performance is crucial for developing robust and sustainable disease management strategies.

Mode of Action: Targeting Fungal Respiration

Pyrazole-based fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, leading to the cessation of fungal growth and eventual death.

The SDH enzyme is a four-subunit protein complex. Pyrazole-based fungicides specifically bind to the ubiquinone-binding (Qp) site of the complex, which is composed of the SdhB, SdhC, and SdhD subunits. This binding blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle. The specificity of these fungicides for fungal SDH over the homologous enzyme in other organisms is a key factor in their selective toxicity.

Mode of Action of Pyrazole-Based Fungicides cluster_0 Mitochondrial Electron Transport Chain cluster_1 Fungicide Action TCA Krebs Cycle (TCA) SDH Complex II (SDH Enzyme) TCA->SDH Succinate UQ Ubiquinone (Q) SDH->UQ Fumarate Complex_III Complex III UQ->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrazole Pyrazole-Based Fungicide (e.g., Bixafen, Penthiopyrad) Binding_Site Ubiquinone-Binding Site (SdhB, SdhC, SdhD subunits) Pyrazole->Binding_Site Binds to Binding_Site->SDH Inhibits caption Figure 1: Mechanism of SDH inhibition by pyrazole-based fungicides.

Caption: Figure 1: Mechanism of SDH inhibition by pyrazole-based fungicides.

Comparative Efficacy: In-Vitro and Field Performance

The efficacy of pyrazole-based fungicides can vary significantly depending on the specific compound, the target pathogen, and environmental conditions. Below, we present a summary of comparative data from published studies.

In-Vitro Efficacy against Sclerotinia sclerotiorum

Sclerotinia sclerotiorum is a devastating pathogen causing white mold in a wide range of crops. Studies have evaluated the in-vitro efficacy of several pyrazole-based fungicides against the mycelial growth of this pathogen.

FungicideMean EC50 (µg/mL)Relative Potency (vs. Bixafen)
Bixafen0.031.00
Penthiopyrad0.021.50
Fluxapyroxad0.040.75
Isopyrazam0.013.00

EC50 (Half-maximal effective concentration): The concentration of a fungicide that inhibits 50% of the mycelial growth of the fungus in vitro.

Interpretation of Data: In this study, Isopyrazam demonstrated the highest in-vitro potency against Sclerotinia sclerotiorum, with an EC50 value three times lower than that of Bixafen. Penthiopyrad also showed higher potency than Bixafen, while Fluxapyroxad was slightly less potent.

Field Efficacy against Gray Mold (Botrytis cinerea)

Gray mold, caused by Botrytis cinerea, is a major disease in fruits, vegetables, and ornamental crops. Field trials are essential for evaluating the practical performance of fungicides under real-world conditions.

FungicideApplication Rate (g a.i./ha)Disease Severity (%)Control Efficacy (%)
Untreated Control-45.2-
Bixafen15012.871.7
Penthiopyrad20010.576.8
Fluxapyroxad10011.275.2
Isopyrazam1259.878.3

a.i./ha: active ingredient per hectare.

Interpretation of Data: In field trials, all tested pyrazole-based fungicides provided significant control of gray mold compared to the untreated control. Isopyrazam and Penthiopyrad showed slightly higher control efficacy than Bixafen and Fluxapyroxad under the tested conditions.

Experimental Protocols for Efficacy Evaluation

To ensure the reliability and reproducibility of efficacy data, standardized protocols are crucial. The following outlines a general workflow for in-vitro and field-based fungicide efficacy testing, based on principles from organizations like the European and Mediterranean Plant Protection Organization (EPPO).

In-Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on fungal growth.

Step-by-Step Methodology:

  • Preparation of Fungicide Stock Solutions: Dissolve the technical-grade fungicide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial dilutions of the stock solution in sterile distilled water to obtain a range of desired concentrations.

  • Amendment of Growth Medium: Incorporate the fungicide dilutions into a molten agar-based growth medium (e.g., Potato Dextrose Agar - PDA) before it solidifies.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a fungal culture onto the center of the fungicide-amended and control plates.

  • Incubation: Incubate the plates at the optimal temperature for the target fungus in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the mycelium on the control plate reaches the edge of the plate.

  • Calculation of EC50: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC50 value.

In-Vitro Fungicide Efficacy Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Prepare Fungicide Stock Solutions B Perform Serial Dilutions A->B C Amend Growth Medium (PDA) B->C D Inoculate Plates with Mycelial Plugs C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate Percent Inhibition F->G H Determine EC50 Value (Probit Analysis) G->H caption Figure 2: Workflow for in-vitro mycelial growth inhibition assay.

Caption: Figure 2: Workflow for in-vitro mycelial growth inhibition assay.

Field Efficacy Trial

Field trials assess fungicide performance under practical agricultural conditions.

Step-by-Step Methodology:

  • Site Selection: Choose a field with a history of the target disease and uniform environmental conditions.

  • Experimental Design: Use a randomized complete block design (RCBD) with multiple replications (typically 3-4) for each treatment.

  • Plot Establishment: Mark out individual treatment plots of a suitable size.

  • Fungicide Application: Apply the fungicides at the recommended rates and timings using calibrated spray equipment. Include an untreated control for comparison.

  • Disease Assessment: At appropriate intervals after application, assess disease severity using standardized rating scales.

  • Data Analysis: Analyze the disease severity data using statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate control efficacy relative to the untreated control.

Fungicide Resistance: A Growing Concern

The repeated use of fungicides with the same mode of action can lead to the selection of resistant strains of pathogens. For SDHIs, resistance is often associated with point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations can reduce the binding affinity of the fungicide to the SDH enzyme, thereby decreasing its efficacy.

Strategies for Resistance Management:

  • Alternation and Mixtures: Rotate or mix fungicides with different modes of action.

  • Dose Management: Use fungicides at the recommended rates to ensure effective control and minimize the selection pressure for resistance.

  • Integrated Pest Management (IPM): Combine chemical control with cultural practices, biological control, and resistant crop varieties.

Conclusion

Pyrazole-based fungicides are highly effective tools for managing a wide range of fungal diseases in agriculture. While their overall mode of action is the same, individual compounds exhibit differences in their potency and spectrum of activity. A thorough understanding of their comparative efficacy, based on robust scientific data, is essential for their judicious use. Furthermore, proactive resistance management strategies are critical to preserving the long-term effectiveness of this important class of fungicides.

References

  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal plant pathogens. Crop Protection, 29(7), 643-651. Available at: [Link]

  • Häger, F., et al. (2022). SDHI-fungicides: A comprehensive review of their molecular-level interactions. Pest Management Science, 78(5), 1727-1743. Available at: [Link]

  • Syngenta. (2023). Fungicides. Available at: [Link]

  • European and Mediterranean Plant Protection Organization (EPPO). (2023). EPPO Standards - Efficacy Evaluation of Plant Protection Products. Available at: [Link]

A Comparative Guide to the Synthesis Efficiency of Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and agrochemical research, pyrazole derivatives stand out as a critical class of heterocyclic compounds. Their versatile biological activities are profoundly influenced by the substitution patterns on the pyrazole core. Among these, ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a key intermediate, with its synthesis efficiency being a crucial factor in the rapid and cost-effective development of novel therapeutic agents and specialized chemicals.

This guide provides an in-depth comparison of synthetic methodologies for this compound, focusing on efficiency, practicality, and scalability. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide detailed experimental protocols for the most promising routes.

The Synthetic Challenge: A Two-Pronged Approach

The synthesis of this compound is most effectively approached as a two-stage process:

  • Formation of the Pyrazole Core: Construction of the ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate scaffold.

  • Regioselective Chlorination: Introduction of a chlorine atom at the C5 position of the pyrazole ring.

The overall efficiency of the synthesis is a product of the yields and practicalities of both stages.

Part 1: Efficient Synthesis of the Pyrazole Precursor

The most prevalent and efficient method for the synthesis of 1,4-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a substituted hydrazine. For the synthesis of ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate, a highly efficient route is based on the reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with tert-butylhydrazine.

A closely related synthesis of ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate from ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate and tert-butyl hydrazine hydrochloride has been reported with a respectable yield of 71%.[1] This provides a strong foundation for a similar approach to the non-phenylated analogue.

Method 1: Cyclocondensation Approach

This method involves the reaction of an enamine-dicarbonyl equivalent with tert-butylhydrazine. The reaction proceeds through a nucleophilic attack of the hydrazine on the enamine, followed by cyclization and dehydration to form the stable pyrazole ring.

Reaction Pathway: Cyclocondensation

reagents Ethyl 2-(ethoxymethylene)-3-oxobutanoate + tert-Butylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Reflux in Ethanol product Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate intermediate->product Cyclization & Dehydration

Caption: Cyclocondensation pathway for pyrazole synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate

  • To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in absolute ethanol, add tert-butylhydrazine hydrochloride (1.1 equivalents) and sodium bicarbonate (3 equivalents).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add 1.5 N HCl and stir.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to afford pure ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate.

Expected Efficiency: Based on analogous syntheses, this method is expected to provide the desired pyrazole precursor in a yield of approximately 70-75%.

Part 2: Comparative Analysis of Chlorination Methods

The introduction of a chlorine atom at the C5 position of the pyrazole ring is a critical step. The choice of chlorinating agent and reaction conditions significantly impacts the regioselectivity and overall yield. We will compare three primary methods for this transformation.

Method A: Direct Chlorination with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is a powerful and common chlorinating agent. The reaction likely proceeds via an electrophilic substitution mechanism on the electron-rich pyrazole ring.

Method B: Chlorination with N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide is a milder and often more selective chlorinating agent than sulfuryl chloride.[2] It is widely used for the chlorination of various heterocyclic compounds. The reaction is typically carried out under neutral or slightly acidic conditions.

Method C: Sandmeyer-type Reaction from an Amino Precursor

This method involves the synthesis of an amino-pyrazole precursor, followed by diazotization and subsequent reaction with a chloride source, such as copper(I) chloride. While being a multi-step process, it can offer high regioselectivity. A similar synthesis of methyl 5-chloro-1-methylpyrazole-4-carboxylate from the corresponding 5-amino precursor reported a yield of 82.3% for the chlorination step.[3]

Data Summary: Comparison of Chlorination Methods

MethodChlorinating AgentTypical SolventTemperature (°C)Reported Yield (Analogous Systems)Key AdvantagesPotential Disadvantages
A Sulfuryl Chloride (SO₂Cl₂)Dichloromethane, Chloroform0 - 2560-80%Readily available, potentCan lead to over-chlorination, corrosive byproducts
B N-Chlorosuccinimide (NCS)Acetonitrile, Dichloromethane25 - 8070-90%Milder conditions, often higher regioselectivityHigher cost of reagent
C NaNO₂, CuClAqueous HCl/Acid-5 - 5~82%High regioselectivity, well-establishedMulti-step, requires synthesis of amino precursor

Logical Workflow: Synthesis of the Final Product

cluster_chlorination Chlorination Methods start Ethyl 2-(ethoxymethylene)-3-oxobutanoate + tert-Butylhydrazine precursor Ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate start->precursor Cyclocondensation (Yield: ~71%) method_a Method A: SO₂Cl₂ precursor->method_a method_b Method B: NCS precursor->method_b method_c Method C: Sandmeyer precursor->method_c final_product This compound method_a->final_product Direct Chlorination method_b->final_product Direct Chlorination method_c->final_product Via Amino Precursor

Caption: Overall synthetic workflow and alternative chlorination routes.

In-Depth Analysis and Protocol Recommendations

Method A: Direct Chlorination with Sulfuryl Chloride

Causality behind Experimental Choices: Sulfuryl chloride is a strong electrophile, making it effective for the chlorination of moderately activated aromatic systems like pyrazoles. The reaction is typically performed at low temperatures to control the exothermicity and minimize side reactions.

Self-Validating System: The reaction progress can be monitored by TLC or GC-MS to ensure complete consumption of the starting material and to check for the formation of dichlorinated byproducts. The product can be readily purified by column chromatography.

Detailed Experimental Protocol:

  • Dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method B: Chlorination with N-Chlorosuccinimide (NCS) - Recommended Method

Causality behind Experimental Choices: NCS is a preferred reagent when higher selectivity is required. The N-Cl bond is polarized, allowing for the electrophilic transfer of a chlorine atom. Acetonitrile is a common solvent as it is polar and aprotic, facilitating the reaction without participating in it.

Trustworthiness: This method is generally high-yielding and produces fewer byproducts compared to stronger chlorinating agents. The purification is often more straightforward.

Detailed Experimental Protocol:

  • Dissolve ethyl 1-tert-butyl-1H-pyrazole-4-carboxylate (1 equivalent) in acetonitrile.

  • Add N-chlorosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the final product.

Method C: Sandmeyer-type Reaction

Causality behind Experimental Choices: This indirect method is chosen when direct chlorination is problematic, for instance, due to poor regioselectivity or low yields. The transformation of an amino group into a diazonium salt, followed by its displacement with chloride, is a robust and highly regioselective process.

Authoritative Grounding: The Sandmeyer reaction is a classic and well-documented method in organic synthesis for the introduction of various substituents onto aromatic rings.

Detailed Experimental Protocol (Two Steps):

  • Step 1: Synthesis of Ethyl 5-amino-1-tert-butyl-1H-pyrazole-4-carboxylate: This would typically be achieved by modifying the initial cyclocondensation reaction, for example, by using a cyano-containing precursor.

  • Step 2: Diazotization and Chlorination:

    • Dissolve the amino-pyrazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to -5 to 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with ethyl acetate, wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Conclusion and Recommendations

For the efficient synthesis of this compound, a two-step approach is the most viable. The initial cyclocondensation to form the pyrazole core is a robust and high-yielding reaction.

For the subsequent chlorination step, Method B, using N-Chlorosuccinimide, is recommended as the most efficient and practical approach. It offers a balance of high yield, good regioselectivity, and milder reaction conditions compared to sulfuryl chloride. While the Sandmeyer-type reaction (Method C) can also be highly efficient, it requires the synthesis of an additional intermediate, making it a longer and less atom-economical process for this specific target molecule.

The choice of method will ultimately depend on the specific requirements of the research, including scale, available reagents, and desired purity. However, for general laboratory synthesis, the NCS-mediated chlorination provides a reliable and efficient route to this valuable pyrazole intermediate.

References

  • Fun, H.-K., Quah, C. K., Chandrakantha, B., Isloor, A. M., & Shetty, P. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2228. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. [Link]

  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Universidade de São Paulo. [Link]

  • ethyl 1-tert-butyl-5-cyano-1H-pyrazole-4-carboxylate. ChemSynthesis. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]

  • Applications of N -Chlorosuccinimide in Organic Synthesis. ResearchGate. [Link]

  • ethyl 1H-pyrazole-4-carboxylate. PubChem. [Link]

  • tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. MDPI. [Link]

Sources

A Strategic Guide to Alternatives in Pyrazole-Based Agrochemical Synthesis: A Comparative Analysis Beyond the Archetype

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of synthetic alternatives to the widely used intermediate, ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate. Designed for researchers and scientists in agrochemical development, this document moves beyond rigid templates to offer a logical framework for strategic decision-making in the discovery of next-generation insecticides, fungicides, and herbicides. We will explore the rationale behind seeking alternatives, compare viable molecular scaffolds, and provide actionable experimental data and protocols.

Introduction: The Privileged Pyrazole Scaffold and the Imperative for Innovation

The pyrazole ring is a cornerstone of modern agrochemical design. Its derivatives are central to the efficacy of numerous commercial products, from the ryanodine receptor-modulating insecticides like Chlorantraniliprole to a host of fungicides and herbicides.[1][2][3][4] The specific intermediate, this compound[5], represents an archetypal building block, embodying a substitution pattern that has proven highly effective.

However, the very success of this scaffold necessitates a forward-looking research strategy. The primary drivers for exploring alternatives include:

  • Pest Resistance: The continuous evolution of resistance in target pest populations is a primary threat to crop protection, demanding novel modes of action and chemical structures.[6][7]

  • Intellectual Property (IP) Landscape: A crowded patent landscape requires innovative molecular designs to secure freedom to operate.

  • Performance Optimization: There is a perpetual need to improve biological potency, broaden the activity spectrum, and enhance crop safety profiles.

  • Regulatory and Environmental Standards: The demand for compounds with improved environmental-toxicological profiles is a critical factor in modern agrochemical development.

This guide analyzes two primary strategies for moving beyond the archetypal pyrazole intermediate: Bioisosteric Replacement of the core heterocycle and Scaffold Modification through strategic substituent changes.

Part 1: The Archetype - Deconstructing the this compound Scaffold

Understanding the synthesis and structure-activity relationship (SAR) of the foundational pyrazole scaffold is crucial for designing effective alternatives. The pyrazole core is typically synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9] The substituents are not arbitrary; they are critical for locking the molecule into a bioactive conformation and interacting with the target protein.

  • N1-tert-Butyl Group: This bulky group often serves as a lipophilic anchor and can provide steric shielding, which may enhance metabolic stability.[10] Its replacement or modification is a key area of research.

  • C5-Chloro Group: This electron-withdrawing group significantly influences the electronic properties of the pyrazole ring and can be a key interaction point or a site for metabolic attack.

  • C4-Ester Group: This serves as a versatile chemical handle for elaboration into the final amide, which is often essential for biological activity in insecticides like the diamides.

cluster_0 Archetype Synthesis Logic Start 1,3-Dicarbonyl Precursor Cyclo Cyclocondensation (Knorr Pyrazole Synthesis) Start->Cyclo Hydrazine tert-Butyl Hydrazine Hydrazine->Cyclo Intermediate Pyrazole Core Formed Cyclo->Intermediate Func Functionalization (e.g., Chlorination) Intermediate->Func Product Substituted Pyrazole Ester (e.g., Target Intermediate) Func->Product

Caption: Foundational synthesis logic for the pyrazole scaffold.

Part 2: A Comparative Guide to Strategic Alternatives

The search for novel agrochemicals can be guided by logically structured strategies that build upon the knowledge of the archetypal scaffold.

Strategy 1: Bioisosteric Replacement of the Pyrazole Core

Bioisosterism involves substituting one chemical group or moiety with another that produces a similar biological effect.[11][12] This is a powerful strategy to alter physicochemical properties, escape existing patents, or discover novel interactions with the target protein.

Pyrazole Pyrazole Core Isoxazole Isoxazole Pyrazole->Isoxazole Similar H-bonding, altered electronics Triazole Triazole Pyrazole->Triazole Increased polarity, metabolic stability Thiazole Thiazole Pyrazole->Thiazole Modulates geometry and lipophilicity Oxadiazole 1,2,4-Oxadiazole Pyrazole->Oxadiazole Amide bioisostere, stable linker

Caption: Bioisosteric alternatives to the central pyrazole ring.

  • Isoxazoles & Isoxazolines: These heterocycles are perhaps the most direct bioisosteres of pyrazoles, maintaining a five-membered ring with two heteroatoms.[11] They have been successfully incorporated into highly active insecticides.[7][13] The synthesis often involves a [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene.[14] This approach has yielded compounds with potency comparable to commercial standards.[7]

  • Triazoles: Both 1,2,3- and 1,2,4-triazoles are prevalent in agrochemicals, particularly as fungicides (e.g., azoles) but also in insecticides and herbicides.[15][16] Their synthesis, often via "click chemistry," is robust and high-yielding.[17][18] The additional nitrogen atom generally increases polarity, which can improve systemic movement in plants and alter metabolic pathways.

  • Thiazoles: The incorporation of a thiazole ring has been shown to be a highly effective strategy. Research has demonstrated that linking a thiazole moiety to an N-pyridylpyrazole scaffold can produce insecticides with excellent activity against lepidopteran pests, in some cases matching the performance of commercial standards like indoxacarb.[19][20]

Strategy 2: Scaffold Modification and Pharmacophore Hybridization

Instead of replacing the entire core, this strategy focuses on modifying the substituents on the pyrazole ring or introducing new functional groups to create hybrid molecules. Structure-activity relationship (SAR) studies consistently show that even minor changes to substituents can lead to dramatic shifts in biological activity.[21][22]

A prime example is the derivatization of the pyrazole C5-position. While the archetype uses a carboxylic ester as a precursor to an amide, recent research has successfully replaced this with a thiazole ring, directly linking it to the pyrazole. This "intermediate derivatization method" led to the discovery of novel N-pyridylpyrazole thiazole derivatives with potent insecticidal activity.[19][20] This approach effectively creates a hybrid molecule that combines the features of two distinct pharmacophores.

Part 3: Experimental Protocols and Data Analysis

Theoretical design must be validated by practical synthesis and testing. Below, we provide a representative experimental protocol and a table summarizing comparative performance data from published literature.

Experimental Protocol: Synthesis of a Thiazole-Pyrazole Hybrid Insecticide

This protocol is adapted from published literature for the synthesis of 2-[3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(tert-butyl)thiazole-4-carboxamide, a potent insecticidal agent.[19] It serves as a validated example of the "Scaffold Modification" strategy.

Objective: To synthesize a thiazole-pyrazole hybrid by building a thiazole ring off the pyrazole core, demonstrating an alternative to the standard carboxamide linkage.

Step 1: Synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide

  • To a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (1.0 eq, e.g., 15.0 mmol) in anhydrous tetrahydrofuran (THF, 300 mL), add Lawesson's reagent (0.6 eq, e.g., 9.0 mmol).

  • Heat the reaction mixture to 65 °C and stir for 2 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired thioamide.

Step 2: Hantzsch Thiazole Synthesis and Amidation

  • This step is a conceptual combination of thiazole formation and subsequent amidation as described in the literature for similar structures. A more direct literature route involves reacting the thioamide with ethyl bromopyruvate to form the thiazole ester, followed by hydrolysis and amidation.[19]

  • To a solution of the thioamide from Step 1 (1.0 eq) in a suitable solvent like ethanol, add ethyl bromopyruvate (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours until TLC indicates the formation of the ethyl 2-(pyrazol-5-yl)thiazole-4-carboxylate intermediate.

  • Hydrolyze the resulting ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Couple the carboxylic acid with tert-butylamine (1.2 eq) using a standard peptide coupling agent such as EDCI/HOBt in a solvent like dichloromethane (DCM) to yield the final product.

  • Purify the final compound by column chromatography. The literature reports a 92% yield for a similar final amidation step.[19]

Data Presentation: Comparative Performance of Alternatives

The following table summarizes key performance data for different pyrazole-based scaffolds and their bioisosteric alternatives, compiled from peer-reviewed studies. This allows for an objective comparison of their synthetic accessibility and biological efficacy.

Scaffold TypeExample Compound ClassRepresentative YieldTarget PestBiological Activity (LC₅₀)Reference
Pyrazole (Archetype) Pyrazole Carboxamides~60-90% (multi-step)LepidopteraReference Standard[6][23]
Isoxazole Hybrid Aryl Isoxazoline-Pyrazole75-88%Mythimna separata~4.1 mg/L (Comparable to Fluralaner)[7][13]
Thiazole Hybrid N-Pyridylpyrazole Thiazole92% (final amidation)Plutella xylostella6.75 mg/L (Comparable to Indoxacarb)[19][20]
Triazole Hybrid N-Aryl-Triazole Amide~60-85%Myzus persicae4.67 mg/L (Comparable to Flonicamid)[24]
Oxadiazole Hybrid Pyrazole-Oxadiazole Benzamide~50-70%Mythimna separata70% mortality at 500 mg/L[25]

Conclusion and Future Outlook

The development of novel agrochemicals requires a strategic departure from established scaffolds like this compound. This guide has demonstrated that viable, high-performance alternatives can be rationally designed and synthesized.

  • Bioisosteric replacement with heterocycles such as isoxazoles, triazoles, and thiazoles is a proven strategy for generating novel chemical entities with potent biological activity, often comparable to or exceeding that of commercial standards.

  • Scaffold modification and hybridization , such as the direct incorporation of a thiazole moiety onto the pyrazole core, represents a powerful method for creating unique molecules with desirable insecticidal properties.

Future research should continue to explore underutilized heterocyclic scaffolds and leverage computational chemistry for more predictive bioisostere design. The integration of "green chemistry" principles, such as the use of ultrasound-assisted synthesis for isoxazoles[26], will also be critical in developing sustainable and efficient manufacturing processes for the next generation of crop protection agents.

References

  • Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Molecules. [Online]. Available: [Link]

  • Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry. [Online]. Available: [Link]

  • Method for synthesizing chlorantraniliprole. Patsnap Eureka. [Online]. Available: [Link]

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry. [Online]. Available: [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Online]. Available: [Link]

  • Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. MDPI. [Online]. Available: [Link]

  • Chlorantraniliprole synthesis method. Google Patents. [Online].
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Online]. Available: [Link]

  • Examples of 1H-1,2,4-triazole-based agrochemicals. ResearchGate. [Online]. Available: [Link]

  • Synthesis of chlorantriniliprole. ResearchGate. [Online]. Available: [Link]

  • Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. PubMed. [Online]. Available: [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Online]. Available: [Link]

  • Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. ResearchGate. [Online]. Available: [Link]

  • Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. Journal of Agricultural and Food Chemistry. [Online]. Available: [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. [Online]. Available: [Link]

  • Bioisosteric-Replacement-Driven Lead Optimization of Tyclopyrazoflor. ResearchGate. [Online]. Available: [Link]

  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. PMC - NIH. [Online]. Available: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Online]. Available: [Link]

  • Synthetic routes for pyranopyrazole and their derivatives. ResearchGate. [Online]. Available: [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. ResearchGate. [Online]. Available: [Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC - NIH. [Online]. Available: [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Online]. Available: [Link]

  • Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. Journal of Agricultural and Food Chemistry. [Online]. Available: [Link]

  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. Advanced Agrochem. [Online]. Available: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Online]. Available: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. [Online]. Available: [Link]

  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [Online]. Available: [Link]

  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. ResearchGate. [Online]. Available: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. [Online]. Available: [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Online]. Available: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. ResearchGate. [Online]. Available: [Link]

  • Substituted pyrazole derivatives as insecticides and fungicides. Google Patents. [Online].
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Online]. Available: [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC - NIH. [Online]. Available: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Online]. Available: [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Online]. Available: [Link]

Sources

A Comparative Guide to Pyrazole Derivatives in Drug Discovery: From Bench to Bedside

Author: BenchChem Technical Support Team. Date: January 2026

As a privileged scaffold in medicinal chemistry, the simple five-membered pyrazole ring is a cornerstone of modern drug design.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[3] This has led to the development of pyrazole-containing drugs across a vast spectrum of therapeutic areas, including anti-inflammatory, anti-obesity, and cardiovascular medicine.[2][4][5][6][7]

This guide offers a comparative analysis of key pyrazole-based drugs, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation. We will explore the successes and failures that have shaped our understanding of this remarkable heterocycle, providing researchers with the foundational knowledge to innovate further.

The Pyrazole Core: A Comparative Analysis of Marketed Drugs

The true versatility of the pyrazole scaffold is best understood by comparing derivatives that have achieved clinical significance. Here, we dissect three landmark drugs—Celecoxib, Rimonabant, and Sildenafil—each targeting a distinct physiological pathway, showcasing the chemical adaptability of the pyrazole core.

Celecoxib: The Selective Anti-Inflammatory Agent

Mechanism of Action: Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[8][9] In the inflammatory cascade, arachidonic acid is converted into prostaglandins by two key isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced at sites of inflammation.[9] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, leading to effective pain relief but also a high risk of gastrointestinal ulcers.[10] Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain with a significantly lower risk of these gastric side effects.[9][11]

Structure-Activity Relationship (SAR): Celecoxib's structure as a diaryl-substituted pyrazole is key to its selectivity.[8] It possesses a distinct sulfonamide (-SO2NH2) side chain which binds to a hydrophilic side pocket present in the active site of COX-2, an area that is absent in the COX-1 isoform.[10][11] This structural difference is the molecular basis for its 10-20 times greater selectivity for COX-2 over COX-1.[10]

Therapeutic Application & Performance: Approved for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis, Celecoxib demonstrated the power of targeted drug design.[8][11] However, long-term use has been associated with an increased risk of cardiovascular events, such as heart attack and stroke, a class effect linked to COX-2 inhibition that highlights the complex physiological roles of these enzymes.[10]

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PG_GI Prostaglandins (GI Protection, Platelet Function) COX1->PG_GI PG_Infl Prostaglandins (Pain, Inflammation) COX2->PG_Infl Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition NO Nitric Oxide (NO) (from sexual stimulation) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC GMP 5'-GMP (inactive) cGMP->GMP PDE5 Relax Smooth Muscle Relaxation (Vasodilation) cGMP->Relax PDE5 PDE5 Enzyme Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Mechanism of Sildenafil as a selective PDE5 inhibitor.

Comparative Summary of Pyrazole-Based Drugs

FeatureCelecoxibRimonabant (Withdrawn)Sildenafil
Primary Target Cyclooxygenase-2 (COX-2) [8][9]Cannabinoid-1 (CB1) Receptor [12][13]Phosphodiesterase Type 5 (PDE5) [14][15]
Mechanism of Action Selective Enzyme Inhibition [10][11]Receptor Inverse Agonist/Antagonist [16][17]Selective Enzyme Inhibition [18]
Key SAR Feature Diaryl-pyrazole with a sulfonamide moiety for selectivity [8][10]Substituted phenyls at N1/C5 and carboxamide at C3 [19][20]Pyrazolo[4,3-d]pyrimidin-7-one core optimized for PDE5 active site [14]
Primary Indication Anti-inflammatory (Arthritis, Pain) [8][11]Anti-obesity [12][21]Erectile Dysfunction, Pulmonary Hypertension [14]
Status / Key Limitation Marketed; Cardiovascular risk warning [10]Withdrawn; Severe psychiatric side effects [13][16]Marketed; Cardiovascular precautions required [14]

Experimental Protocols for Evaluating Pyrazole Derivatives

The journey from a synthesized pyrazole derivative to a potential drug candidate is paved with rigorous experimental validation. The following protocols provide a framework for the in vitro and in vivo evaluation of novel pyrazole compounds.

Experimental Workflow: A Roadmap for Pyrazole Drug Discovery

The process follows a logical progression from initial screening to detailed in vivo analysis. This workflow ensures that resources are focused on the most promising candidates.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis Binding Target Binding Assay (e.g., Radioligand Displacement) Synthesis->Binding Enzyme Enzyme Inhibition Assay (Determine IC50) Binding->Enzyme Hit Confirmation Cell Cell-Based Functional Assay (e.g., Cytotoxicity, Signaling) Enzyme->Cell Potency & Selectivity Formulation Formulation Development Cell->Formulation Promising Candidate PK Pharmacokinetic (PK) Studies (ADME in animal model) Formulation->PK Efficacy Efficacy Study (Disease model, e.g., Paw Edema) PK->Efficacy Adequate Exposure Lead Lead Optimization Efficacy->Lead Lead->Synthesis Iterative Design

Caption: A standard workflow for pyrazole derivative drug discovery.

Protocol 1: In Vitro Enzyme Inhibition Assay (Example: COX-2)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against its target enzyme.

  • Objective: To quantify the potency of a pyrazole derivative as a COX-2 inhibitor.

  • Principle: A colorimetric or fluorometric assay measures the peroxidase activity of COX. The inhibition of this activity in the presence of the test compound is proportional to its inhibitory potency.

  • Materials:

    • Human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • N,N,N′,N′-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

    • Test pyrazole compound, Celecoxib (positive control), DMSO (vehicle)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • 96-well microplate and plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test pyrazole derivative and Celecoxib in DMSO. A typical starting concentration is 10 mM.

    • Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of recombinant COX-2 enzyme, and 10 µL of a heme cofactor.

    • Inhibitor Addition: Add 10 µL of the diluted test compound, control, or DMSO vehicle to the appropriate wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: To initiate the reaction, add 10 µL of arachidonic acid substrate and 10 µL of TMPD solution to all wells.

    • Measurement: Immediately measure the absorbance at 590 nm over a period of 5 minutes using a microplate reader. The rate of color development is proportional to the COX-2 activity.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy Model (Example: Carrageenan-Induced Paw Edema)

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound. [22]

  • Objective: To assess the in vivo anti-inflammatory effect of a pyrazole derivative.

  • Principle: Injection of carrageenan into the paw of a rodent induces a localized, acute inflammatory response characterized by swelling (edema). The ability of a pre-administered compound to reduce this swelling indicates its anti-inflammatory potential.

  • Materials:

    • Male Wistar rats or Swiss albino mice (180-220 g)

    • Test pyrazole compound formulated for oral or intraperitoneal administration [23] * Celecoxib (positive control), Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • 1% (w/v) solution of λ-Carrageenan in sterile saline

    • Plebysmometer or digital calipers to measure paw volume/thickness

  • Procedure:

    • Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (Celecoxib), and Test Compound groups (at various doses).

    • Compound Administration: Administer the test compound, Celecoxib, or vehicle to the respective groups via the chosen route (e.g., oral gavage). This is typically done 60 minutes before the carrageenan injection.

    • Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each animal.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

    • Post-Induction Measurements: Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

      • % Inhibition = [(Vc - Vo)control - (Vt - Vo)treated] / (Vc - Vo)control x 100

      • Where Vo is the initial paw volume, Vc is the paw volume of the control group at a given time, and Vt is the paw volume of the treated group at the same time.

      • Statistically compare the treated groups to the vehicle control group (e.g., using ANOVA).

Protocol 3: Formulation for In Vivo Administration of Poorly Soluble Pyrazoles

Many novel pyrazole derivatives exhibit poor aqueous solubility, which is a major hurdle for in vivo testing. [23]This protocol provides a common vehicle for oral or intraperitoneal administration.

  • Objective: To prepare a clear, stable solution or suspension of a hydrophobic pyrazole compound for animal studies.

  • Materials:

    • Pyrazole compound

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween-80 (or Cremophor EL)

    • Sterile saline (0.9% NaCl)

    • Sterile conical tubes, vortex mixer

  • Procedure:

    • Weigh Compound: Accurately weigh the required amount of the pyrazole compound.

    • Initial Solubilization: Dissolve the compound in a minimal volume of DMSO. The final concentration of DMSO in the formulation should ideally be kept below 10% to avoid toxicity. Vortex until fully dissolved. Gentle warming or sonication can assist.

    • Add Co-solvents: Add PEG400 to the DMSO solution. A common ratio is 1:4 (DMSO:PEG400). Vortex thoroughly.

    • Add Surfactant: Add Tween-80 to the mixture. A typical final concentration is 5-10%. This helps maintain the stability of the formulation upon dilution. Vortex until the solution is clear and homogenous.

    • Final Dilution: Slowly add sterile saline to the organic mixture while continuously vortexing to reach the final desired concentration. This final step is critical; adding the aqueous phase too quickly can cause the compound to precipitate. The final formulation is often a microemulsion or a fine suspension.

    • Verification: Visually inspect the final formulation for any precipitation. It should be prepared fresh on the day of the experiment.

Conclusion and Future Outlook

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. From the targeted anti-inflammatory action of Celecoxib to the powerful vasodilatory effects of Sildenafil, pyrazole derivatives have demonstrated immense therapeutic potential. The cautionary tale of Rimonabant further enriches our understanding, emphasizing the critical importance of target selectivity and the systemic effects of modulating widely expressed receptors.

Current research continues to leverage the pyrazole core, particularly in oncology, where numerous pyrazole-containing kinase inhibitors are in clinical development, targeting pathways involved in cell proliferation and survival. [24][25][26]As synthetic methodologies become more advanced and our understanding of disease biology deepens, the versatile pyrazole ring will undoubtedly remain a privileged and highly fruitful scaffold for the next generation of innovative medicines.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. [Link]

  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed. [Link]

  • Celecoxib - Wikipedia. [Link]

  • What is the mechanism of Rimonabant? - Patsnap Synapse. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. [Link]

  • What is Rimonabant used for? - Patsnap Synapse. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. [Link]

  • Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - MDPI. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. [Link]

  • Sildenafil - PubChem. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. [Link]

  • Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed. [Link]

  • Rimonabant - Wikipedia. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - Sci-Hub. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Recent advances in the therapeutic applications of pyrazolines - PMC - PubMed Central. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. [Link]

  • Recent advances in the therapeutic applications of pyrazolines - ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC - PubMed Central. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction | Request PDF - ResearchGate. [Link]

  • Examples of pyrazole-containing drugs and their pharmacological activities. - ResearchGate. [Link]

  • Chemical structure of Sildenafil 134 and Sildenafil analog 135. - ResearchGate. [Link]

  • In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib | Request PDF - ResearchGate. [Link]

  • Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PubMed Central. [Link]

  • Pharmacology of Sildenafil (Viagra) ; Overview, Mechanism of action, Pharmacokinetics, Dosage, Uses, - YouTube. [Link]

  • Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [Link]

  • Exploring the Multifaceted Potential of Sildenafil in Medicine - MDPI. [Link]

  • Pyrazole derivative in preclinical study. | Download Scientific Diagram - ResearchGate. [Link]

Sources

A Comparative Guide to the Herbicidal Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyrazole Scaffold in Modern Herbicide Discovery

In the relentless pursuit of sustainable and effective weed management solutions, the pyrazole scaffold has emerged as a cornerstone in the design of novel herbicides.[1] This five-membered heterocyclic ring system offers a versatile backbone for chemical modification, enabling the development of compounds with diverse mechanisms of action and improved herbicidal profiles.[2] The inherent chemical stability and broad-spectrum biological activity of pyrazole derivatives have propelled them to the forefront of agrochemical research, leading to the discovery of potent inhibitors of critical plant enzymes.[1]

This guide provides an in-depth technical comparison of novel pyrazole-based herbicides, focusing on their distinct modes of action, experimental validation, and performance against established commercial standards. We will delve into the causality behind experimental designs and present robust protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering field-proven insights into the validation and comparative analysis of this promising class of compounds.

Mechanisms of Action: Targeting Key Plant Metabolic Pathways

Novel pyrazole herbicides have been ingeniously designed to inhibit several key enzymes essential for plant growth and development. This targeted approach not only enhances efficacy but also offers potential solutions to the growing challenge of herbicide resistance. The primary mechanisms of action for the pyrazole compounds discussed in this guide are the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), and transketolase.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

HPPD is a vital enzyme in the tyrosine catabolism pathway, responsible for the conversion of 4-hydroxyphenylpyruvate to homogentisate.[1] The inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols, which are crucial for carotenoid production and protecting chlorophyll from photo-oxidation.[1] This leads to the characteristic bleaching symptoms in susceptible weeds, followed by necrosis and death.[3] Several novel pyrazole derivatives have demonstrated potent HPPD inhibition, often outperforming commercial standards like mesotrione and topramezone.[3][4]

HPPD_Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD Substrate Homogentisate Homogentisate HPPD->Homogentisate Catalyzes Pyrazole_HPPD Novel Pyrazole HPPD Inhibitor Pyrazole_HPPD->HPPD Inhibits Plastoquinone Plastoquinone & Tocopherol Biosynthesis Homogentisate->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Essential for Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Bleaching & Necrosis Chlorophyll->Bleaching Photo-oxidation

Figure 1: Mechanism of HPPD Inhibition by Pyrazole Herbicides.
Acetolactate Synthase (ALS) Inhibition

Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5][6] As these amino acids are essential for protein synthesis and plant growth, inhibition of ALS leads to a rapid cessation of cell division and, ultimately, plant death.[5] Pyrazole-containing sulfonylurea herbicides are a well-established class of ALS inhibitors, and novel derivatives continue to be developed with improved efficacy and selectivity.[2]

ALS_Inhibition Pyruvate Pyruvate ALS ALS Enzyme Pyruvate->ALS Substrate Acetolactate α-Acetolactate ALS->Acetolactate Catalyzes Pyrazole_ALS Novel Pyrazole ALS Inhibitor Pyrazole_ALS->ALS Inhibits BCAAs Branched-Chain Amino Acids (Val, Leu, Ile) Acetolactate->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Essential for Growth_Inhibition Growth Inhibition & Plant Death Protein_Synthesis->Growth_Inhibition Disruption of

Figure 2: Mechanism of ALS Inhibition by Pyrazole Herbicides.
Protoporphyrinogen Oxidase (PPO) Inhibition

Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathways, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, when exposed to light and oxygen, generates highly reactive singlet oxygen species.[8] These reactive oxygen species cause rapid lipid peroxidation and membrane damage, resulting in cellular leakage and swift necrotic symptoms on treated foliage.[7] Phenylpyrazole herbicides are a recognized class of PPO inhibitors.[7]

PPO_Inhibition Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Substrate Singlet_Oxygen Singlet Oxygen (¹O₂) Production Protoporphyrinogen_IX->Singlet_Oxygen Accumulation & Photo-oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Pyrazole_PPO Novel Pyrazole PPO Inhibitor Pyrazole_PPO->PPO Inhibits Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Necrosis Rapid Necrosis Lipid_Peroxidation->Necrosis

Figure 3: Mechanism of PPO Inhibition by Pyrazole Herbicides.
Transketolase Inhibition

Transketolase is a critical enzyme in the pentose phosphate pathway and the Calvin cycle, playing a vital role in carbon fixation and the production of precursors for aromatic amino acids and nucleotides.[9] Inhibition of transketolase disrupts these fundamental metabolic processes, leading to a broad-spectrum herbicidal effect.[9] Pyrazole amide derivatives have been identified as a novel class of transketolase inhibitors, representing a promising new mode of action for herbicide development.[10][11]

Transketolase_Inhibition Pentose_Phosphate_Pathway Pentose Phosphate Pathway Transketolase Transketolase Enzyme Pentose_Phosphate_Pathway->Transketolase Calvin_Cycle Calvin Cycle Calvin_Cycle->Transketolase Carbon_Fixation Carbon Fixation Transketolase->Carbon_Fixation Disruption of Biosynthesis_Precursors Biosynthesis of Nucleotides & Aromatic Amino Acids Transketolase->Biosynthesis_Precursors Disruption of Pyrazole_TK Novel Pyrazole Transketolase Inhibitor Pyrazole_TK->Transketolase Inhibits Metabolic_Disruption Metabolic Disruption & Growth Inhibition Carbon_Fixation->Metabolic_Disruption Biosynthesis_Precursors->Metabolic_Disruption

Figure 4: Mechanism of Transketolase Inhibition by Pyrazole Herbicides.

Experimental Validation Protocols

The validation of herbicidal activity is a multi-step process encompassing both in vitro enzyme assays to confirm the mechanism of action and in vivo whole-plant bioassays to assess real-world efficacy. The following protocols are provided as a comprehensive guide for the robust evaluation of novel pyrazole herbicides.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Enzyme_Assay Enzyme Inhibition Assay (e.g., HPPD, ALS, PPO, TK) IC50 IC50 Determination Enzyme_Assay->IC50 Data Analysis SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Pre_Emergence Pre-Emergence Bioassay Efficacy_Data Efficacy Data Collection (% Inhibition, GR50) Pre_Emergence->Efficacy_Data Post_Emergence Post-Emergence Bioassay Post_Emergence->Efficacy_Data Dose_Response Dose-Response Studies Dose_Response->Efficacy_Data Efficacy_Data->SAR Synthesis Novel Pyrazole Compound Synthesis Synthesis->Enzyme_Assay Synthesis->Pre_Emergence Synthesis->Post_Emergence Lead_Optimization Lead Optimization SAR->Lead_Optimization

Figure 5: General Experimental Workflow for Herbicide Validation.
In Vitro Enzyme Inhibition Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel pyrazole compound against the HPPD enzyme.

  • Principle: This assay measures the activity of HPPD by monitoring the formation of maleylacetoacetate, a downstream product of the enzymatic reaction, which absorbs light at 318 nm.[12][13]

  • Materials:

    • Recombinant HPPD enzyme

    • Assay Buffer (e.g., 50 mM Bis-Tris propane, pH 7.0)

    • Substrate: 4-hydroxyphenylpyruvate (HPP)

    • Cofactors: Ascorbate, Catalase, FeSO₄

    • Test compound dissolved in DMSO

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, cofactor solution, and the test compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add the HPPD enzyme solution to all wells except the no-enzyme control.

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

    • Initiate the reaction by adding the HPP substrate to all wells.

    • Immediately measure the increase in absorbance at 318 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Objective: To determine the IC50 of a novel pyrazole compound against the ALS enzyme.

  • Principle: This assay quantifies ALS activity by measuring the formation of acetolactate, which is converted to acetoin. Acetoin then reacts with creatine and α-naphthol to produce a colored product that can be measured at 525 nm.[5]

  • Materials:

    • Crude or purified ALS enzyme extract

    • Enzyme Extraction Buffer

    • Assay Buffer

    • Substrate: Sodium Pyruvate

    • Cofactors: MgCl₂, Thiamine pyrophosphate (TPP), FAD

    • Test compound dissolved in a suitable solvent

    • Stop Solution: 6 N H₂SO₄

    • Color Reagent A: 0.5% (w/v) creatine

    • Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, cofactors, enzyme extract, and test compound dilutions.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Start the reaction by adding the pyruvate substrate.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding the Stop Solution and incubate at 60°C for 15 minutes to convert acetolactate to acetoin.[5]

    • Add Color Reagent A followed by Color Reagent B to each well.

    • Incubate at 60°C for 15 minutes for color development.[5]

    • Measure the absorbance at 525 nm.

    • Calculate the percent inhibition and determine the IC50 value as described for the HPPD assay.

  • Objective: To determine the IC50 of a novel pyrazole compound against the PPO enzyme.

  • Principle: This assay measures the fluorescence of protoporphyrin IX, the product of the PPO-catalyzed oxidation of the non-fluorescent substrate protoporphyrinogen IX.

  • Materials:

    • Mitochondrial or chloroplast fraction containing PPO enzyme

    • Assay Buffer

    • Substrate: Protoporphyrinogen IX (freshly prepared)

    • Test compound

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, enzyme preparation, and test compound dilutions.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate.

    • Measure the increase in fluorescence (excitation ~405 nm, emission ~630 nm) over time.

    • Calculate the reaction rates and determine the percent inhibition and IC50 value.

  • Objective: To determine the IC50 of a novel pyrazole compound against the transketolase enzyme.

  • Principle: The activity of transketolase is measured by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH by α-glycerophosphate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.[10]

  • Materials:

    • Purified transketolase enzyme

    • Substrates: D-xylulose-5-phosphate and D-ribose-5-phosphate

    • Coupling enzymes: triosephosphate isomerase and α-glycerophosphate dehydrogenase

    • NADH

    • Assay Buffer

    • Test compound

    • 96-well UV-transparent microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, coupling enzymes, NADH, and test compound dilutions.

    • Initiate the reaction by adding the transketolase enzyme and its substrates.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the reaction rates and determine the percent inhibition and IC50 value.

In Vivo Whole-Plant Bioassays
  • Objective: To evaluate the herbicidal efficacy of a novel pyrazole compound when applied to the soil before weed emergence.

  • Materials:

    • Pots or trays filled with a standardized soil mix

    • Seeds of various weed species (e.g., monocots and dicots)

    • Test compound formulated for spraying

    • Commercial standard herbicide

    • Untreated control

    • Greenhouse or controlled environment chamber

    • Calibrated sprayer

  • Procedure:

    • Fill pots with soil and sow a predetermined number of seeds of each weed species at a uniform depth.

    • Apply the test compound and commercial standard at various rates to the soil surface using a calibrated sprayer. Include an untreated control.

    • Place the pots in a greenhouse under optimal growing conditions (light, temperature, humidity).

    • Water the pots as needed, typically by sub-irrigation to avoid disturbing the treated soil surface.

    • After a specified period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) compared to the untreated control.

    • For a more quantitative assessment, count the number of emerged seedlings and/or harvest the above-ground biomass and measure the fresh or dry weight.

    • Calculate the percent inhibition or growth reduction for each treatment.

  • Objective: To evaluate the herbicidal efficacy of a novel pyrazole compound when applied to emerged weeds.

  • Procedure:

    • Sow weed seeds in pots and grow them in a greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves).

    • Apply the test compound and commercial standard at various rates to the foliage of the weeds using a calibrated sprayer.

    • Return the pots to the greenhouse.

    • After a specified period (e.g., 14-21 days), assess the herbicidal efficacy as described for the pre-emergence assay.

Comparative Performance of Novel Pyrazole Herbicides

The following tables summarize the herbicidal activity of selected novel pyrazole compounds from recent literature, with comparisons to commercial standards where available.

Table 1: Post-Emergence Herbicidal Activity of Novel HPPD-Inhibiting Pyrazole Derivatives [3][4]

CompoundTarget WeedInhibition (%) at 150 g a.i./haCommercial HerbicideInhibition (%) at 150 g a.i./ha
Z5 Echinochloa crusgalli>90Topramezone~80
Setaria viridis>90Mesotrione~85
Z15 Abutilon theophrasti>95Topramezone~90
Amaranthus retroflexus>95Mesotrione~92
Z21 Echinochloa crusgalli~90Topramezone~80
Digitaria sanguinalis>90Mesotrione~88

Table 2: Pre-Emergence Herbicidal Activity of a Novel HPPD-Inhibiting Pyrazole Derivative [3]

CompoundTarget WeedRoot Inhibition (%)Commercial HerbicideRoot Inhibition (%)
Z21 Echinochloa crusgalli69.6Topramezone53.0
Mesotrione41.7

Table 3: Post-Emergence Herbicidal Activity of Novel Phenylpyridine-Containing Pyrazole Derivatives [14]

CompoundTarget WeedInhibition (%) at 150 g a.i./hm²Commercial HerbicideInhibition (%) at 150 g a.i./hm²
6a Digitaria sanguinalis50-60Pyroxasulfone<50
Abutilon theophrasti50-60Pyroxasulfone<50
6c Setaria viridis50PyroxasulfoneSlightly lower than 50

Table 4: In Vitro Inhibitory Activity of Novel Pyrazole Derivatives [3][4]

CompoundTarget EnzymeIC50 (µM)Commercial HerbicideIC50 (µM)
Z9 AtHPPD0.05Topramezone1.33
Mesotrione1.76

Structure-Activity Relationship (SAR) Insights

The herbicidal activity of pyrazole compounds is significantly influenced by the nature and position of substituents on the pyrazole ring and its appended moieties.[2][15]

  • Substituents on the Pyrazole Ring: The introduction of bulky groups at certain positions can lead to steric hindrance within the enzyme's active site, thereby reducing herbicidal efficacy.[2] Conversely, the strategic placement of electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, can enhance activity.[2]

  • N1-Substituent: The group attached to the N1 position of the pyrazole ring plays a crucial role in determining the mode of action and selectivity. For instance, in many HPPD inhibitors, this position is occupied by a substituted phenyl ring that engages in key interactions within the enzyme's active site.

  • Aroyl Group at C4: In aroylpyrazole HPPD inhibitors, modifications to the aroyl moiety significantly impact herbicidal potency. Electron-withdrawing substituents on the phenyl ring of the aroyl group generally enhance activity.

  • Prodrug Strategies: The conversion of a hydroxyl group on the pyrazole ring to an ether or ester can create a prodrug that is metabolized in the plant to the active herbicidal compound. This approach can improve uptake, translocation, and overall efficacy.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel herbicides with diverse and potent mechanisms of action. The compounds highlighted in this guide demonstrate the significant potential of this chemical class to address the ongoing challenges in weed management, including the evolution of herbicide resistance. The provided experimental protocols offer a robust framework for the validation and comparative analysis of new pyrazole-based herbicide candidates. A thorough understanding of their mechanisms of action, coupled with detailed structure-activity relationship studies, will be paramount in the development of the next generation of effective and sustainable weed control solutions.

References

  • American Chemical Society. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Washington State University. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • Bio-protocol. (2018). AtHPPD inhibition bioassay in Vitro. [Link]

  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]

  • ResearchGate. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]

  • ResearchGate. (2025). Technical Tips for in vitro ALS Assay with The Herbicide Pyribenzoxim. [Link]

  • Cambridge University Press & Assessment. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. [Link]

  • ResearchGate. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • Semantic Scholar. (n.d.). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Frontiers. (n.d.). A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides. [Link]

  • Frontiers. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]

  • National Institutes of Health. (2018). Combination of Virtual Screening Protocol by in Silico toward the Discovery of Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • Taylor & Francis Online. (n.d.). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. [Link]

  • University of Maryland Extension. (n.d.). Conducting a Bioassay for Herbicide Residues When is a bioassay warranted?. [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • MDPI. (n.d.). Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand. [Link]

  • ResearchGate. (n.d.). Computational protocol of discovering new HPPD inhibitors. [Link]

  • Leaf, Root & Fruit. (2024). How to Conduct a Bioassay to Test for Herbicide Contamination. [Link]

  • MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. [Link]

  • National Institutes of Health. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. [Link]

  • MDPI. (n.d.). Post-Emergence Herbicides for Effective Weed Management, Enhanced Wheat Productivity, Profitability and Quality in North-Western Himalayas: A 'Participatory-Mode' Technology Development and Dissemination. [Link]

  • ResearchGate. (2025). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. [Link]

  • Agriculture and Horticulture Development Board. (n.d.). Final Trial Report. [Link]

  • National Institutes of Health. (n.d.). Structure-Based Discovery and Synthesis of Potential Transketolase Inhibitors. [Link]

  • University of Nebraska–Lincoln. (n.d.). Lecture Inhibition of Protoporphyrinogen Oxidase. [Link]

  • PubMed. (2008). Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors. [Link]

  • University of California, Davis. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. [Link]

  • University of Colorado Boulder. (n.d.). Synthesis, in vitro and in vivo activity of thiamine antagonist transketolase inhibitors. [Link]

  • Cambridge University Press & Assessment. (n.d.). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. [Link]

  • National Institutes of Health. (2022). Structural basis of resistance to herbicides that target acetohydroxyacid synthase. [Link]

Sources

The Pyrazole Carboxylate Core: A Comparative Guide to Unlocking Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug and agrochemical development, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry. Its remarkable versatility and synthetic tractability have led to its incorporation into a multitude of biologically active agents. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of substituted pyrazole carboxylates and their carboxamide isosteres. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between specific structural modifications and their resultant biological activities, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Privileged Scaffold: Understanding the Pyrazole Carboxylate Core

The 1H-pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. This arrangement confers unique physicochemical properties. The N1 position offers a site for substitution that can modulate lipophilicity and introduce vectors for interaction with biological targets, while the N2 nitrogen acts as a hydrogen bond acceptor. The carboxylate group, typically at the C4 or C5 position, or its bioisosteric carboxamide equivalent, is a critical pharmacophore, often engaging in crucial hydrogen bonding or ionic interactions within enzyme active sites or receptor binding pockets.[1][2] The strategic placement of various substituents on the carbon atoms of the pyrazole ring (C3, C4, and C5) allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties.

Decoding the Structure-Activity Relationship: A Positional Analysis

The biological activity of pyrazole carboxylate derivatives is profoundly influenced by the nature and placement of substituents. The following sections compare how modifications at each position of the scaffold dictate efficacy and selectivity against different biological targets.

The N1-Substituent: Modulator of Potency and Selectivity

The N1 position of the pyrazole ring is frequently substituted, most commonly with aryl or alkyl groups. This substituent often occupies a hydrophobic pocket in the target protein, and its modification can dramatically alter potency and selectivity.

  • As Kinase Inhibitors: In the context of kinase inhibition, the N1-substituent is pivotal. For instance, in a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides designed as Aurora A kinase inhibitors, bulky, electron-withdrawing groups at this position were found to be favorable for inhibitory activity.[3] This suggests that the N1-phenyl ring engages in significant interactions within the kinase's active site.

  • As Fungicides (SDHIs): Many modern fungicides are pyrazole-4-carboxamides that act as succinate dehydrogenase inhibitors (SDHIs). In this class, the N1 position is typically occupied by a methyl or difluoromethyl group. The choice of this small alkyl group is critical for fitting into the ubiquinone-binding (Qp) site of the SDH enzyme complex.

The C3 and C5 Positions: Gatekeepers of Selectivity and Potency

Substituents at the C3 and C5 positions of the pyrazole ring often project into different regions of a binding site, allowing for the modulation of selectivity and potency.

  • As Kinase Inhibitors: In the development of inhibitors for c-Jun N-terminal kinase (JNK), a diverse range of heterocyclic groups at the C3 position of the pyrazole ring have been explored.[4] The SAR studies on aminopyrazole-based JNK3 inhibitors revealed that modifications at the C3 position, particularly with different amide moieties, significantly impacted both potency and isoform selectivity against JNK1.[1]

  • As Antimicrobial Agents: For antitubercular 3,5-diaryl-1H-pyrazoles, the nature of the aryl groups at both C3 and C5 positions is critical for inhibiting the arylamine N-acetyltransferase, an enzyme essential for Mycobacterium tuberculosis.[5]

  • As Fungicides: In isoxazolol pyrazole carboxylates, substituting a methyl group at the C3 position with a trifluoromethyl group resulted in a significant decrease in antifungal activity against Rhizoctonia solani.[6] This highlights the sensitivity of the target enzyme to electronic and steric changes at this position.

The C4-Position and the Carboxamide Moiety: The Anchor

The C4 position is often where the critical carboxamide linkage is found, particularly in the widely successful class of SDHI fungicides. This group acts as a hydrogen-bonding anchor, securing the inhibitor within the enzyme's active site.

  • As SDHI Fungicides: The carboxamide group in pyrazole-4-carboxamides is essential for their mechanism of action. It forms crucial hydrogen bonds with key amino acid residues (like Tryptophan and Serine) in the SDH enzyme.[7] The SAR for this class is heavily dependent on the substituent attached to the carboxamide nitrogen. Typically, a substituted phenyl ring is required for high potency. For example, compounds TM-2 and TM-8, with substituted phenyl groups on the carboxamide, showed excellent fungicidal activity against corn rust, significantly higher than commercial fungicides.[7]

  • As JNK Inhibitors: The conversion of a pyrazole carboxylic acid to various amides is a common strategy in the development of JNK inhibitors. Several studies have shown that diverse heterocyclic compounds bearing an amide group exhibit potent JNK-1 inhibitory activity.[4]

Comparative Data Summary

The following tables summarize the quantitative SAR data for representative substituted pyrazole carboxylates/carboxamides against different biological targets.

Table 1: Pyrazole Carboxamides as Kinase Inhibitors

Compound IDTarget KinaseN1-SubstituentC3-SubstituentC4-SubstituentN-Amide SubstituentIC50 (µM)Reference
8c JNK3HNH2CONH-(4-methylpyridin-3-yl)Phenyl<0.05[1]
22b JNK3HNH2CONH-(2-methylpyridin-3-yl)Phenyl0.18[1]
Compound 9c JNK-1PhenylCH3CONH-(4-chlorophenyl)-<10[4]
Compound 10a JNK-1PhenylCH3CONH-(2,4-dichlorophenyl)-<10[4]
Lead Compound Aurora APhenylPhenylCONH-R1R2Varies[3]

Table 2: Pyrazole Carboxamides as SDHI Fungicides

Compound IDFungal SpeciesN1-SubstituentC3-SubstituentN-Amide SubstituentEC50 (mg/L)Reference
TM-2 Corn Rust (Puccinia sorghi)CH3CF32-(trifluoromethyl)phenylExcellent Activity[7]
TM-8 Corn Rust (Puccinia sorghi)CH3CF32-(1,3-dimethylbutyl)phenylExcellent Activity[7]
Fluxapyroxad Corn Rust (Puccinia sorghi)CH3CF33'-(difluoromethyl)-1'-methyl-[1,1'-biphenyl]-2-ylCommercial Standard[7]
7ai Rhizoctonia solaniHCH3Isoxazolol (ester)0.37[6]
7bk Rhizoctonia solaniHCF3Isoxazolol (ester)28.88[6]

Experimental Validation: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the SAR data presented, this section provides detailed, step-by-step protocols for the key biological assays used to evaluate these compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay is a robust method for quantifying the inhibitory potential of compounds against a specific kinase by measuring ADP production.

Principle: Kinase activity is directly proportional to the amount of ADP produced. A proprietary reagent is used to convert the ADP to ATP, which then drives a luciferase-catalyzed reaction to produce a luminescent signal.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

  • Add 2.5 µL of the target kinase (e.g., Aurora A, JNK1) in an appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.

  • Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This is the gold standard for determining the antimicrobial efficacy of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, suspend 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well. Add 50 µL of a 2x working stock of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.

  • Inoculation: Inoculate each well (except for a sterility control) with 50 µL of the standardized bacterial inoculum, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear (no visible growth).

Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)

This assay measures the activity of SDH, a key enzyme in the mitochondrial electron transport chain and the target for many pyrazole carboxamide fungicides.

Principle: SDH activity is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Protocol:

  • Sample Preparation: Homogenize tissue or cells, or use isolated mitochondria, in an ice-cold SDH Assay Buffer. Centrifuge to pellet debris and use the supernatant for the assay.

  • Reaction Setup: In a 96-well plate, add the sample (e.g., 5-50 µL) to duplicate wells. Adjust the final volume to 50 µL with SDH Assay Buffer.

  • Reaction Mix Preparation: Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix (containing succinate), and the SDH Probe (DCPIP).

  • Initiate Reaction: Add 50 µL of the reaction mix to each sample well.

  • Kinetic Measurement: Immediately measure the absorbance at 600 nm at 25°C in kinetic mode. Continue to measure the absorbance every 5 minutes for 10-30 minutes.

  • Data Analysis: The rate of decrease in absorbance at 600 nm is proportional to the SDH activity. Calculate the activity based on the change in absorbance over time in the linear range of the reaction. To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the pyrazole carboxamide compound.

Visualizing the Mechanism: Pathways and Workflows

To better understand the context in which these compounds operate and the methods used to evaluate them, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a standard experimental workflow.

The Aurora Kinase Signaling Pathway

Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers.[8] Pyrazole-based compounds have been developed as potent inhibitors of this pathway.[9]

Aurora_Kinase_Pathway G2_M G2/M Transition AuroraA Aurora A Kinase G2_M->AuroraA activates Centrosome Centrosome Maturation Spindle Bipolar Spindle Assembly Apoptosis Apoptosis / Cell Cycle Arrest Spindle->Apoptosis Inhibition leads to AuroraA->Centrosome AuroraA->Spindle Cytokinesis Cytokinesis AuroraB Aurora B Kinase AuroraB->Cytokinesis Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Chromosome->AuroraB activates Inhibitor Pyrazole Carboxamide Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Role of Aurora Kinases in Mitosis and Inhibition by Pyrazole Derivatives.

Experimental Workflow for MIC Determination

The broth microdilution method is a systematic process for evaluating antimicrobial potency. The workflow ensures consistency and reliability of the results.

MIC_Workflow start Start prep_culture Prepare Bacterial Culture 18-24h fresh plate start->prep_culture prep_inoculum Standardize Inoculum 0.5 McFarland standard prep_culture->prep_inoculum inoculate Inoculate Plate Final conc. ~5x10^5 CFU/mL prep_inoculum->inoculate prep_compound Prepare Compound Stock Serial Dilutions plate_setup Set up 96-Well Plate Add broth & compound dilutions prep_compound->plate_setup plate_setup->inoculate incubate Incubate 35°C for 16-20 hours inoculate->incubate read_results Read Results Visual inspection for turbidity incubate->read_results determine_mic Determine MIC Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Broth Microdilution MIC Testing.

Conclusion and Future Outlook

The substituted pyrazole carboxylate scaffold is a testament to the power of medicinal chemistry in generating diverse and potent bioactive molecules. As this guide has demonstrated, a systematic, comparative approach to SAR reveals clear patterns: N1-substituents are key for modulating pharmacokinetic properties and fitting into hydrophobic pockets; C3 and C5 substituents fine-tune selectivity and potency; and the C4-carboxamide moiety often serves as an indispensable anchor.

The future of pyrazole-based drug and agrochemical discovery will undoubtedly rely on a deeper understanding of these relationships, augmented by computational modeling and the exploration of novel substitution patterns. The experimental protocols and comparative data provided herein serve as a foundational resource for researchers aiming to rationally design the next generation of pyrazole carboxylate derivatives, optimizing their performance against an ever-evolving landscape of biological targets.

References

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Retrieved from [Link]

  • Gande, A., et al. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry, 22(21), 6209-19. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of JNK signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Aurora kinases: pathways and functions. Retrieved from [Link]

  • Bio-Rad. (n.d.). Signal transduction - JNK pathway Pathway Map. Retrieved from [Link]

  • Weston, C. R., & Davis, R. J. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology, 19(2), 142-149. Retrieved from [Link]

  • Taylor & Francis Online. (2018). QSAR studies on pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors. Journal of Biomolecular Structure and Dynamics, 36(6), 1465-1476. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved from [Link]

  • PubMed. (2010). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3614-3617. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]

  • RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 263-277. Retrieved from [Link]

  • SciSpace. (n.d.). Aurora kinases: structure, functions and their association with cancer. Retrieved from [Link]

  • PubMed. (2012). Synthesis and SAR Studies of imidazo-[1,2-a]-pyrazine Aurora Kinase Inhibitors With Improved Off-Target Kinase Selectivity. Bioorganic & Medicinal Chemistry Letters, 22(10), 3544-9. Retrieved from [Link]

  • ACS Publications. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 57(15), 6487-6505. Retrieved from [Link]

  • Wiley Online Library. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical Biology & Drug Design, 98(1), 73-93. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Advances, 13(15), 10143-10156. Retrieved from [Link]

  • PubMed. (2008). Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. Bioorganic & Medicinal Chemistry Letters, 18(5), 1623-7. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(19), 6825. Retrieved from [Link]

  • PubMed. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry, 67(26), 9200-9. Retrieved from [Link]

  • PubMed Central. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4397. Retrieved from [Link]

  • PubMed. (2013). Design, synthesis and structure-activity relationships of 3,5-diaryl-1H-pyrazoles as inhibitors of arylamine N-acetyltransferase. Bioorganic & Medicinal Chemistry Letters, 23(9), 2791-5. Retrieved from [Link]

  • ResearchGate. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of Pyrazoline derivatives (3a–3b). Retrieved from [Link]

  • PubMed. (2024). Synthesis of Novel Propionamide-Methylpyrazole Carboxylates as Herbicidal Candidates. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutics. The selection of a synthetic route to this valuable heterocycle is a critical decision, with profound implications for the overall cost, efficiency, and environmental impact of a research or development program. This guide provides an in-depth, comparative analysis of the most common pyrazole synthesis methodologies, moving beyond simple procedural descriptions to offer a holistic view of their cost-effectiveness. Herein, we will dissect the nuances of classical and modern synthetic strategies, supported by experimental data and field-proven insights, to empower you to make the most informed decisions for your specific needs.

The Enduring Legacy and Economic Realities of the Knorr Pyrazole Synthesis

First reported in 1883, the Knorr pyrazole synthesis remains a workhorse in organic chemistry, prized for its simplicity and the use of readily available starting materials.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic or basic conditions.[2][3]

Causality Behind Experimental Choices in the Knorr Synthesis

The choice of a 1,3-dicarbonyl compound, such as the inexpensive and widely available ethyl acetoacetate, is a primary driver of the cost-effectiveness of this method.[4][5][6][7] The reaction is often carried out in common, low-cost solvents like ethanol. The use of a catalytic amount of a simple acid or base further contributes to the economic appeal of this route.[8]

However, a significant drawback arises when using unsymmetrical 1,3-dicarbonyls, which can lead to the formation of regioisomeric mixtures.[1] This lack of regioselectivity necessitates often challenging and costly purification steps to isolate the desired isomer.[9]

Workflow for the Knorr Pyrazole Synthesis

Caption: Workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole
  • In a round-bottom flask, dissolve acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the stirred solution.

  • Add a catalytic amount of glacial acetic acid (0.1 mL).

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure 3,5-dimethylpyrazole.

The Rise of Modern Methods: A Cost-Benefit Analysis

In recent decades, a host of modern synthetic strategies have emerged, offering potential advantages in terms of efficiency, selectivity, and environmental friendliness. These include 1,3-dipolar cycloadditions, multicomponent reactions, and microwave-assisted syntheses.

1,3-Dipolar Cycloaddition: Precision at a Potential Price

The Huisgen 1,3-dipolar cycloaddition offers a highly regioselective route to pyrazoles, often avoiding the isomeric mixture issues of the Knorr synthesis.[4][5][10] This reaction typically involves the [3+2] cycloaddition of a nitrile imine (often generated in situ from a hydrazonoyl halide) with an alkyne or an alkyne surrogate like a bromoalkene.[5][11]

While the high regioselectivity can significantly reduce purification costs, the starting materials, such as hydrazonoyl chlorides and specialized alkynes, can be more expensive and less readily available than the simple precursors used in the Knorr synthesis.[11] For example, α-bromocinnamaldehyde, an alkyne surrogate, is more costly than ethyl acetoacetate.[12][13][14][15][16]

Multicomponent Reactions (MCRs): The All-in-One Advantage

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single pot to form a complex product, embodying the principles of atom and step economy.[6][17] This approach minimizes waste, reduces reaction time, and simplifies purification, as intermediate isolation steps are eliminated.[18]

The cost-effectiveness of MCRs is highly dependent on the price and availability of the starting materials. While some MCRs utilize simple and inexpensive building blocks, others may require more complex and costly reagents. However, the savings in terms of processing time, energy, and waste reduction can often offset higher initial reagent costs, particularly at an industrial scale.[1][19]

Microwave-Assisted Synthesis: Accelerating Reactions and Saving Energy

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a tool to dramatically reduce reaction times, often from hours to minutes.[17] This rapid heating can lead to higher yields and cleaner reaction profiles. From a cost perspective, the primary benefit of MAOS is the potential for significant energy savings, especially for shorter reactions. However, the initial capital investment for a microwave reactor can be a consideration for some laboratories.

Quantitative Comparison of Pyrazole Synthesis Routes

To provide a clear, data-driven comparison, the following tables summarize key cost-effectiveness metrics for the different synthetic routes.

Table 1: Reagent and Purification Cost Comparison
Synthesis RouteKey Starting MaterialsRepresentative Reagent CostPurification Challenge & Estimated Cost
Knorr Synthesis 1,3-Dicarbonyls (e.g., ethyl acetoacetate), HydrazinesLowHigh (for regioisomers). Requires significant solvent and silica gel for chromatography (e.g., 50-100g silica per 1g crude product).[8][20][21]
1,3-Dipolar Cycloaddition Hydrazonoyl halides, Alkynes/Alkyne surrogates (e.g., α-bromocinnamaldehyde)Moderate to HighLow to Moderate (high regioselectivity).
Multicomponent Reactions Varies (e.g., aldehydes, malononitrile, hydrazines)Low to ModerateLow (often simple filtration and recrystallization).
Table 2: Yield, Atom Economy, and Energy Consumption
Synthesis RouteTypical Yield RangeAtom EconomyEnergy Consumption
Knorr Synthesis 70-95%[11]ModerateModerate (conventional heating).
1,3-Dipolar Cycloaddition 70-86%[11]HighLow to Moderate.
Multicomponent Reactions Good to Excellent[11]Very HighLow (often shorter reaction times).
Atom Economy: A Deeper Dive

Atom economy is a crucial metric for evaluating the "greenness" and efficiency of a chemical reaction. It is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

Let's consider the synthesis of a simple pyrazole, 3,5-dimethylpyrazole, via the Knorr synthesis:

C₅H₈O₂ (acetylacetone) + N₂H₄ (hydrazine) → C₅H₈N₂ (3,5-dimethylpyrazole) + 2H₂O

  • Molecular Weight of 3,5-dimethylpyrazole: 96.13 g/mol

  • Molecular Weight of Acetylacetone: 100.12 g/mol

  • Molecular Weight of Hydrazine: 32.05 g/mol

Atom Economy = (96.13 / (100.12 + 32.05)) x 100% = 72.7%

In contrast, a hypothetical [3+2] cycloaddition of propyne with diazomethane would have a 100% atom economy as all atoms from the reactants are incorporated into the product.

Industrial Scale-Up: From the Lab to Manufacturing

The cost-effectiveness of a synthetic route can change dramatically upon scale-up. While a particular route may be feasible and economical on a gram scale in the laboratory, unforeseen challenges can arise during the transition to kilogram or ton-scale production.

Challenges in Scaling Up Pyrazole Synthesis
  • Exothermic Reactions: The condensation reactions in the Knorr synthesis can be highly exothermic, requiring careful thermal management to prevent runaway reactions.

  • Handling of Hazardous Reagents: The use of hydrazine, a toxic and potentially explosive compound, presents significant safety challenges at an industrial scale.

  • Purification: The chromatographic purification of large quantities of regioisomeric mixtures from the Knorr synthesis is often impractical and economically unviable.

  • Process Mass Intensity (PMI): PMI, the total mass of materials used to produce a kilogram of product, is a key metric in industrial green chemistry. Routes with high solvent consumption for reaction and purification will have a correspondingly high PMI.[7][22][23]

The Case of Celecoxib: An Industrial Perspective

The synthesis of the blockbuster anti-inflammatory drug Celecoxib, a diaryl-substituted pyrazole, provides a real-world example of industrial-scale pyrazole synthesis. The manufacturing process involves a multi-step chemical synthesis, highlighting the importance of route optimization to minimize costs and environmental impact.[10][24] The choice of a highly regioselective synthesis is paramount to avoid costly purification at a large scale.

Conclusion and Recommendations

The choice of a pyrazole synthesis route is a multifaceted decision that requires a careful balancing of reagent costs, reaction efficiency, purification requirements, and scalability.

  • For exploratory, small-scale synthesis where cost is a primary driver and regioselectivity is not a major concern, the Knorr synthesis remains a viable option due to its use of inexpensive and readily available starting materials.

  • For the synthesis of complex, highly substituted pyrazoles where regioselectivity is critical, 1,3-dipolar cycloadditions and multicomponent reactions are often the superior choice, despite potentially higher initial reagent costs. The savings in purification and the high degree of atom economy can make these routes more cost-effective overall, especially as the scale of the synthesis increases.

  • Microwave-assisted synthesis should be considered as a tool to accelerate reaction discovery and optimization for all routes, with the potential for significant time and energy savings.

Ultimately, the most cost-effective route will be context-dependent. By understanding the underlying principles and economic drivers of each method, researchers and drug development professionals can make strategic decisions that align with their project goals, timelines, and budget.

References

  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. (2025). Benchchem.
  • alpha-Bromocinnamaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.
  • alpha-Bromocinnamaldehyde, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • α-Bromocinnamaldehyde. (n.d.). Chem-Impex.
  • a-Bromocinnamaldehyde 98+% CAS. (n.d.).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2025).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.).
  • Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • How much silica gel for flash chromatography? : r/OrganicChemistry. (2016). Reddit.
  • Column chrom
  • Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry | Request PDF. (n.d.).
  • How Much Silica Gel To Use For Column Chromatography? (2025). Chemistry For Everyone.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. (n.d.).
  • Bulk Pyrazole (CAS 288-13-1) Purchase: Pricing and Supply for Industry. (n.d.).
  • α-Bromocinnamaldehyde, 25G. (n.d.). Labscoop.
  • Atom Economy in Drug Synthesis is a Playground of Functional Groups | Prime Scholars. (n.d.).
  • Drug Substances: Scale-Up Challenges. (2019). Contract Pharma.
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). ACS Omega.
  • Different methods for synthesis of 1,3,5‐triarylpyrazole. (n.d.).
  • Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles | ACS Omega. (n.d.).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry. (n.d.).
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024).
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. (n.d.). Refubium.
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.).
  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. (n.d.).
  • What is the maximum volume I can load on my reversed-phase flash column? (2023). Biotage.
  • Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole deriv
  • Topic: Atom Economy: A Measure of The Efficiency of A Reaction | PDF. (n.d.). Scribd.
  • Atom Economy Calculator | Green Chemistry & Reaction Efficiency. (n.d.). Pearson.
  • Global Pyrazole Market Demonstrates Steady Growth, Fueled by Demand from Agrochemical and Pharmaceutical Sectors. (2026).
  • Successful Flash Chrom
  • What is the maximum flash column sample load volume? (2023). Biotage.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • 1,3,5-TRIPHENYL-4,5-DIHYDRO-1H-PYRAZOLE synthesis. (n.d.). chemicalbook.
  • dealing with poor solubility of pyrazole derivatives during synthesis. (n.d.). Benchchem.
  • One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols. (n.d.). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • [Ce(L-Pro)2]2 (Oxa)
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene | Organic Letters. (2023).
  • Global Pyrazole Market Analysis 2025: USD 650 Million Valu
  • GREEN CHEMISTRY || % ATOM ECONOMY CALCULATION || By Dr. Nisha Singh. (2022). YouTube.
  • green chemistry – the
  • Recent Advances in the Synthesis of Pyrazole Deriv

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

This guide provides essential operational and safety protocols for the handling and disposal of this compound (CAS No. 112779-13-2). The procedural recommendations outlined below are synthesized from best practices for handling chlorinated pyrazole derivatives and are intended to ensure a safe laboratory environment for all researchers, scientists, and drug development professionals.

Hazard Evaluation and Risk Assessment

Key Chemical Properties:

  • Formula: C₁₀H₁₅ClN₂O₂[5]

  • Molecular Weight: 230.69 g/mol [5]

Due to the presence of a chlorinated pyrazole ring, this compound belongs to a class of chemicals known for their biological activity and potential toxicity.[6] Therefore, a multi-layered approach to personal protection and rigorous adherence to safety protocols are imperative.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is critical to prevent exposure through inhalation, skin contact, and eye contact. The following table outlines the mandatory PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Primary Engineering Controls Chemical Fume HoodAll manipulations of the compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood to minimize inhalation of vapors or aerosols.
Eye and Face Protection Chemical Splash GogglesMandatory to protect against splashes. Must meet national equivalent standards such as EN166.[7]
Face ShieldTo be worn over goggles, especially when there is a heightened risk of splashing or during highly exothermic reactions.[7][8]
Hand Protection Chemical-Resistant GlovesDouble gloving is required.[8] Nitrile gloves are a common choice, but compatibility should be verified. Gloves must be inspected for any signs of degradation or puncture before each use. Contaminated gloves should be disposed of immediately following proper procedures.[3]
Body Protection Laboratory CoatA standard requirement for all laboratory work to protect against minor spills and contamination.[7]
Impervious ClothingRecommended to prevent skin contact.[7] For larger-scale operations, a chemical-resistant apron or coveralls should be considered.
Respiratory Protection Air-Purifying RespiratorWhile a fume hood is the primary control, a respirator with appropriate cartridges (e.g., for organic vapors and acid gases) should be available for emergency situations such as spills. For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used, while for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[3]
Step-by-Step Handling and Operational Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure risk. The following protocol should be followed for all procedures involving this compound.

Preparation and Weighing:

  • Don all required PPE as outlined in the table above.

  • Ensure the chemical fume hood is functioning correctly.

  • Designate a specific area within the fume hood for handling the compound.

  • When weighing, use a tared container with a secure lid to minimize the risk of generating dust or aerosols.

  • Handle the compound with clean, chemical-resistant spatulas and tools.

Dissolution and Reaction Setup:

  • Add solvents to the solid compound slowly to avoid splashing.

  • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • All reaction vessels should be clearly labeled with the compound name and any associated hazards.

  • Ensure that all reaction setups are secure and that any potential pressure buildup is safely managed.

Post-Reaction Work-up and Purification:

  • Quench reactions carefully, especially if reactive reagents were used.

  • Perform all extractions and purifications within the fume hood.

  • Be mindful of potentially contaminated equipment and decontaminate it appropriately after use.

The following diagram illustrates the standard operational workflow for handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PPE Don Full PPE FumeHood Verify Fume Hood Operation PPE->FumeHood Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolution Weigh->Dissolve Reaction Reaction Setup Dissolve->Reaction Workup Work-up & Purification Reaction->Workup Decon Decontaminate Equipment Workup->Decon Disposal Waste Disposal Decon->Disposal

Caption: Standard operational workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.

  • Chemical Waste: The compound and any solutions containing it should be disposed of as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated lab supplies must be collected in a designated, sealed hazardous waste container.

  • Disposal Method: As a chlorinated organic compound, incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of disposal.[2] Always follow local, state, and federal regulations for hazardous waste disposal.

References

  • Personal protective equipment for handling 1-Isopropylpyrazole.
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • HAZARDOUS CHEMICAL USED IN ANIMALS.
  • ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxyl
  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxyl
  • SAFETY D
  • Safety D
  • MSDS of Ethyl 5-chloro-1H-pyrazole-4-carboxyl
  • ethyl 1H-pyrazole-4-carboxyl

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.